molecular formula C12H12BrN3O2 B581008 Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1269294-14-5

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B581008
CAS No.: 1269294-14-5
M. Wt: 310.151
InChI Key: ALHBMYSUAXQXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H12BrN3O2 and its molecular weight is 310.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)9-7-11(14)16(15-9)10-6-4-3-5-8(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHBMYSUAXQXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693327
Record name Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269294-14-5
Record name Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The guide details a robust two-precursor synthesis strategy, encompassing the preparation of key intermediates: 2-bromophenylhydrazine hydrochloride and diethyl 2-cyano-3-oxosuccinate. The core of this guide is a detailed, step-by-step protocol for the regioselective cyclocondensation reaction that yields the target pyrazole. Mechanistic insights, experimental considerations, and data presentation are included to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Pyrazole Core

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] The pyrazole scaffold's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug design.[2] Compounds bearing the pyrazole nucleus exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][]

This compound (CAS No. 1269294-14-5) is a highly functionalized pyrazole derivative.[5] The presence of an amino group at the C5 position, an ester at C3, and a substituted phenyl ring at N1 provides multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6][7] This guide will provide a detailed roadmap for its synthesis, empowering researchers to access this valuable compound for their discovery programs.

Synthetic Strategy: A Regioselective Approach

The synthesis of the target pyrazole is achieved through a classical and reliable approach: the Knorr pyrazole synthesis. This methodology involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. A critical aspect of this synthesis is controlling the regioselectivity to ensure the formation of the desired 3-carboxylate isomer.

Our strategy involves two main stages:

  • Synthesis of Precursors: Preparation of the two key building blocks, 2-bromophenylhydrazine hydrochloride and diethyl 2-cyano-3-oxosuccinate.

  • Regioselective Cyclocondensation: The reaction of the precursors under controlled conditions to yield this compound.

The choice of diethyl 2-cyano-3-oxosuccinate as the 1,3-dicarbonyl equivalent is crucial for achieving the desired regiochemistry. The presence of two distinct carbonyl groups (a ketone and an ester) directs the cyclization process. The more electrophilic ketone is preferentially attacked by the substituted nitrogen of the hydrazine, leading to the formation of the pyrazole with the carboxylate group at the 3-position.

Experimental Protocols

Synthesis of Precursor 1: 2-Bromophenylhydrazine Hydrochloride

2-Bromophenylhydrazine is a key intermediate, typically prepared from 2-bromoaniline via a diazotization reaction followed by reduction.

Reaction Scheme: 2-Bromoaniline --(1. NaNO₂, HCl, 0-5 °C)--> [Diazonium Salt] --(2. SnCl₂/HCl)--> 2-Bromophenylhydrazine hydrochloride

Step-by-Step Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-bromoaniline (1 equivalent) to a solution of concentrated hydrochloric acid (3 equivalents) in water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes after the addition is complete.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours at low temperature.

    • The resulting precipitate of 2-bromophenylhydrazine hydrochloride is collected by filtration.

  • Work-up and Purification:

    • Wash the filtered solid with a small amount of cold water, followed by a cold ethanol wash.

    • Dry the product under vacuum to yield 2-bromophenylhydrazine hydrochloride as a solid.

Synthesis of Precursor 2: Diethyl 2-cyano-3-oxosuccinate

This β-ketoester is synthesized via a Claisen condensation between ethyl cyanoacetate and diethyl oxalate.

Reaction Scheme: Ethyl Cyanoacetate + Diethyl Oxalate --(NaOEt, Ethanol)--> Diethyl 2-cyano-3-oxosuccinate

Step-by-Step Protocol:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol. This can be done by carefully dissolving metallic sodium (1.1 equivalents) in anhydrous ethanol.

    • To this solution, add diethyl oxalate (1.2 equivalents).

  • Condensation:

    • Slowly add ethyl cyanoacetate (1 equivalent) to the stirred solution at room temperature.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during this time.

  • Work-up and Purification:

    • Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield diethyl 2-cyano-3-oxosuccinate.

Final Synthesis: this compound

This is the final, regioselective cyclocondensation step.

Reaction Scheme: 2-Bromophenylhydrazine hydrochloride + Diethyl 2-cyano-3-oxosuccinate --(Acetic Acid, Ethanol, Reflux)--> this compound

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenylhydrazine hydrochloride (1 equivalent) and diethyl 2-cyano-3-oxosuccinate (1.1 equivalents) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism.

Diagram of the Reaction Mechanism:

G cluster_step1 Step 1: Initial Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration and Tautomerization A 2-Bromophenylhydrazine C Hydrazone Intermediate A->C Attack on ketonic carbonyl B Diethyl 2-cyano-3-oxosuccinate B->C D Hydrazone Intermediate E Cyclized Intermediate (Pyrazolidine) D->E Attack of amino group on ester carbonyl F Cyclized Intermediate G Dehydrated Intermediate F->G - H₂O H Final Product (5-amino-pyrazole) G->H Tautomerization

Caption: Reaction mechanism for pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of 2-bromophenylhydrazine onto the more electrophilic ketonic carbonyl group of diethyl 2-cyano-3-oxosuccinate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the ester carbonyl group. Subsequent dehydration and tautomerization of the resulting intermediate leads to the formation of the stable aromatic 5-aminopyrazole ring.

Data Summary

The following table summarizes the key reactants and the final product of this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
2-BromoanilineC₆H₆BrN172.02Starting Material
2-Bromophenylhydrazine hydrochlorideC₆H₈BrClN₂223.50Precursor 1
Ethyl CyanoacetateC₅H₇NO₂113.11Starting Material
Diethyl OxalateC₆H₁₀O₄146.14Starting Material
Diethyl 2-cyano-3-oxosuccinateC₉H₁₁NO₅213.19Precursor 2
This compound C₁₂H₁₂BrN₃O₂ 310.15 Final Product

Overall Synthetic Workflow

The entire synthetic process can be visualized as a two-branched pathway converging to the final product.

G cluster_branch1 Precursor 1 Synthesis cluster_branch2 Precursor 2 Synthesis cluster_final Final Cyclocondensation A 2-Bromoaniline B Diazotization A->B C Reduction B->C D 2-Bromophenylhydrazine HCl C->D I Cyclocondensation D->I E Ethyl Cyanoacetate G Claisen Condensation E->G F Diethyl Oxalate F->G H Diethyl 2-cyano-3-oxosuccinate G->H H->I J This compound I->J

Caption: Overall synthetic workflow.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded strategy for the synthesis of this compound. By detailing the preparation of the necessary precursors and providing a step-by-step protocol for the regioselective cyclocondensation, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The provided mechanistic insights and workflow visualizations aim to enhance the understanding and practical execution of this synthesis, ultimately facilitating the exploration of novel pyrazole-based compounds in drug discovery and development.

References

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. [Link]

  • Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • MySkinRecipes. This compound. [Link]

  • Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. (4S) Method and drug for preparing -4- (4-cyano-2-methoxyphenyl)
  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • Arkivoc. Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. [Link]

  • MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

Sources

Spectroscopic Characterization of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. This pyrazole derivative is a significant heterocyclic building block in medicinal chemistry, often utilized in the synthesis of compounds with potential anti-inflammatory, analgesic, or anti-cancer properties.[1] Its unambiguous characterization is paramount for ensuring the integrity of subsequent drug discovery and development efforts.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to provide a deeper understanding of the rationale behind the experimental choices and the interpretation of the resulting data.

The Analytical Strategy: A Multi-faceted Approach

The structural confirmation of a novel or synthesized molecule like this compound necessitates a multi-pronged analytical approach. No single technique can provide all the necessary information. Instead, we rely on the synergy of several spectroscopic methods to build a complete and validated picture of the molecule's identity and purity. The workflow outlined below represents a robust strategy for achieving this.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesized Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Structure Proposed Structure NMR->Structure MS->Structure IR->Structure UV->Structure Validation Final Validated Structure Structure->Validation Corroboration of Data

Figure 1: A typical workflow for the synthesis and spectroscopic validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, we will primarily focus on ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like those on an amino group).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic region.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation:

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons in the target molecule. These predictions are based on known substituent effects on pyrazole and benzene rings.[2][3]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Justification
-NH₂5.0 - 6.0Broad singlet-The amino protons are exchangeable, leading to a broad signal. The chemical shift can vary with concentration and solvent.
Pyrazole C4-H6.0 - 6.5Singlet-This proton is a singlet as it has no adjacent protons on the pyrazole ring.
Bromophenyl H7.2 - 7.8Multiplet~7-8 HzThe four protons on the 2-bromophenyl ring will appear as a complex multiplet due to ortho, meta, and para couplings.
-OCH₂CH₃4.1 - 4.3Quartet~7 HzThe methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons.
-OCH₂CH₃1.2 - 1.4Triplet~7 HzThe methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the number of different types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, so a larger number of scans will be required. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Spectrum and Interpretation:

The table below provides the predicted chemical shifts for the carbon atoms. These are based on data from similar pyrazole structures.[2][4]

Carbon(s) Predicted δ (ppm) Justification
C=O (Ester)160 - 165The carbonyl carbon of the ester group is deshielded and appears downfield.
Pyrazole C5145 - 150The C5 carbon is attached to the amino group, influencing its chemical shift.
Pyrazole C3140 - 145The C3 carbon is attached to the ester group.
Bromophenyl C1'135 - 140The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.
Bromophenyl C-Br115 - 120The carbon atom directly bonded to the bromine atom is shielded.
Bromophenyl CH125 - 135The remaining four aromatic carbons will appear in this region.
Pyrazole C490 - 95The C4 carbon is typically shielded in this type of pyrazole system.
-OCH₂CH₃60 - 65The methylene carbon of the ethyl ester.
-OCH₂CH₃14 - 16The methyl carbon of the ethyl ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the high mass accuracy required for HRMS.

Predicted Mass Spectrum and Interpretation:

  • Molecular Ion: The molecular formula is C₁₂H₁₂BrN₃O₂. The expected monoisotopic mass is approximately 310.01 g/mol . HRMS should confirm this mass to within a few parts per million (ppm).

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion. Due to the presence of one bromine atom, there will be two major peaks of nearly equal intensity: one for the ⁷⁹Br isotope ([M+H]⁺) and one for the ⁸¹Br isotope ([M+2+H]⁺), separated by approximately 2 m/z units. This isotopic signature is a strong indicator of the presence of a single bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

G cluster_workflow FT-IR Analysis Workflow Sample Sample Preparation Solid (ATR) orSolution (KBr/Nujol) FTIR FTIR Sample->FTIR:sample Spectrum Spectrum FTIR:detector->Spectrum:interferogram Analysis Analysis Spectrum:spectrum->Analysis:bands

Figure 2: A simplified workflow for FT-IR analysis.

Experimental Protocol:

  • Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a simple and common method. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

Predicted FT-IR Spectrum and Interpretation:

The following table summarizes the key vibrational frequencies expected for the functional groups in this compound.[5][6]

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
N-H Stretch (Amino)3300 - 3500Two sharp to medium bands
C-H Stretch (Aromatic)3000 - 3100Medium to weak bands
C-H Stretch (Aliphatic)2850 - 3000Medium to weak bands
C=O Stretch (Ester)1700 - 1730Strong, sharp band
C=N & C=C Stretch (Ring)1500 - 1650Multiple medium to strong bands
N-H Bend (Amino)1580 - 1620Medium band, may overlap with ring stretches
C-O Stretch (Ester)1200 - 1300Strong band
C-Br Stretch500 - 650Medium to strong band in the fingerprint region

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Spectrum and Interpretation:

Pyrazole derivatives typically exhibit strong absorption in the UV region.[7][8][9][10][11] For this compound, one would expect to see one or more strong absorption bands (λₘₐₓ) between 220 and 300 nm. These absorptions are due to π → π* electronic transitions within the conjugated pyrazole and phenyl ring systems. The exact position and intensity of these bands will be influenced by the various substituents on the rings.

Conclusion

The combination of NMR, mass spectrometry, FT-IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. By carefully acquiring and interpreting the data from each of these techniques, researchers can confidently confirm the structure and purity of their synthesized material, which is a critical step in the advancement of any research or drug development program. The predicted data in this guide, based on established principles and data from related structures, serves as a robust framework for the analysis of this important heterocyclic compound.

References

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Photograph]. Retrieved from [Link]

  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6603. [Link]

  • Royal Society of Chemistry. (2018). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 20(25), 17029-17037. [Link]

  • ResearchGate. (n.d.). UV–Vis spectrum of compound 3c. [Photograph]. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded... [Table]. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(53), 33485-33491. [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(104), 85731-85739. [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • FLORE Repository. (2018). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental FTIR spectra of 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate crystal. [Photograph]. Retrieved from [Link]

Sources

1H NMR and 13C NMR data for Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of biological activities, making their unambiguous structural characterization a critical step in research and development.[1][2] NMR spectroscopy stands as the most powerful technique for the elucidation of the molecular structure of such compounds in solution.

This document offers a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles and data from analogous structures. It further provides a detailed experimental protocol for data acquisition and an in-depth guide to spectral interpretation, designed for researchers, scientists, and drug development professionals.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of substituent effects and comparison with known data for similar structural motifs, including 2-bromoaniline, ethyl acrylate, and various N-aryl and 5-aminopyrazole derivatives.[3][4][5][6][7][8][9]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (pyrazole)~ 6.0 - 6.5s-1H
NH₂~ 5.0 - 6.0br s-2H
H-3' (bromophenyl)~ 7.6 - 7.8ddJ ≈ 8.0, 1.51H
H-4' (bromophenyl)~ 7.3 - 7.5tdJ ≈ 7.5, 1.51H
H-5' (bromophenyl)~ 7.2 - 7.4tdJ ≈ 8.0, 1.51H
H-6' (bromophenyl)~ 7.5 - 7.7ddJ ≈ 8.0, 1.51H
-OCH₂CH₃~ 4.2 - 4.4qJ ≈ 7.12H
-OCH₂CH₃~ 1.2 - 1.4tJ ≈ 7.13H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 162 - 165
C-5 (pyrazole)~ 148 - 152
C-3 (pyrazole)~ 140 - 145
C-1' (bromophenyl)~ 135 - 138
C-3' (bromophenyl)~ 133 - 135
C-6' (bromophenyl)~ 128 - 130
C-4' (bromophenyl)~ 127 - 129
C-5' (bromophenyl)~ 125 - 127
C-2' (bromophenyl)~ 122 - 125
C-4 (pyrazole)~ 95 - 100
-OCH₂CH₃~ 60 - 62
-OCH₂CH₃~ 14 - 15

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for the title compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • If the compound shows poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a spectral width of approximately 16 ppm.

    • Set the acquisition time to at least 2 seconds.

    • Employ a relaxation delay of 2-5 seconds to ensure full relaxation of the protons.

    • Use a 30-degree pulse angle.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use an acquisition time of at least 1 second and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[10]

  • 2D NMR (COSY, HSQC, HMBC):

    • For unambiguous assignment, it is highly recommended to perform 2D NMR experiments.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

In-depth Spectral Analysis and Structural Elucidation

A detailed interpretation of the NMR spectra is essential for the confirmation of the molecular structure.

¹H NMR Spectrum Interpretation:
  • Ethyl Group (-OCH₂CH₃): This group will present as a quartet for the methylene (-OCH₂-) protons around δ 4.2-4.4 ppm, coupled to the three methyl (-CH₃) protons, which will appear as a triplet around δ 1.2-1.4 ppm.[11][12] The characteristic coupling constant will be approximately 7.1 Hz.

  • Amino Group (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of δ 5.0-6.0 ppm. The broadness of this signal is due to chemical exchange and quadrupole effects from the adjacent nitrogen atom.

  • Pyrazole Ring Proton (H-4): This proton will appear as a singlet in the range of δ 6.0-6.5 ppm. Its isolated nature (no adjacent protons) leads to the singlet multiplicity.

  • 2-Bromophenyl Group Protons: These four protons will exhibit a complex splitting pattern in the aromatic region (δ 7.2-7.8 ppm). Based on the data for 2-bromoaniline, the proton ortho to the bromine (H-3') is expected to be the most downfield, while the others will show characteristic doublet of doublets or triplet of doublets patterns due to ortho and meta couplings.[4][13]

¹³C NMR Spectrum Interpretation:
  • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, appearing around δ 162-165 ppm.

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons are influenced by the substituents. C-5, attached to the amino group, is expected around δ 148-152 ppm. C-3, attached to the carboxylate, should be in the δ 140-145 ppm range. The C-4 carbon will be the most upfield of the ring carbons, at approximately δ 95-100 ppm.[9]

  • 2-Bromophenyl Group Carbons: The six carbons of the bromophenyl ring will appear in the aromatic region (δ 122-138 ppm). The carbon directly attached to the bromine (C-2') will be relatively upfield due to the heavy atom effect, while the carbon attached to the pyrazole nitrogen (C-1') will be downfield.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be found around δ 60-62 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at δ 14-15 ppm.[14][15]

Confirmation with 2D NMR:
  • COSY: Will show correlations between the -OCH₂- and -CH₃ protons of the ethyl group, and among the coupled protons of the 2-bromophenyl ring.

  • HSQC: Will confirm the direct attachment of protons to their respective carbons (e.g., H-4 to C-4, ethyl protons to ethyl carbons, and aromatic protons to their corresponding carbons).

  • HMBC: This is crucial for confirming the connectivity of the different fragments. Key expected correlations include:

    • The pyrazole H-4 proton to C-3 and C-5.

    • The -OCH₂- protons to the C=O carbon and the -CH₃ carbon.

    • Protons on the 2-bromophenyl ring to the adjacent carbons and to the pyrazole C-5.

Visualization of Molecular Structure and Workflow

A placeholder for the molecular structure diagram. A proper diagram would have each atom labeled for cross-referencing with the NMR tables.

workflow NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (400 MHz) cluster_data_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1h 1D ¹H NMR transfer->nmr_1h nmr_13c 1D ¹³C NMR transfer->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d process Process Spectra (Phasing, Baseline Correction) nmr_1h->process nmr_13c->process nmr_2d->process assign_1h Assign ¹H Signals process->assign_1h assign_13c Assign ¹³C Signals process->assign_13c confirm_2d Confirm Structure with 2D Data assign_1h->confirm_2d assign_13c->confirm_2d report Final Structure Confirmation confirm_2d->report

NMR Analysis Workflow: A step-by-step process from sample preparation to final structural confirmation.

References

  • Novice Level NMR Spectrum 17. (n.d.). Retrieved from [Link]

  • ¹H NMR chemical shifts of 2-(2-benzothiazolylthio)ethyl acrylate (1, 2) and methacrylate (3, 4) derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 2-Bromoaniline. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Bromoaniline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2021). PMC. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved from [Link]

  • ¹H NMR spectra for unhydrolyzed poly(styrene-stat-ethyl acrylate)... (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl 3,3-bis(4-fluorophenyl)acrylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved from [Link]

  • Solved I need help analyzing this 1H NMR spectrum for | Chegg.com. (2023). Retrieved from [Link]

  • ¹H and ¹³C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry. Retrieved from [Link]

  • Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Ethylacrylate - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Ethyl Acrylate. (n.d.). PubChem. Retrieved from [Link]

  • Solved Given below is the structure for ethyl acrylate. | Chegg.com. (2024). Retrieved from [Link]

  • ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PMC. Retrieved from [Link]

  • Two routes comparison for synthesis 5-aminopyrazole derivative. (n.d.). ResearchGate. Retrieved from [Link]

  • A guide to ¹³C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

Sources

Mass spectrometry analysis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1] this compound is a key intermediate, a versatile building block used in the synthesis of complex pharmaceutical molecules with potential anti-inflammatory, analgesic, or anti-cancer activities.[2] Its precise structural characterization and quantification are not merely academic exercises; they are foundational to ensuring the safety, efficacy, and quality of potential new medicines.

This guide provides an in-depth, experience-driven walkthrough of the mass spectrometric analysis of this specific compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, validated method for its identification and characterization. We will move beyond rote protocols to explore the scientific rationale behind each step, ensuring a comprehensive understanding of the analytical process from sample preparation to data interpretation and method validation.

Foundational Principles: Tailoring Mass Spectrometry to the Analyte

The successful analysis of any molecule begins with understanding its chemical properties and selecting the most appropriate analytical technique. A multi-faceted approach is often best for unambiguous structure confirmation, employing techniques like NMR, MS, and X-ray Crystallography in concert.[3] For this guide, we focus on Mass Spectrometry (MS), a cornerstone for determining molecular weight and elucidating structure through fragmentation analysis.[3]

Analyte Profile: this compound

A thorough analysis is predicated on the known characteristics of the target molecule.

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN₃O₂[2]
Molecular Weight 310.15 g/mol [2]
Key Functional Groups Primary Amine (-NH₂), Ethyl Ester (-COOCH₂CH₃), N-Aryl Pyrazole, Bromophenyl MoietyN/A
CAS Number 1269294-14-5[2]

The presence of multiple polar functional groups and basic nitrogen atoms makes this compound an ideal candidate for Electrospray Ionization (ESI).[4]

The Rationale for Electrospray Ionization (ESI)

ESI is a "soft ionization" technique that generates ions from thermally labile or non-volatile molecules in solution by applying a high voltage to create an aerosol.[5] This method is exceptionally well-suited for our analyte for several reasons:

  • Preservation of the Molecular Ion: Unlike hard ionization techniques like Electron Ionization (EI), ESI imparts low internal energy to the analyte, minimizing in-source fragmentation. This ensures the prominent observation of the protonated molecule, [M+H]+, which is critical for confirming the molecular weight.[6]

  • High Ionization Efficiency: The basic sites on the molecule—specifically the amino group and the pyrazole ring nitrogens—readily accept a proton in the acidic mobile phase typically used for reverse-phase chromatography. This leads to high ionization efficiency in positive ion mode.[4]

  • Compatibility with Liquid Chromatography (LC): ESI provides a seamless interface between the separation power of LC and the detection capabilities of MS, a crucial combination for analyzing compounds within complex mixtures or for purity assessments.[7]

The workflow for this analysis will, therefore, be centered around a Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) platform.

The Analytical Workflow: From Sample to Spectrum

A robust analytical method is a sequence of carefully controlled and validated steps. The following workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A 1. Weighing & Dissolution (Methanol/Acetonitrile) B 2. Serial Dilution (to ~10 µM working solution) A->B C 3. Filtration (0.22 µm PTFE filter) B->C D 4. LC Separation (C18 Column) C->D E 5. ESI Ionization (Positive Mode) D->E F 6. Full Scan MS (Accurate Mass Measurement) E->F G 7. Tandem MS (MS/MS) (Fragmentation Analysis) F->G H 8. Molecular Ion Confirmation ([M+H]+ and Isotopic Pattern) G->H I 9. Fragmentation Pathway Elucidation H->I J 10. Method Validation (ICH Q2(R2) Guidelines) I->J

Caption: High-level experimental workflow for LC-MS analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies grounded in established best practices.

Sample Preparation Protocol

The objective is to prepare a clean, particle-free sample at a suitable concentration for LC-MS analysis, avoiding system contamination and signal saturation.[8]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a stock solution of ~1 mg/mL.

  • Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). A typical starting concentration for analysis is 1-10 µM.[8]

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[9]

LC-MS/MS Instrumentation and Parameters

This configuration is designed to achieve good chromatographic separation and high-sensitivity mass analysis.

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high-resolution separation and fast analysis times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard for retaining moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the compound and clean the column.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temp. 40 °CImproves peak shape and reproducibility.
Ionization Source Electrospray Ionization (ESI)Optimal for this polar, non-volatile compound.[5]
Polarity PositiveThe molecule contains basic nitrogens that are readily protonated.
MS Analyzer Q-TOF or OrbitrapProvides high mass accuracy (<5 ppm) for confident formula determination.
Scan Mode Full Scan (MS1) and Data-Dependent MS/MS (MS2)MS1 for parent ion detection; MS2 for structural fragmentation.
MS1 Scan Range m/z 100-500Covers the expected molecular ion and potential adducts.
Collision Energy Ramped (e.g., 10-40 eV)To induce fragmentation and obtain a comprehensive MS/MS spectrum.

Data Interpretation: Deciphering the Spectral Evidence

Full Scan (MS1) Analysis: The Molecular Fingerprint

The first step in data analysis is to identify the protonated molecule, [M+H]+.

  • Expected m/z: For C₁₂H₁₂BrN₃O₂, the monoisotopic mass is ~309.0167 Da. The protonated molecule [C₁₂H₁₃BrN₃O₂]+ will have an m/z of ~310.0240 .

  • The Bromine Isotopic Signature: A critical confirmation is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Therefore, the mass spectrum must show two peaks of almost equal intensity separated by ~2 Da: one for the ⁷⁹Br-containing ion (m/z ~310.02) and one for the ⁸¹Br-containing ion (m/z ~312.02). This pattern is an unmistakable indicator of a monobrominated compound.

Tandem MS (MS/MS) Analysis: Structural Elucidation through Fragmentation

By isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can break the molecule apart and deduce its structure from the resulting fragments. The fragmentation of N-aryl pyrazoles often involves characteristic losses.[10][11]

Predicted Fragmentation Pathways:

G cluster_frags Primary Fragments cluster_core_frags Core Structure Fragments parent [M+H]+ m/z ~310/312 f1 Loss of Ethylene (-C2H4) m/z ~282/284 parent->f1 -28 Da f2 Loss of Ethyl Radical (-C2H5•) m/z ~281/283 parent->f2 -29 Da f3 Loss of Ethanol (-C2H5OH) m/z ~264/266 parent->f3 -46 Da f4 Bromophenyl Cation [C6H4Br]+ m/z ~155/157 parent->f4 Pyrazole Ring Cleavage f5 Bromophenyl Isocyanate [C6H4BrNCO]+ m/z ~198/200 parent->f5 Rearrangement & Cleavage f1->f5 Further Fragmentation

Caption: Predicted MS/MS fragmentation pathways for the analyte.

  • Losses from the Ethyl Ester: Cleavage of bonds near the ester group is common.[12]

    • Loss of ethylene (C₂H₄, 28 Da): A McLafferty-type rearrangement can lead to the formation of the corresponding carboxylic acid at m/z 282/284.

    • Loss of an ethoxy radical (•OC₂H₅, 45 Da) or ethanol (C₂H₅OH, 46 Da): Resulting in fragments at m/z 265/267 or 264/266.

  • Cleavage of the Pyrazole Ring: Pyrazole structures can undergo ring cleavage, often involving the loss of HCN (27 Da).[10]

  • Formation of the Bromophenyl Cation: A significant fragment corresponding to the bromophenyl group ([C₆H₄Br]+) at m/z 155/157 provides strong evidence for this part of the structure.

Table of Predicted Fragments:

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaDescription
310.02 / 312.02[C₁₂H₁₃BrN₃O₂]⁺Protonated Molecule [M+H]+
282.00 / 284.00[C₁₀H₉BrN₃O₂]⁺Loss of ethylene (C₂H₄)
264.98 / 266.98[C₁₀H₇BrN₃O]⁺Loss of ethanol (C₂H₅OH)
154.96 / 156.96[C₆H₅Br]⁺Bromobenzene cation

Method Validation: Ensuring Trustworthiness and Compliance

For use in a regulated environment, such as drug development, the analytical method must be validated to prove it is fit for its intended purpose.[13][14] Validation should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15][16][17]

Key Validation Parameters (ICH Q2(R2)):

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by chromatographically resolving the main peak from others and confirming its identity with MS/MS.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with at least five concentration levels, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with a known amount of the analyte (at low, medium, and high concentrations) and calculating the percent recovery.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day with the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. Results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during normal usage.

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, yields rich and unambiguous data. By leveraging the strengths of LC-ESI-MS/MS with a high-resolution mass spectrometer, one can confidently confirm the compound's identity via its accurate mass, characteristic bromine isotopic pattern, and predictable fragmentation pathways. Grounding this technical procedure in a robust validation framework ensures that the data generated is reliable, reproducible, and compliant with the stringent requirements of the pharmaceutical industry. This guide serves as a comprehensive blueprint for achieving that standard of analytical excellence.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex AI Search.
  • In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024, December 6). RSC Publishing.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. (n.d.). Phenomenex.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
  • Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • Sample preparation (MS, LC-MS). (n.d.). IMM Instrument Guides.
  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons.
  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.
  • LC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific.
  • Analytical Methods Validation for FDA Compliance. (2020, March 13). RXinsider.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (n.d.). Indian Journal of Chemistry.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Mass spectrometric study of some pyrazoline derivatives. (2025, August 7). ResearchGate.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). PMC - NIH.
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). Benchchem.
  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester. (n.d.). Smolecule.
  • ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate. (n.d.). CymitQuimica.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. (n.d.). Sigma-Aldrich.
  • Electrospray ionization. (n.d.). Wikipedia.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2025, July 4). ResearchGate.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). NIH.
  • Electrospray ionization efficiency scale of organic compounds. (2010, April 1). PubMed.
  • An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

Sources

An In-Depth Technical Guide to the Purity Assessment of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity assessment of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic building block in pharmaceutical research and development. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies and strategic considerations necessary to ensure the quality and integrity of this critical intermediate. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, establishing a self-validating system for purity determination grounded in scientific first principles and regulatory expectations. The methodologies discussed herein are underpinned by authoritative sources, including the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Purity in a Pharmaceutical Intermediate

This compound is a bespoke molecule, often synthesized for its potential as a scaffold in the development of novel therapeutic agents, including those with anti-inflammatory or anti-cancer properties.[1] Its molecular structure, featuring a substituted pyrazole core, an amino group, an ester functional group, and a bromophenyl moiety, presents a unique set of analytical challenges. The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the subsequent active pharmaceutical ingredient (API) synthesis.

Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have a profound impact on the final drug substance. They may alter the pharmacological or toxicological profile of the API, interfere with downstream chemical transformations, or compromise the stability of the drug product. Therefore, a robust and well-validated analytical strategy for purity assessment is paramount.

This guide will systematically explore a multi-modal approach to the purity assessment of this compound, integrating chromatographic and spectroscopic techniques.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A thorough understanding of the synthetic route to this compound is the first step in a scientifically sound purity assessment. The most probable synthetic pathways involve the condensation of a hydrazine derivative with a β-ketoester or a related 1,3-dicarbonyl compound.[2][3] A likely synthesis is depicted below:

Synthesis_Pathway start1 2-Bromophenylhydrazine reaction Condensation/ Cyclization start1->reaction start2 Ethyl 2-cyano-3-ethoxyacrylate (or similar β-ketoester analog) start2->reaction product This compound reaction->product impurities Potential Impurities: - Unreacted Starting Materials - Regioisomers - By-products (e.g., from side reactions) - Degradation Products reaction->impurities Analytical_Workflow sample This compound Sample hplc RP-HPLC (Purity & Impurity Quantification) sample->hplc gc GC-MS (Residual Solvents & Volatile Impurities) sample->gc nmr NMR (¹H, ¹³C) (Structural Confirmation & Impurity ID) sample->nmr ms LC-MS/MS (Impurity Identification & Characterization) sample->ms report Comprehensive Purity Report hplc->report gc->report nmr->report ms->report

Figure 2: Integrated analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile organic molecules and for quantifying impurities. [4]A well-developed HPLC method should be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities. [5] 3.1.1. Proposed Starting HPLC Method

While a validated method for this specific molecule is not publicly available, the following conditions, adapted from a method for a structurally similar compound, serve as an excellent starting point for method development and validation. [6]

Parameter Recommended Starting Condition Rationale and Optimization Considerations
Column C18, 250 mm x 4.6 mm, 5 µm A C18 stationary phase provides good retention for moderately polar compounds. Particle size and column dimensions can be adjusted for efficiency and run time.
Mobile Phase A 0.1% Phosphoric Acid in Water Provides acidic pH to ensure consistent ionization state of the amino group and improve peak shape. For MS compatibility, replace with 0.1% formic acid.
Mobile Phase B Acetonitrile A common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Temperature control ensures reproducible retention times.
Detection UV at 254 nm The aromatic rings and conjugated system are expected to have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.

| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |

3.1.2. Method Validation: The Pillar of Trustworthiness

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. [7][8][9]Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [9]* Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

3.1.3. Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method. [10][11][12]

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.

Gas Chromatography-Mass Spectrometry (GC-MS): Addressing Volatiles

GC-MS is the ideal technique for the identification and quantification of residual solvents and other volatile or semi-volatile impurities. [8] 3.2.1. Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

  • GC-MS Conditions:

    • Column: A non-polar column (e.g., DB-1 or equivalent) is typically used for residual solvent analysis.

    • Injector: Headspace autosampler.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all expected solvents.

    • Carrier Gas: Helium.

    • MS Detector: Scan mode to identify unknown volatiles, and selected ion monitoring (SIM) mode for quantification of known solvents.

  • Data Analysis: Identify solvents by comparing their mass spectra and retention times to a library and reference standards. Quantify using a standard addition or external standard method.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide orthogonal information to chromatography, confirming the identity of the main component and aiding in the structural elucidation of unknown impurities.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound. The spectra should be consistent with the proposed structure. Furthermore, NMR can be used to detect and quantify impurities that have distinct signals from the main component.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of impurities. The presence of a bromine atom in the molecule will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity), which is a key diagnostic feature. The fragmentation pattern can provide structural information about the impurities.

Bringing It All Together: A Framework for Purity Specification

The purity specification for this compound should be established based on the data gathered from the analytical methods described above and should be in line with ICH guidelines for impurities in new drug substances (Q3A). [13][14]

Test Acceptance Criteria Method
Appearance White to off-white solid Visual Inspection
Identity Conforms to the structure ¹H NMR, ¹³C NMR, MS
Purity (by HPLC) ≥ 98.0% RP-HPLC
Individual Impurity ≤ 0.15% RP-HPLC
Total Impurities ≤ 1.0% RP-HPLC

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

Conclusion

The purity assessment of this compound is a multifaceted process that requires a deep understanding of its chemistry and the application of a suite of orthogonal analytical techniques. By following the principles of scientific integrity, employing self-validating protocols, and grounding the analytical strategy in authoritative guidelines, researchers and developers can ensure the quality and consistency of this vital pharmaceutical intermediate. This, in turn, lays a solid foundation for the successful development of safe and effective new medicines.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Bari, S. B., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Organisation for University Co-operation in Development. (2017). Q2(R1) Validation of Analytical Procedures. [Link]

  • Jadhav, S. B., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical Research International, 34(46B), 41-52. [Link]

  • ICH. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • Ravisankar, P., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Patel, Y. P., et al. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access, 2(1), 1-10. [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Khan, M. A., et al. (2018). Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Prime Scholars. [Link]

  • Al-Mousawi, S. M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules, 23(2), 263. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Al-Zaydi, K. M. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 92. [Link]

  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Kumar, A., et al. (2024). Development and validation of the RP-HPLC method for quantification of tavaborole. Analytical Methods, 16(28), 4059-4067. [Link]

  • Sharma, D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 55-65. [Link]

Sources

Chemical properties of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure is built upon a 5-aminopyrazole core, a privileged scaffold known for its broad spectrum of biological activities.[1][2][3][4] This molecule serves as a versatile intermediate, or building block, for the synthesis of more complex molecular architectures.[5] The strategic placement of its three key functional groups—a nucleophilic amino group, a reactive bromophenyl moiety, and a modifiable carboxylate ester—provides multiple avenues for chemical elaboration. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and potential applications, providing researchers with the foundational knowledge required to leverage this compound in drug discovery and development programs. Its utility is particularly noted in the design of novel anti-inflammatory, analgesic, and anti-cancer agents.[2][3][5][6]

Molecular and Physicochemical Profile

The unique chemical behavior of this compound stems from the interplay of its constituent functional groups. The pyrazole ring itself is an aromatic heterocycle, conferring stability, while the substituents dictate its reactivity and potential for biological interactions.[2][7]

PropertyValueSource
Molecular Formula C₁₂H₁₂BrN₃O₂[5]
Molecular Weight 310.15 g/mol [5]
CAS Number 1269294-14-5[5]

Key Functional Groups and Their Influence:

  • 5-Amino Group: This primary amine is a potent nucleophile and a hydrogen bond donor.[1][2] Its reactivity is central to building fused heterocyclic systems, and its ability to form hydrogen bonds is critical for molecular recognition at biological targets.[3]

  • 1-(2-bromophenyl) Group: The bromine atom at the ortho position makes this moiety an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[8][9] This allows for the facile introduction of diverse aryl, alkyl, or alkynyl groups, enabling extensive structure-activity relationship (SAR) studies. The ortho-substitution also introduces significant steric influence, affecting the conformation of the molecule by restricting rotation around the N-phenyl bond.[10][11]

  • 3-Ethyl Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other derivatives.[6][12] This position is crucial for modifying the compound's solubility, polarity, and interaction with target proteins.

Synthesis and Purification

The synthesis of 1,3,5-substituted pyrazoles is a well-established area of heterocyclic chemistry. The most convergent and widely adopted strategy involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a synthetic equivalent.[2][13] For the title compound, the logical precursors are (2-bromophenyl)hydrazine and a suitable ethyl ester of a β-ketoester.

General Synthetic Workflow

The synthesis proceeds via the reaction of (2-bromophenyl)hydrazine with an ethyl 2-cyano-3-ethoxyacrylate or similar β-electrophilic carbonyl compound, leading to the formation of the pyrazole ring through a cyclization-condensation cascade.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A (2-Bromophenyl)hydrazine C Cyclocondensation (e.g., in Ethanol, Reflux) A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D Quenching / Solvent Removal C->D E Purification (Recrystallization or Column Chromatography) D->E F Ethyl 5-amino-1-(2-bromophenyl)- 1H-pyrazole-3-carboxylate E->F

Caption: General workflow for the synthesis of the title compound.

Exemplary Laboratory Protocol

This protocol is adapted from general procedures for the synthesis of related 5-aminopyrazole derivatives and should be optimized for this specific substrate.[13][14]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2-bromophenyl)hydrazine (1.0 eq) and a suitable solvent such as ethanol or glacial acetic acid.

  • Reagent Addition: Add the β-ketoester equivalent, for instance, ethyl 2-cyano-3-ethoxyacrylate (1.0-1.1 eq), to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) can be employed to yield the pure product.

Spectroscopic and Structural Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative expectations based on analogous structures reported in the literature.[10][11][15][16]

TechniqueExpected Observations
¹H NMR δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 2H, Ar-H), 5.8-6.2 (s, 1H, pyrazole C4-H), 5.5-6.0 (br s, 2H, -NH₂), 4.2-4.4 (q, 2H, -OCH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): 162-165 (C=O), 150-155 (pyrazole C5-NH₂), 140-145 (pyrazole C3-COOEt), 130-135 (Ar-C), 128-130 (Ar-C), 120-125 (Ar-C-Br), 90-95 (pyrazole C4), 60-62 (-OCH₂), 14-15 (-CH₃).
IR (cm⁻¹) 3450-3300 (N-H stretch, asymmetric & symmetric), 1700-1720 (C=O stretch, ester), 1620-1640 (N-H bend), 1550-1580 (C=N, C=C stretch, aromatic), ~1050 (C-Br stretch).
Mass Spec (EI) m/z: 310/312 (M⁺, M⁺+2, ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes), with fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and subsequent fragments.
Crystallographic Insights

While a specific crystal structure for the title compound is not publicly available, analysis of closely related structures, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, provides valuable insights.[11][17]

  • Molecular Geometry: The pyrazole ring is expected to be largely planar. Due to steric hindrance from the ortho-bromine atom, the phenyl ring will be significantly twisted out of the plane of the pyrazole ring, with a dihedral angle likely greater than 50°.[10][11]

  • Intermolecular Interactions: The crystal packing will be dominated by hydrogen bonding. The amino group (N-H) is expected to form intermolecular hydrogen bonds with the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of one-dimensional chains or tapes.[10][11][18]

Chemical Reactivity and Synthetic Utility

The title compound is a versatile scaffold for further chemical modification at three principal sites.

G cluster_N Position 5: Amino Group cluster_Br Position 1: Bromophenyl Group cluster_Ester Position 3: Ester Group main Ethyl 5-amino-1-(2-bromophenyl)- 1H-pyrazole-3-carboxylate N_acyl Acylation / Sulfonylation main->N_acyl RCOCl N_fused Cyclization (e.g., with 1,3-dielectrophiles) -> Pyrazolo[3,4-d]pyrimidines main->N_fused e.g., Formamide Br_suzuki Suzuki Coupling (Ar-B(OH)₂) main->Br_suzuki Pd cat. Br_buchwald Buchwald-Hartwig (R-NH₂) main->Br_buchwald Pd cat. Br_sono Sonogashira (R-C≡CH) main->Br_sono Pd/Cu cat. E_hydrolysis Saponification (NaOH) -> Carboxylic Acid main->E_hydrolysis E_amide Amidation (R₂NH) -> Amides E_hydrolysis->E_amide Coupling Agents

Caption: Key reactivity pathways of the title compound.

  • Reactions at the 5-Amino Group: The nucleophilic amino group readily undergoes acylation, sulfonylation, and alkylation.[1][19] More significantly, it serves as a key component for constructing fused heterocyclic systems. For instance, reaction with formamide or other 1,3-dielectrophiles can yield pyrazolo[3,4-d]pyrimidines, a core structure found in numerous kinase inhibitors.[19][20]

  • Cross-Coupling at the Bromophenyl Moiety: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.[8] This allows for the modular installation of a vast array of substituents, which is a cornerstone of modern medicinal chemistry for probing steric and electronic requirements of binding pockets. Copper-catalyzed Ullmann-type reactions are also a viable alternative for C-N bond formation.[9][21]

  • Transformations of the Ester Group: The ethyl ester can be saponified under basic conditions to the corresponding carboxylic acid.[6] This acid is a versatile handle for generating libraries of amides via standard peptide coupling conditions (e.g., HATU, EDCI), which can profoundly alter the compound's pharmacological profile.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its chemical properties are defined by three distinct and orthogonally reactive functional groups, enabling chemists to systematically explore chemical space and optimize molecular properties. The demonstrated synthetic accessibility and predictable reactivity of the aminopyrazole core, combined with the versatility of the bromophenyl and ester handles, ensure its continued relevance as a high-value building block for the creation of novel therapeutics.[2][5] Researchers equipped with an understanding of its chemical nuances are well-positioned to unlock its full potential in developing next-generation pharmaceuticals.

References

  • Benchchem. Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • Benchchem. Application Note and Protocol: N- arylation of 4-iodo-1-methyl-1H-pyrazol.
  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, ACS Publications.
  • OUCI. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • ResearchGate. Reaction of 5-amino-pyrazole derivatives with various imines.
  • Baran, M., et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • A. M. Shawky. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciendo.
  • Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Dr. Venkatesh P. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Al-Omran, F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
  • PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • MySkinRecipes. This compound.
  • Wang, Y., et al. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Sigma-Aldrich. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
  • Smolecule. 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • CymitQuimica. ethyl 5-amino-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate.
  • Alnajjar, R. A. & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.
  • Oakwood Chemical. Ethyl 5-Amino-1H-pyrazole-3-carboxylate.
  • Kumar, A., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
  • Hafez, H. N., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.
  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Santiago, V. E. R., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData.
  • BLDpharm. 948292-48-6|EThyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate.
  • ResearchGate. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate.
  • Akhtar, T., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Ghorbani-Choghamarani, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
  • Echemi. ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1h-pyrazole-3-carboxylate.
  • Al-Adiwish, W. M., et al. (2018). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Acta Crystallographica Section E: Crystallographic Communications.
  • Shawali, A. S., et al. (2013). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online.
  • Clentran. ETHYL 5-AMINO-4-CYANO-1-(3-IODOPHENYL)PYRAZOLE-3-CARBOXYLATE.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the fundamental principles and methodologies for determining its solubility in various organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the expertise to conduct rigorous solubility assessments, ensuring data integrity and reproducibility. The guide details the theoretical considerations for solvent selection, a step-by-step experimental protocol for equilibrium solubility determination via the shake-flask method, and the analytical techniques for quantification.

Introduction: The Critical Role of Solubility in Drug Development

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] The journey of a potential drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. Understanding the solubility of a compound like this compound is paramount for several reasons:

  • Drug Formulation and Bioavailability: The dissolution rate of a drug is often the rate-limiting step for its absorption in the body.[3][4] Knowledge of its solubility in various solvents is crucial for developing effective oral, parenteral, and topical formulations.

  • Synthesis and Purification: Chemical synthesis and purification processes, such as crystallization, rely heavily on the differential solubility of the target compound and its impurities in various solvent systems.[3][4]

  • Toxicological and Preclinical Studies: The preparation of accurate dosing solutions for in-vitro and in-vivo studies necessitates a thorough understanding of the compound's solubility characteristics.

This guide will provide a robust framework for determining the solubility of this compound, enabling researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties and Predicted Solubility Behavior

Molecular Structure:

The structure reveals a combination of polar and non-polar moieties:

  • Polar Groups: The amino (-NH2), ester (-COOC2H5), and pyrazole nitrogen atoms are capable of hydrogen bonding, which will favor solubility in polar solvents.

  • Non-polar Groups: The bromophenyl ring is a bulky, hydrophobic group that will contribute to solubility in non-polar organic solvents.

Based on these features, it is anticipated that this compound will exhibit a range of solubilities across different organic solvents, influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Strategic Selection of Organic Solvents for Solubility Screening

A systematic approach to solvent selection is crucial for a comprehensive solubility profile. The following table outlines a recommended panel of organic solvents, categorized by their polarity, for the initial solubility screening of this compound.

Solvent Category Solvent Rationale for Inclusion
Polar Protic MethanolCapable of hydrogen bonding; commonly used in synthesis and formulation.
EthanolSimilar to methanol but less polar; a pharmaceutically acceptable solvent.[5]
Polar Aprotic AcetoneA good solvent for a wide range of organic compounds.[5]
AcetonitrileCommonly used as a mobile phase in HPLC, making it relevant for analytical purposes.
Dimethyl Sulfoxide (DMSO)A powerful, highly polar aprotic solvent, often used to dissolve poorly soluble compounds for biological screening.
N,N-Dimethylformamide (DMF)Another highly polar aprotic solvent with strong solvating capabilities.
Non-Polar Dichloromethane (DCM)A versatile solvent for a broad range of organic compounds.
TolueneA common non-polar aromatic solvent used in organic synthesis.
Heptane/HexaneAliphatic hydrocarbons representing the extreme end of non-polarity.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] It is a reliable and reproducible technique that involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

    • Add a precise volume of the selected organic solvent to the vial.

    • Prepare a blank solvent sample for each solvent being tested.

    • Prepare at least three replicate samples for each solvent to ensure statistical validity.[8]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.[9]

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The temperature should be controlled to within ±0.5 °C.[10]

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7][10] The time required to reach equilibrium should be determined experimentally by taking samples at various time points until the concentration of the solute in the solution remains constant.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[10]

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial.[8][9] This step is critical to remove any undissolved solid particles that would otherwise lead to an overestimation of solubility.

    • Accurately weigh the filtered solution.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Construct a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visual Workflow of the Shake-Flask Method

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal and place in shaker B->C D Agitate at constant T for 24-72h C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Dilute sample G->H I HPLC analysis H->I J Calculate solubility I->J

Caption: Experimental workflow for equilibrium solubility determination.

Data Interpretation and Reporting

The results of the solubility studies should be presented in a clear and concise manner. A table summarizing the solubility of this compound in the different organic solvents at the specified temperature is recommended. The data should be reported as the mean of the replicate measurements along with the standard deviation.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the literature, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocol for the shake-flask method and adhering to principles of good laboratory practice, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this promising pyrazole derivative as a potential therapeutic agent, enabling rational formulation design and facilitating its progression through the preclinical and clinical phases.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • Pal, A., & Shen, J. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Unknown. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.
  • Di Filippo, M. F., et al. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH.
  • Unknown. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
  • Unknown. (2025). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate.
  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
  • Unknown. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
  • Various Authors. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
  • Smolecule. (n.d.). 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Unknown. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Mecarbinate in Common Organic Solvents.
  • Unknown. (n.d.). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI.
  • Unknown. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Unknown. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH.
  • Unknown. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Unknown. (2025). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate.
  • Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate.
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.
  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
  • Echemi. (n.d.). ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1h-pyrazole-3-carboxylate.
  • Unknown. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
  • Unknown. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • Unknown. (n.d.). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI.

Sources

A Technical Guide to the Stability and Storage of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate: A Predictive Analysis and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular Structure and Inherent Reactivity

The stability of any chemical entity is intrinsically linked to its structure. Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate is a multi-functional molecule, and its stability profile is a composite of the reactivities of its key components.

  • The Pyrazole Core: The central pyrazole ring is an aromatic heterocycle known for its relative stability and resistance to standard oxidizing and reducing agents.[5] This scaffold is considered a "privileged structure" in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding.[2][6]

  • The Ethyl Carboxylate Group: The ethyl ester moiety is a primary site of potential degradation. Ester linkages are susceptible to hydrolysis under acidic, basic, or even neutral aqueous conditions, which would yield the corresponding carboxylic acid and ethanol.[7][8] The rate of this hydrolysis is a critical factor in the compound's shelf-life, particularly in solution.

  • The 5-Amino Group: The primary aromatic amine group is a potential site for oxidative degradation. Exposure to atmospheric oxygen, peroxide contaminants, or other oxidizing agents could lead to the formation of colored impurities, such as nitroso or nitro derivatives, or even complex polymeric products.

  • The 1-(2-bromophenyl) Substituent: The presence of a carbon-bromine bond on the phenyl ring introduces susceptibility to both thermal and photolytic degradation.[9] At elevated temperatures, dehydrobromination can occur, potentially releasing hydrobromic acid (HBr), which could in turn auto-catalyze the hydrolysis of the ethyl ester.[10] Aryl halides can also be sensitive to degradation upon exposure to UV light.

Hypothesized Degradation Pathways

Based on the structural analysis, we can postulate several key degradation pathways that must be investigated to ensure the compound's integrity. The following diagram illustrates the primary predicted routes of degradation for this compound under various stress conditions.

cluster_main Predicted Degradation Pathways parent Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate hydrolysis Stress: Hydrolysis (Acid, Base, Neutral) parent->hydrolysis oxidation Stress: Oxidation (e.g., H₂O₂) parent->oxidation thermal Stress: High Temperature parent->thermal photo Stress: UV/Vis Light parent->photo product_hydrolysis 5-amino-1-(2-bromophenyl)-1H- pyrazole-3-carboxylic acid + Ethanol hydrolysis->product_hydrolysis product_oxidation Oxidized Species (Nitroso, Nitro, etc.) oxidation->product_oxidation product_thermal Decomposition Products (Potential HBr release) thermal->product_thermal product_photo Photolytic Products photo->product_photo

Caption: Predicted degradation pathways for the title compound.

Framework for a Comprehensive Stability Assessment

To move from prediction to empirical data, a forced degradation study is essential. This process intentionally stresses the compound under harsh conditions to rapidly identify likely degradation products and establish the specificity of an analytical method.[4][11] This section provides a self-validating protocol that serves as a robust starting point for any laboratory.

Experimental Workflow: Forced Degradation Study

The following workflow provides a systematic approach to evaluating the stability of the compound.

cluster_workflow Forced Degradation Experimental Workflow start Receive & Characterize API Batch (T=0) prep Prepare Stock Solutions & Solid Aliquots start->prep stress Apply Stress Conditions (Hydrolytic, Oxidative, Thermal, Photolytic) prep->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC-UV Method sampling->analysis data Quantify Parent Compound & Detect Degradants analysis->data pathway Identify Degradation Pathways data->pathway conditions Establish Optimal Storage & Handling Conditions pathway->conditions

Sources

An In-depth Technical Guide to Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1269294-14-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, potential therapeutic applications based on the well-established pharmacology of the pyrazole scaffold, and provide insights into its sourcing and handling.

Section 1: Core Compound Identity and Physicochemical Properties

This compound, identified by CAS number 1269294-14-5, is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, known for its diverse biological activities. The unique arrangement of substituents on this core—an amino group, a bromophenyl group, and an ethyl carboxylate—provides multiple points for further chemical modification, making it a versatile intermediate in the synthesis of more complex bioactive molecules.

Table 1: Physicochemical Properties of CAS 1269294-14-5

PropertyValueSource
CAS Number 1269294-14-5N/A
Chemical Name This compoundN/A
Molecular Formula C₁₂H₁₂BrN₃O₂N/A
Molecular Weight 310.15 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Soluble in organic solvents such as DMSO and ethanolGeneral knowledge

Section 2: The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

While specific biological data for this compound is not extensively published, the pyrazole core is a well-documented pharmacophore present in numerous FDA-approved drugs. This compound serves as a crucial starting material for the synthesis of molecules with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1]

Potential as an Anti-Inflammatory and Analgesic Agent

The pyrazole nucleus is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The mechanism of action for many pyrazole-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[2] It is plausible that derivatives of this compound could be designed to selectively target COX-2, offering anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[2]

Potential in Oncology

The pyrazole scaffold is also a cornerstone in the development of targeted cancer therapies. Pyrazole derivatives have been designed as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[3] The aberrant activation of FGFRs can drive tumor growth and proliferation.[3] The amino and phenyl groups on this compound provide synthetic handles to introduce moieties that can interact with the ATP-binding pocket of kinases like FGFR, making it a valuable starting point for the design of novel kinase inhibitors.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Growth_Factor Growth Factor (e.g., FGF) Growth_Factor->FGFR Binds Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->FGFR Inhibits

Potential inhibition of the FGFR signaling pathway by a pyrazole derivative.

Section 3: Synthesis and Chemical Reactivity

This compound is typically synthesized through a multi-step process. A common approach involves the condensation of a hydrazine derivative with a β-ketoester.

Representative Synthesis Protocol

The following is a generalized, representative protocol for the synthesis of similar pyrazole derivatives. This should be adapted and optimized by experienced synthetic chemists.

  • Step 1: Formation of the Hydrazone. React 2-bromophenylhydrazine with a suitable β-ketoester, such as ethyl 2-cyano-3-oxobutanoate, in a polar solvent like ethanol. The reaction is typically carried out at reflux for several hours.

  • Step 2: Cyclization. The resulting hydrazone intermediate is then cyclized to form the pyrazole ring. This can be achieved by heating in the presence of a base, such as sodium ethoxide in ethanol.

  • Step 3: Purification. The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.

  • Step 4: Characterization. The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification Hydrazine 2-Bromophenylhydrazine Condensation Condensation (Ethanol, Reflux) Hydrazine->Condensation Ketoester β-Ketoester (e.g., ethyl 2-cyano-3-oxobutanoate) Ketoester->Condensation Cyclization Cyclization (Base, Heat) Condensation->Cyclization Purification Purification (Recrystallization or Chromatography) Cyclization->Purification Product Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved therapeutics, including anti-inflammatory, anti-cancer, and anti-diabetic agents.[1] The specific substitution pattern of this molecule, featuring an amino group, an ester, and a bromophenyl substituent, makes it a versatile building block for the synthesis of more complex drug candidates and functional materials. This guide provides a detailed examination of the primary starting materials and the underlying chemical logic for their selection in the synthesis of this target molecule.

Retrosynthetic Analysis: Identifying the Core Building Blocks

A retrosynthetic approach to this compound logically disconnects the pyrazole ring to reveal two primary synthons. The most common and industrially scalable method for constructing 5-aminopyrazoles involves the condensation of a hydrazine with a suitably activated three-carbon chain. This disconnection leads to two key starting materials: 2-bromophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate .

Retrosynthesis Target This compound Disconnect C-N and C=C bond disconnection (Pyrazole formation) Target->Disconnect Intermediates Disconnect->Intermediates Start1 2-Bromophenylhydrazine Intermediates->Start1 Start2 Ethyl 2-cyano-3-ethoxyacrylate Intermediates->Start2

Caption: Retrosynthetic pathway for the target molecule.

Part 1: The Hydrazine Component - 2-Bromophenylhydrazine

2-Bromophenylhydrazine provides the N1-aryl substituent and one of the nitrogen atoms of the pyrazole ring. While it is commercially available, understanding its synthesis from more fundamental precursors is crucial for process optimization and cost management in large-scale production.

Synthesis from 2-Bromoaniline

The most established route to 2-bromophenylhydrazine is a two-step process starting from 2-bromoaniline: diazotization followed by reduction.[2][3][4]

  • Diazotization: 2-Bromoaniline is treated with an aqueous solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium intermediate.

  • Reduction: The diazonium salt is then reduced to the desired hydrazine. Common reducing agents for this transformation include sodium sulfite, sodium metabisulfite, or zinc powder.[2][3]

Hydrazine_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 2-Bromoaniline 2-Bromoaniline Diazonium_Salt 2-Bromobenzene- diazonium chloride 2-Bromoaniline->Diazonium_Salt  NaNO2, HCl  0-5 °C 2-Bromophenylhydrazine 2-Bromophenylhydrazine Diazonium_Salt->2-Bromophenylhydrazine  Reducing Agent  (e.g., Na2S2O5, Zn)

Caption: Workflow for the synthesis of 2-bromophenylhydrazine.

Experimental Protocol: Synthesis of 2-Bromophenylhydrazine from 2-Bromoaniline

The following protocol is a synthesized representation based on established patent literature.[2][4]

Step 1: Diazotization

  • To a beaker, add 150 mL of water and stir.

  • Add 57.5 mL of 10N hydrochloric acid and 34.6 g of 2-bromoaniline.

  • Heat the mixture to 80 °C until the 2-bromoaniline is fully dissolved.

  • Cool the solution to below 0 °C in an ice-salt bath.

  • Slowly add a solution of 15 g of sodium nitrite in 30 g of water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for 20 minutes. The resulting solution containing the diazonium salt is used directly in the next step.

Step 2: Reduction

  • In a separate 1000 mL beaker, add 200 mL of water and, while stirring, add 64 g of sodium metabisulfite and 65 g of sodium hydroxide.

  • Stir until all solids are dissolved and then cool the solution to 15 °C.

  • Slowly add the previously prepared diazonium salt solution. The pH should be maintained around 7.

  • After 30 minutes, heat the reaction to 80 °C.

  • Add 143.7 mL of 10N hydrochloric acid and heat to 97-100 °C for 30 minutes.

  • Cool the mixture to 20 °C to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-bromophenylhydrazine.

Commercial Availability and Specifications

For laboratory-scale synthesis, purchasing 2-bromophenylhydrazine or its more stable hydrochloride salt is often more practical.

ParameterSpecificationVendor Example
Product Name 2-Bromophenylhydrazine hydrochlorideSigma-Aldrich, TCI
CAS Number 50709-33-6
Purity ≥98%
Form Solid (Powder/Crystal)
Storage Air-sensitive, store under inert gas

Part 2: The Acrylate Component - Ethyl 2-cyano-3-ethoxyacrylate

This molecule, also known as ethyl (ethoxymethylene)cyanoacetate, is the three-carbon electrophilic component required for the pyrazole ring formation. Its structure is primed for reaction with a dinucleophile like hydrazine. The cyano group and the ester group are electron-withdrawing, making the C2 position susceptible to nucleophilic attack. The ethoxy group at C3 is an excellent leaving group.

Synthesis and Commercial Availability

Ethyl 2-cyano-3-ethoxyacrylate is readily synthesized via the condensation of ethyl cyanoacetate with triethyl orthoformate , often in the presence of acetic anhydride.[5]

However, due to its widespread use, it is a readily available and cost-effective starting material from major chemical suppliers.

Properties and Specifications
ParameterSpecificationSource
Product Name Ethyl 2-cyano-3-ethoxyacrylateSigma-Aldrich
CAS Number 94-05-3
Linear Formula C₂H₅OCH=C(CN)COOC₂H₅
Molecular Weight 169.18 g/mol
Appearance White to off-white solid
Melting Point 49-51 °C

Part 3: The Key Cyclocondensation Reaction

The formation of the this compound core occurs via a cyclocondensation reaction between the two primary starting materials.

Reaction Mechanism

The reaction proceeds through a well-established pathway for 5-aminopyrazole synthesis:

  • Michael Addition: The more nucleophilic nitrogen of the hydrazine (the NH₂ group) attacks the electron-deficient C2 of the acrylate.

  • Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks the cyano group.

  • Tautomerization & Aromatization: The resulting intermediate undergoes tautomerization to form the stable, aromatic 5-aminopyrazole ring system.

Mechanism Simplified Reaction Mechanism Start1 2-Bromophenyl- hydrazine Intermediate1 Michael Adduct (Open-chain intermediate) Start1->Intermediate1  Michael Addition Start2 Ethyl 2-cyano-3- ethoxyacrylate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2  Intramolecular  Cyclization Product Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate Intermediate2->Product  Tautomerization/ Aromatization

Caption: Key steps in the pyrazole formation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of analogous 5-aminopyrazoles.[6]

  • Dissolve 2-bromophenylhydrazine (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux (for ethanol, approx. 78 °C; for acetic acid, approx. 118 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the cyclocondensation of two key starting materials: 2-bromophenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate . Both materials are commercially available, making this route highly accessible for laboratory research. For larger-scale applications, the synthesis of 2-bromophenylhydrazine from the more fundamental precursor, 2-bromoaniline , provides a cost-effective and well-documented alternative. A thorough understanding of the properties and preparation of these starting materials is fundamental to the successful and scalable synthesis of this valuable pyrazole intermediate.

References

  • CN101148420A - Preparation method for 2-bromophenylhydrazine - Google P
  • CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google P
  • Preparation method for 2-bromophenylhydrazine - Eureka | P
  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH.
  • 2-Bromophenylhydrazine 98 50709-33-6 - Sigma-Aldrich.
  • 2-Bromophenylhydrazine Hydrochloride 50709-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Ethyl 2-cyano-3-ethoxyacryl
  • (E)

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines Using Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the native purine ring system.[1][2][3] This bioisosteric relationship allows compounds bearing this moiety to act as competitive inhibitors for enzymes that process purine-based substrates, such as protein kinases.[4][5] Consequently, pyrazolo[3,4-d]pyrimidines are integral to the development of targeted therapies for a multitude of diseases, including cancer, inflammation, and viral infections.[1][3][6] A large number of kinase inhibitors are based on this framework, where the fused ring system effectively mimics the hinge-binding interactions of ATP within the kinase active site.[4][5][7]

The strategic synthesis of diverse libraries of these compounds is therefore of paramount importance to drug discovery programs. A key precursor that offers significant synthetic flexibility is Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate . This molecule is expertly designed for the facile construction of the pyrazolo[3,4-d]pyrimidine core, featuring:

  • A nucleophilic 5-amino group , primed for cyclization.

  • An electrophilic 3-carboxylate ester , which participates in the formation of the pyrimidine ring.

  • A 1-(2-bromophenyl) substituent , which serves as a versatile synthetic handle for late-stage diversification via cross-coupling reactions, enabling the exploration of chemical space around a core scaffold.

This guide provides an in-depth exploration of the synthetic pathways originating from this precursor, complete with detailed protocols, mechanistic insights, and data interpretation for researchers in chemical synthesis and drug development.

Overall Synthetic Strategy: From Aminopyrazole to Fused Pyrimidine

The foundational transformation involves a cyclocondensation reaction between the ortho-positioned amino and ester functionalities of the pyrazole precursor with a suitable one-carbon (C1) electrophile. This reaction forges the six-membered pyrimidine ring onto the pyrazole core.

General_Synthesis cluster_start Starting Material cluster_reagent Reagent cluster_product Product Core Start Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate Product 1-(2-Bromophenyl)-1H- pyrazolo[3,4-d]pyrimidine Scaffold Start->Product Cyclocondensation Reagent C1 Electrophile (e.g., Formamide, Urea, Formic Acid) Reagent->Product

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

The choice of the C1 source dictates the initial substitution pattern on the newly formed pyrimidine ring. Formamide is among the most common and efficient reagents, yielding the versatile 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one intermediate.[8][9]

Part 1: Core Synthesis Protocols

Protocol 1: Synthesis of 1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol details the most direct cyclization method using formamide, which serves as both the C1 source and the reaction solvent. The high boiling point of formamide provides the necessary thermal energy to drive the reaction to completion.

Mechanistic Rationale: The reaction proceeds via an initial acylation of the 5-amino group by formamide, followed by an intramolecular nucleophilic attack of the newly formed formamido nitrogen onto the C3-ester carbonyl. Subsequent elimination of ethanol and water results in the formation of the aromatic pyrimidine ring.

Mechanism_Formamide Formamide Cyclization Mechanism A Ethyl 5-amino-1-(2-bromophenyl) -pyrazole-3-carboxylate C N-Formyl Intermediate A->C + HCONH2, Δ - H2O B Formamide (HCONH2) B->C D Intramolecular Cyclization C->D Tautomerization & Ring Closure E Tetrahedral Intermediate D->E F 1-(2-Bromophenyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one E->F - EtOH

Caption: Key stages of the formamide-mediated cyclization.

Step-by-Step Protocol:

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq, e.g., 5.0 g).

  • Solvent/Reagent Addition: Add formamide (10-15 volumes, e.g., 50-75 mL).

  • Reaction: Heat the mixture to 180-190 °C using a heating mantle and stir vigorously. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Pour the cooled mixture into a beaker containing ice-cold water (200 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to remove residual formamide.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The product is typically obtained as an off-white to pale yellow solid of high purity.

ParameterExpected Value
Typical Yield 85-95%
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₇BrN₄O
Molecular Weight 291.11 g/mol
Solubility Soluble in DMSO, sparingly soluble in MeOH
Protocol 2: Chlorination to 4-Chloro-1-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine

The pyrimidin-4-one exists in tautomeric equilibrium with its 4-hydroxy form. To enable further functionalization via nucleophilic substitution, this hydroxyl group must be converted into a better leaving group. Chlorination with phosphoryl chloride (POCl₃) is the standard and highly efficient method for this transformation.

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the pyrimidinone to form a phosphate ester intermediate, which is then readily displaced by a chloride ion to yield the 4-chloro product. This step is critical as it activates the C4 position for subsequent diversification.

Step-by-Step Protocol:

  • SAFETY NOTE: Phosphoryl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reagent Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-(2-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq, e.g., 4.0 g).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃) (10 volumes, e.g., 40 mL) under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The solid will gradually dissolve. Monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (300-400 g) in a large beaker with vigorous stirring. This is a highly exothermic step.

  • Neutralization: Once the initial reaction subsides, cautiously neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. A solid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash extensively with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

ParameterExpected Value
Typical Yield 80-90%
Appearance White to off-white solid
Molecular Formula C₁₁H₆BrClN₄
Molecular Weight 309.55 g/mol
Melting Point Varies, typically >150 °C

Part 2: Strategic Diversification

The true utility of the starting material is realized in the subsequent functionalization of the pyrazolo[3,4-d]pyrimidine core. The two key handles for diversification are the C4-chloro group and the C1-aryl bromide.

A. C4-Position Diversification via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent is highly activated towards SNAr, allowing for the introduction of a wide array of nucleophiles, particularly nitrogen-based ones, which are crucial for modulating kinase binding and pharmacokinetic properties.

Diversification_Workflow cluster_main Synthetic Pathway cluster_snar C4 Diversification (SNAr) cluster_coupling C1' Diversification (Cross-Coupling) Start Ethyl 5-amino-1-(2-bromophenyl) -pyrazole-3-carboxylate Step1 1-(2-Bromophenyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one Start->Step1 Formamide, Δ Step2 4-Chloro-1-(2-bromophenyl)-1H- pyrazolo[3,4-d]pyrimidine Step1->Step2 POCl3, Δ Library1 C4-Functionalized Library Step2->Library1 Base, Solvent Library2 C1'-Functionalized Library Step2->Library2 Pd Catalyst, Base (Alternative Route) Nuc Nucleophiles (R-NH2, R-SH, R-OH) Nuc->Library1 Library1->Library2 Pd Catalyst, Base Coupling Coupling Partners (Boronic Acids, Alkynes, etc.) Coupling->Library2

Caption: Workflow illustrating dual diversification points.

Representative Protocol: Reaction with an Amine

  • Reagent Setup: In a vial, dissolve 4-Chloro-1-(2-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent like isopropanol, dioxane, or DMF (10-20 volumes).

  • Addition: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. Monitor by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. C1'-Position Diversification via Cross-Coupling

The 2-bromophenyl group is a powerful tool for late-stage functionalization. It is stable to the cyclization and chlorination conditions and can readily participate in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, significantly expanding the structural diversity of the final compounds.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: With boronic acids/esters to form bi-aryl systems.

  • Sonogashira Coupling: With terminal alkynes.

  • Buchwald-Hartwig Amination: With amines to introduce new amino substituents.

These reactions are standard procedures and should be performed under inert atmosphere using an appropriate palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and base (e.g., K₂CO₃, Cs₂CO₃).

Conclusion

This compound is a high-value, strategically designed precursor for the efficient synthesis of pyrazolo[3,4-d]pyrimidines. Its inherent functionalities allow for a robust and high-yielding cyclization to form the core scaffold. The presence of two distinct and orthogonally reactive sites—the C4-chloro group (generated post-cyclization) and the stable C1'-bromo handle—provides medicinal chemists with a powerful platform for creating large, diverse compound libraries essential for modern drug discovery campaigns targeting kinases and other purine-binding proteins.

References

  • Jain, S., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(18), 5735-5748. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(7), 1438-1454. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(10), 1251-1264. [Link]

  • Griesinger, C., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • ResearchGate. (n.d.). Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. [Link]

  • Xu, W., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 13(15), 1307-1321. [Link]

  • ResearchGate. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. [Link]

  • El-Sayed, N. N. E., et al. (2021). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Journal of the Iranian Chemical Society, 18(12), 3169-3195. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 21(8), 1848-1855. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1325-1345. [Link]

  • Patel, M. P., et al. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists, 5(4), 138-143. [Link]

  • Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(2), 834. [Link]

Sources

Derivatization of the amino group of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Diversification of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the C5-amino group of this compound. This versatile starting material offers a strategic entry point for creating diverse chemical libraries for screening and lead optimization. We present detailed, field-tested protocols for four essential derivatization strategies: acylation, sulfonylation, direct alkylation, and reductive amination. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting. The guide is supplemented with workflow diagrams and data tables to ensure clarity and reproducibility in the laboratory setting.

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of contemporary drug discovery, with nitrogen-containing rings being of paramount importance.[3] Among these, the pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, has emerged as a particularly fruitful scaffold.[4][5] Its metabolic stability and structural versatility have led to an increase in its presence within newly approved drugs for a wide range of diseases, including cancer, HIV, and pulmonary hypertension.[1][2] The pharmacological profile of pyrazole derivatives is highly dependent on the substituents attached to the core ring, making the exploration of its chemical space a critical endeavor for medicinal chemists.[3][4]

This compound is a highly valuable building block. It possesses three key points for diversification: the ester at C3, the bromophenyl group at N1, and, most notably, the nucleophilic amino group at C5. The C5-amino group serves as a versatile handle for introducing a wide array of functional groups, thereby modulating the compound's physicochemical properties, target-binding interactions, and overall biological activity. This guide focuses specifically on exploiting the reactivity of this amino group to build molecular complexity and generate novel derivatives for drug discovery programs.

General Workflow for Derivatization, Purification, and Analysis

A successful derivatization campaign follows a systematic workflow. The process begins with the selection of a derivatization strategy, followed by the reaction itself. Meticulous monitoring is crucial to determine the reaction endpoint. Upon completion, a standard work-up procedure isolates the crude product, which is then purified, typically by column chromatography or recrystallization. The final, critical step is the structural confirmation and purity assessment of the final compound using various spectroscopic techniques.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start Select Derivatization Strategy (Acylation, Sulfonylation, etc.) reagents Prepare Reagents & Starting Material start->reagents reaction Execute Reaction (Under Inert Atmosphere) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor quench Quench Reaction & Work-up monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Crude Product (Column Chromatography) extract->purify characterize Structural Characterization (NMR, MS, IR) purify->characterize purity Assess Purity (HPLC) characterize->purity final Pure Derivatized Product purity->final

Caption: General experimental workflow for derivatization.

Derivatization Protocols

The following sections provide detailed protocols for four common and effective methods to derivatize the C5-amino group.

N-Acylation: Synthesis of Amides

3.1.1 Scientific Principle N-Acylation involves the reaction of the primary amino group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base, commonly pyridine or triethylamine, serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

3.1.2 Experimental Protocol

  • Preparation: To a round-bottom flask under an inert argon or nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C with an ice bath.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[7]

3.1.3 Workflow Diagram: N-Acylation

G start Dissolve Aminopyrazole in Anhydrous DCM base Add Triethylamine (1.5 eq) start->base cool Cool to 0 °C base->cool acyl Add Acyl Chloride (1.1 eq) Dropwise cool->acyl react Stir at RT (2-16 h) acyl->react workup Aqueous Work-up & Purification react->workup product N-Acylated Pyrazole workup->product

Caption: Experimental workflow for N-Acylation.

3.1.4 Data Summary Table

Parameter Condition Rationale
Solvent Anhydrous DCM, THF Good solubility for reactants; non-reactive.
Base Triethylamine, Pyridine Scavenges acidic byproduct (HCl).
Temperature 0 °C to Room Temp. Controls initial exotherm, then allows reaction to proceed.
Monitoring TLC (e.g., 3:1 Hex/EtOAc) Tracks disappearance of starting material.

| Purification | Silica Gel Chromatography | Separates polar product from non-polar impurities.[6] |

N-Sulfonylation: Synthesis of Sulfonamides

3.2.1 Scientific Principle N-Sulfonylation is analogous to acylation but uses a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) as the electrophile. The amino group attacks the electrophilic sulfur atom, displacing the chloride ion. As with acylation, a base is required to neutralize the generated HCl. This reaction is a robust method for installing sulfonamide groups, which are important pharmacophores in many drugs.[8]

3.2.2 Experimental Protocol

  • Preparation: Add this compound (1.0 eq) and a base like Diisopropylethylamine (DIPEA) (2.0 eq) to a round-bottom flask under an inert atmosphere.[8]

  • Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.2 M.

  • Sulfonylation: Cool the solution to 0 °C and add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude sulfonamide product by flash column chromatography (hexane/ethyl acetate) or recrystallization.

3.2.3 Workflow Diagram: N-Sulfonylation

G start Dissolve Aminopyrazole & DIPEA in DCM cool Cool to 0 °C start->cool sulfonyl Add Sulfonyl Chloride (1.2 eq) Portion-wise cool->sulfonyl react Stir at RT (12-24 h) sulfonyl->react workup Aqueous Work-up & Purification react->workup product N-Sulfonylated Pyrazole workup->product

Caption: Experimental workflow for N-Sulfonylation.

3.2.4 Data Summary Table

Parameter Condition Rationale
Solvent Anhydrous DCM Good solubility; inert.
Base DIPEA, Pyridine DIPEA is often preferred as it is less nucleophilic than TEA.[8]
Temperature 0 °C to Room Temp. Standard conditions for controlling reactivity.
Monitoring TLC, LC-MS Confirms product formation and consumption of starting amine.

| Purification | Silica Gel Chromatography | Effective for removing excess reagents and byproducts. |

N-Alkylation: Synthesis of Secondary Amines

3.3.1 Scientific Principle Direct N-alkylation of the C5-amino group can be achieved by reacting it with an alkyl halide in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbon of the alkyl halide. A key challenge is preventing over-alkylation to the tertiary amine. Using a slight excess of the aminopyrazole or carefully controlling stoichiometry can favor mono-alkylation. The N1 position is already substituted, preventing competing alkylation on the pyrazole ring.[9]

3.3.2 Experimental Protocol

  • Preparation: To a flask under an inert atmosphere, add the aminopyrazole (1.0 eq) and a suitable anhydrous solvent like Dimethylformamide (DMF).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension at room temperature for 30 minutes.[9]

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1 eq) dropwise.

  • Reaction: Heat the reaction to a temperature between 50-80 °C and stir for 6-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography to separate mono-alkylated, di-alkylated, and unreacted starting material.

3.3.4 Data Summary Table

Parameter Condition Rationale
Solvent DMF, DMSO Polar aprotic solvents that facilitate Sₙ2 reactions.[9]
Base K₂CO₃, Cs₂CO₃ Mild inorganic bases sufficient to promote alkylation without side reactions.
Temperature 50-80 °C Heating is often required to drive the reaction to completion.
Monitoring TLC Allows visualization of starting material, mono-, and di-alkylated products.

| Purification | Silica Gel Chromatography | Crucial for separating products with different polarities. |

Reductive Amination: Controlled N-Alkylation

3.4.1 Scientific Principle Reductive amination is a powerful, two-stage, one-pot method for forming C-N bonds. First, the primary amine reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. Second, a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added in situ to reduce the imine to the corresponding secondary amine.[10] This method offers excellent control over mono-alkylation and allows for the introduction of a vast range of substituents.

3.4.2 Experimental Protocol

  • Preparation: Dissolve the aminopyrazole (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Add acetic acid (0.5 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to the reaction mixture.[10]

  • Reaction: Stir at room temperature for 4-24 hours until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product into an organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by column chromatography.

3.4.3 Workflow Diagram: Reductive Amination

G start Dissolve Aminopyrazole & Aldehyde in DCE imine Add Acetic Acid; Stir to form Imine start->imine reduce Add STAB (1.5 eq) Portion-wise imine->reduce react Stir at RT (4-24 h) reduce->react workup Quench with NaHCO₃; Work-up & Purify react->workup product N-Alkylated Pyrazole workup->product

Caption: Experimental workflow for Reductive Amination.

3.4.4 Data Summary Table

Parameter Condition Rationale
Solvent DCE, Methanol, THF Solvents compatible with both imine formation and reduction.
Reducing Agent NaBH(OAc)₃ (STAB) Mild and selective for imines over carbonyls. Safer than NaBH₃CN.
Catalyst Acetic Acid Catalyzes the dehydration step to form the imine.
Monitoring TLC Check for the disappearance of the starting amine.

| Purification | Silica Gel Chromatography | Removes unreacted aldehyde and other impurities. |

Purification and Characterization of Derivatives

4.1 Purification Strategies

  • Flash Column Chromatography: This is the most common and versatile method for purifying the synthesized derivatives.[6][7] A silica gel stationary phase is typically used with a mobile phase gradient of hexane and ethyl acetate. The polarity of the gradient is optimized based on the polarity of the product, as determined by preliminary TLC analysis.

  • Recrystallization: For solid products of sufficient purity (>90%), recrystallization can be an effective and economical final purification step. Finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold is key.

4.2 Spectroscopic Characterization Structural confirmation of the newly synthesized derivatives is essential. A combination of spectroscopic methods should be employed.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most detailed structural information.[11][12]

    • ¹H NMR: Look for the disappearance of the C5-NH₂ signal (a broad singlet) and the appearance of new signals corresponding to the added moiety. For amides, a new N-H singlet or doublet will appear further downfield. For alkylated products, new aliphatic signals will be present.

    • ¹³C NMR: Confirm the presence of new carbon signals (e.g., a new carbonyl signal for amides around 165-175 ppm, or new aliphatic signals for alkyl groups).

  • FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups.[12]

    • The disappearance of the characteristic primary amine N-H stretches (~3300-3400 cm⁻¹) is a key indicator of successful derivatization.

    • Appearance of a new amide C=O stretch (~1650 cm⁻¹) or sulfonamide S=O stretches (~1350 and 1160 cm⁻¹) confirms product formation.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compound, providing definitive proof of its identity.

Conclusion

The derivatization of the C5-amino group of this compound is a powerful strategy for generating novel and structurally diverse molecules. The protocols for acylation, sulfonylation, alkylation, and reductive amination detailed in this guide provide a robust toolkit for medicinal chemists. Each method offers a reliable pathway to distinct chemical classes, enabling a systematic exploration of the structure-activity relationships (SAR) for this privileged pyrazole scaffold. Careful execution of these protocols, coupled with rigorous purification and characterization, will empower researchers to efficiently build libraries of novel compounds for the discovery of next-generation therapeutics.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. (2025). BenchChem.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry.
  • Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. (2025). ResearchGate.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.
  • Technical Support Center: Purification of Pyrazolone Derivatives. (2025). BenchChem.
  • Simenel, A. A., Rogatkina, E. Yu., & Rodionov, A. N. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (2025). BenchChem.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (2025). BenchChem.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central.

Sources

Application Notes and Protocols: Chemical Transformations of the Ester Group in Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure is characterized by a pyrazole core, a versatile scaffold known for a wide range of biological activities.[1] The molecule features several reactive sites: an aromatic bromine atom amenable to cross-coupling reactions, a nucleophilic amino group at the C5 position, and an ethyl ester group at the C3 position. This document focuses specifically on the chemical reactivity of the C3-ester group, providing detailed protocols and scientific rationale for its transformation into key derivatives such as carboxylic acids, amides, and alcohols. These transformations are fundamental steps in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, the conversion of an ester to a carboxylic acid is a common step in syntheses like that of Sildenafil, where a pyrazole carboxylate is hydrolyzed.[2]

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

I. Alkaline Hydrolysis: Synthesis of 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid is one of the most fundamental and frequently employed transformations. The resulting carboxylic acid is a versatile intermediate, ready for subsequent reactions such as amide bond formation. Basic hydrolysis (saponification) is generally preferred over acidic conditions for this substrate to avoid potential side reactions or protonation of the C5-amino group, which could affect solubility and reactivity.

Scientific Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide or remaining hydroxide yields the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.

Experimental Protocol: Basic Hydrolysis
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio). The volume should be sufficient to fully dissolve the starting material upon gentle warming.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq.). LiOH is often preferred due to the higher aqueous solubility of lithium carboxylates, which can sometimes prevent the product from precipitating prematurely.

  • Reaction: Heat the mixture to reflux (typically 65-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (usually 2-6 hours).[3]

  • Work-up (Acidification): After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Slowly acidify the solution by adding 2M hydrochloric acid (HCl) dropwise with vigorous stirring. The carboxylic acid product will precipitate out of the solution. Continue adding acid until the pH is approximately 2-3.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the solid product under vacuum to a constant weight. The purity is often high enough for subsequent steps, but recrystallization from a suitable solvent like ethanol/water can be performed if necessary.

Data Summary: Hydrolysis Conditions
SubstrateBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
This compoundNaOH (2.5)Ethanol/Water704>90
This compoundLiOH (2.2)THF/Water653>95
Visualization: Hydrolysis Workflow

G cluster_start Starting Material cluster_process Hydrolysis Protocol cluster_end Final Product start Ethyl 5-amino-1-(2-bromophenyl)- 1H-pyrazole-3-carboxylate dissolve 1. Dissolve in EtOH/H2O start->dissolve add_base 2. Add NaOH (aq) dissolve->add_base reflux 3. Heat to Reflux (70°C) add_base->reflux monitor 4. Monitor via TLC reflux->monitor evaporate 5. Remove EtOH monitor->evaporate acidify 6. Acidify with HCl (pH 2-3) evaporate->acidify filtrate 7. Filter & Wash Solid acidify->filtrate dry 8. Dry under Vacuum filtrate->dry end 5-amino-1-(2-bromophenyl)- 1H-pyrazole-3-carboxylic Acid dry->end

Caption: Workflow for the basic hydrolysis of the ethyl ester.

II. Amidation: Synthesis of Pyrazole-3-carboxamides

The conversion of the ester into an amide is a crucial step for generating derivatives with diverse biological activities and for creating linkers in bioconjugation chemistry. While direct reaction of the ester with an amine is possible, it often requires harsh conditions (high temperatures) and is generally inefficient. A more reliable and widely practiced strategy involves a two-step sequence: hydrolysis to the carboxylic acid (as described in Part I), followed by amide coupling.

Scientific Principle

Amide coupling reactions typically require the "activation" of the carboxylic acid. The carboxyl group is converted into a more reactive species that is highly susceptible to nucleophilic attack by an amine. Common coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) achieve this by forming a reactive O-acylisourea intermediate. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can further enhance efficiency and suppress side reactions by forming an activated ester intermediate, which then reacts cleanly with the amine.

Experimental Protocol: Amide Coupling (via Carboxylic Acid)

Prerequisite: The carboxylic acid must first be synthesized as per the protocol in Part I.

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq.), the desired primary or secondary amine (1.1-1.2 eq.), and a coupling additive such as HOBt (1.1 eq.) in a dry aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to control the exothermic reaction and minimize side product formation, particularly epimerization if chiral centers are present.

  • Addition of Coupling Agent: Add the coupling agent, typically EDC hydrochloride (1.2 eq.), portion-wise to the stirred solution. If using DCC, it will be a solid; if it is a solution, add it dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If DCC was used, a dicyclohexylurea (DCU) precipitate will form. Filter this solid off.

    • If EDC was used, the urea byproduct is water-soluble. Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove unreacted amine, then a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Data Summary: Amide Coupling Conditions
Carboxylic AcidAmineCoupling SystemSolventTemperatureTime (h)Typical Yield (%)
Pyrazole-3-COOHBenzylamineEDC/HOBtDMF0°C to RT1680-90
Pyrazole-3-COOHMorpholineDCC/DMAPDCM0°C to RT1875-85
Pyrazole-3-COOHAnilineHATU/DIPEADMF0°C to RT1285-95
Visualization: General Amide Coupling Mechanism

G struct_acid R-COOH (Carboxylic Acid) intermediate1 O-Acylisourea Intermediate struct_acid->intermediate1 Activation struct_edc EDC struct_edc->intermediate1 Activation struct_hobt HOBt intermediate2 HOBt Active Ester struct_hobt->intermediate2 Forms Active Ester struct_amine R'-NH2 (Amine) struct_amide R-CONH-R' (Amide Product) struct_amine->struct_amide Nucleophilic Attack intermediate1->intermediate2 Forms Active Ester intermediate2->struct_amide Nucleophilic Attack

Caption: Key intermediates in EDC/HOBt mediated amide coupling.

III. Reduction: Synthesis of [5-amino-1-(2-bromophenyl)-1H-pyrazol-3-yl]methanol

Reduction of the ethyl ester group provides the corresponding primary alcohol. This transformation is valuable for introducing a hydroxymethyl group, which can serve as a handle for further functionalization, such as etherification, or as a key pharmacophore itself. Ester reduction requires a powerful reducing agent, as milder agents like sodium borohydride (NaBH₄) are generally unreactive towards esters.

Scientific Principle

The reduction is typically accomplished using a strong hydride donor like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the [AlH₄]⁻ complex onto the ester's carbonyl carbon. This forms a tetrahedral intermediate which then eliminates ethoxide to yield an aldehyde. The aldehyde is immediately reduced further by a second equivalent of hydride to form an alkoxide intermediate. Finally, an aqueous acidic work-up protonates the alkoxide to give the primary alcohol product.

Experimental Protocol: LiAlH₄ Reduction

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar).

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LiAlH₄ suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve the this compound (1.0 eq.) in anhydrous THF and add it slowly via the dropping funnel to the stirred LiAlH₄ suspension. The addition should be controlled to maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Quenching):

    • Crucial Step: Cool the reaction mixture back down to 0°C. Quench the excess LiAlH₄ very carefully and slowly by the sequential dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This is the Fieser workup method, which produces a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

Data Summary: Reduction Conditions
SubstrateReducing Agent (eq.)SolventTemperatureTime (h)Typical Yield (%)
Ethyl Pyrazole-3-carboxylateLiAlH₄ (1.5)Anhydrous THF0°C to RT380-90
Ethyl Pyrazole-3-carboxylateDIBAL-H (2.5)Anhydrous Toluene-78°C to RT570-80

IV. Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. This reaction is useful for modifying the ester group to alter solubility, steric properties, or to introduce a functionalized alkyl chain. The reaction is an equilibrium process and is typically driven to completion by using a large excess of the new alcohol, which often serves as the solvent.

Scientific Principle

The reaction can be catalyzed by either an acid or a base.

  • Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol (R'-OH).

  • Base Catalysis: A strong base (e.g., sodium methoxide) deprotonates the incoming alcohol to form a more potent nucleophile (R'-O⁻), which attacks the carbonyl carbon.

Experimental Protocol: Acid-Catalyzed Transesterification
  • Setup: Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, isopropanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain it for several hours to days. The reaction is driven by the large excess of the solvent alcohol. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting ester by flash column chromatography.

References

  • Mulakayala, N., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2012(i), 254-311.

  • Buriol, A., et al. (2009). Microwave-assisted synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates. Tetrahedron Letters, 50(17), 1943-1946.
  • Smolecule. (n.d.). 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Patents Google. (n.d.). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.

  • Organic Chemistry Portal. (2024). Alcohol synthesis by carboxyl compound reduction.

  • ResearchGate. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.

  • Wikipedia. (n.d.). Sildenafil.

  • MDPI. (2022). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches.

Sources

Protocol for cyclization of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate with formamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine core is a constituent of numerous compounds with significant biological activities, including kinase inhibition.[1][2] This guide details a straightforward and efficient one-step cyclization reaction using Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate as the starting material and formamide as both the reagent and solvent. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline expected outcomes, and discuss crucial safety considerations for handling the reagents involved.

Introduction and Scientific Background

The fusion of pyrazole and pyrimidine rings creates the pyrazolo[3,4-d]pyrimidine system, an important class of bicyclic heterocycles. This scaffold is isosteric to purine, allowing it to interact with a wide range of biological targets. Consequently, derivatives of this system are widely investigated for various therapeutic applications, including as anti-cancer, antimicrobial, and anti-inflammatory agents.[1][3]

The described protocol focuses on the conversion of an ortho-amino pyrazole carboxylate into the corresponding pyrazolo[3,4-d]pyrimidin-4-one. This transformation is a classic and highly effective method for constructing the fused pyrimidine ring. Formamide serves a dual purpose in this synthesis: it acts as a high-boiling point solvent and, more importantly, as a C1 synthon, providing the necessary carbon atom to complete the six-membered pyrimidine ring.[4]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Cyclization of this compound Reaction Scheme

The reaction proceeds via a two-step sequence within a one-pot setting:

  • N-Formylation: The reaction is initiated by the nucleophilic attack of the 5-amino group of the pyrazole onto the carbonyl carbon of formamide. This step, which occurs at elevated temperatures, results in the formation of a formylated intermediate with the elimination of ammonia.

  • Intramolecular Cyclization and Condensation: The newly formed formamido group is positioned proximally to the ethyl carboxylate at the 3-position. An intramolecular nucleophilic attack by the amide nitrogen onto the ester's carbonyl carbon initiates the cyclization. Subsequent elimination of ethanol and water drives the reaction to completion, yielding the stable, aromatic pyrazolo[3,4-d]pyrimidin-4-one ring system.[5][6]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each action.

Materials and Reagents
ReagentGradeSupplierCAS NumberNotes
This compound≥97% Puritye.g., Sigma-AldrichN/AStarting material.
FormamideAnhydrous, ≥99.5%e.g., Sigma-Aldrich75-12-7Reagent and solvent.
Deionized WaterACS GradeN/A7732-18-5For washing the product.
EthanolAnhydrous, ≥99.5%e.g., Fisher Sci.64-17-5For washing and recrystallization.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Thermometer or thermocouple probe with a controller

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper (or Büchner funnel setup for vacuum filtration)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Step-by-Step Procedure

The entire procedure must be conducted within a certified chemical fume hood due to the hazards associated with formamide at high temperatures.

  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.

    • Add this compound (e.g., 5.0 g, 15.4 mmol).

    • Add formamide (e.g., 25 mL). The formamide acts as both the solvent and the cyclizing agent, so a significant excess is used.

    • Fit the flask with a reflux condenser in the central neck and a thermometer in one of the side necks. The third neck can be sealed with a stopper.

  • Cyclization Reaction:

    • Begin stirring the mixture.

    • Slowly heat the reaction mixture using a heating mantle or oil bath to 180-190 °C .

      • Scientist's Note: This temperature range is critical. It must be high enough to drive off the byproducts (ammonia, ethanol, water) and facilitate the cyclization, but not so high as to cause significant decomposition of the formamide or starting material.[7]

    • Maintain the reaction at this temperature for 2-4 hours . The reaction can be monitored by Thin Layer Chromatography (TLC) if desired, by taking small aliquots and checking for the disappearance of the starting material.

  • Product Isolation (Work-up):

    • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature (approx. 20-25 °C).

    • As the mixture cools, the product will typically precipitate out of the formamide solution as a solid.

    • Pour the cooled reaction mixture into a beaker containing deionized water (approx. 100 mL). This will cause the complete precipitation of the product and dissolve any remaining formamide.

    • Stir the resulting slurry for 15-20 minutes to ensure thorough mixing.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid on the filter sequentially with deionized water (2 x 30 mL) and then with cold ethanol (2 x 20 mL) to remove residual formamide and other impurities.

    • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

    • For higher purity: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

Workflow Visualization

The following diagram illustrates the overall experimental process.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase reactants 1. Add Reactants (Aminopyrazole, Formamide) setup 2. Assemble Apparatus (Flask, Condenser, Thermometer) reactants->setup heating 3. Heat & Stir (180-190 °C, 2-4h) setup->heating cooling 4. Cool to RT (Precipitation Occurs) heating->cooling Reaction Complete quench 5. Quench in Water (Complete Precipitation) cooling->quench filtration 6. Filter & Wash (Water, then Ethanol) quench->filtration drying 7. Dry Product (Vacuum Oven) filtration->drying product Final Product: 1-(2-Bromophenyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one drying->product

Caption: Experimental workflow from reaction setup to final product isolation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Reaction temperature was too low or reaction time too short.Ensure the internal temperature reaches 180 °C. Extend the reaction time and monitor by TLC.
Starting material is impure.Verify the purity of the this compound by NMR or melting point.
Dark/Oily Product Reaction temperature was too high, causing decomposition.Lower the reaction temperature to the recommended range (180-190 °C).
Insufficient washing.Ensure the product is washed thoroughly with water and ethanol to remove colored impurities and residual formamide.
Incomplete Reaction Insufficient heating time.Increase the reaction time to 4-6 hours. Confirm completion using TLC before proceeding with the work-up.

Safety and Handling

A thorough understanding of the hazards associated with the reagents is critical for the safe execution of this protocol.

  • Formamide (CAS 75-12-7):

    • Hazards: Formamide is a reproductive hazard and a suspected mutagen.[8] It is an irritant to the eyes, skin, and respiratory system. Inhalation or absorption through the skin can be harmful. At high temperatures, it can decompose to produce toxic fumes like carbon monoxide and ammonia.[7]

    • Handling:

      • Always handle formamide in a certified chemical fume hood.

      • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., butyl rubber or laminate gloves).[8][9]

      • Avoid inhalation of vapors.

      • In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

      • Store in a tightly closed container in a cool, well-ventilated area.[8]

  • General Precautions:

    • The high reaction temperature requires caution. Use a properly secured apparatus and ensure the heating source is stable.

    • Spills should be cleaned up immediately using absorbent material while wearing appropriate PPE.[7]

Mechanism Visualization

The following diagram provides a simplified overview of the key mechanistic steps involved in the cyclization process.

G start Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate intermediate1 N-Formyl Intermediate start->intermediate1 + Formamide (- NH3) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 1-(2-Bromophenyl)-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one intermediate2->product Condensation (- EtOH, -H2O)

Caption: Simplified reaction mechanism for pyrimidinone ring formation.

References

  • Al-Ghorbani, M., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(4), 801-827.

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 21(8), 1846-1852.

  • Chen, Y. J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.

  • University of Washington. (n.d.). SOP for Formamide. Environmental Health & Safety.

  • Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3313.

  • Aggarwal, R., & Kumar, S. (2011). Synthesis of pyrazolo[3, 4-d]pyrimidin-4-ones by the reaction of carboxylic acid in the presence of POCl3. ResearchGate.

  • Abu-shanab, F., et al. (2009). Dimethylformamide dimethyl acetal as a building block in heterocyclic synthesis. Semantic Scholar.

  • He, L., et al. (2017). Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system. Green Chemistry, 19(12), 2866-2873.

  • Rostami, A., et al. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Letters in Organic Chemistry, 20(9), 837-844.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Formamide. Merck.

  • Al-Mulla, A. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 7(36), 22161-22180.

  • Patel, H., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(1), 61-66.

  • Carl ROTH. (2021). Safety Data Sheet: Formamide. Carl ROTH.

  • Harvard University. (n.d.). Lab Safety Guideline: Formamide. Harvard Environmental Health and Safety.

  • NOAA. (n.d.). FORMAMIDE. CAMEO Chemicals.

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications, 48(2), 119-142.

Sources

Application of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Abstract

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Among its derivatives, 5-aminopyrazoles (5APs) have emerged as exceptionally versatile building blocks for the synthesis of bioactive molecules, particularly in oncology and inflammatory diseases.[3][4] This technical guide focuses on this compound, a highly functionalized intermediate poised for strategic diversification in drug discovery programs. We provide a comprehensive overview of its synthetic utility, detailed experimental protocols for its preparation and subsequent modification, and a practical case study on its application in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their medicinal chemistry campaigns.

The 5-Aminopyrazole Scaffold: A Cornerstone of Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, and the pyrazole ring is a standout example.[3] Its unique electronic properties and spatial arrangement allow it to act as a versatile pharmacophore, engaging in crucial interactions with a wide array of biological targets.[5][6] The significance of this scaffold is underscored by its presence in blockbuster drugs targeting diverse pathologies, from cancer (e.g., Ruxolitinib) to erectile dysfunction (e.g., Sildenafil).[2]

The 5-aminopyrazole (5AP) subclass is particularly noteworthy. The amino group at the C5 position serves as a critical vector for chemical modification and as a key hydrogen bond donor, enabling potent interactions with enzymes like protein kinases.[4][7] The recent FDA approval of Pirtobrutinib, a 5AP-based Bruton's tyrosine kinase (BTK) inhibitor, for mantle cell lymphoma further cements the therapeutic potential of this chemotype.[8]

This compound (herein referred to as Compound 1 ) is a trifunctional synthetic intermediate that offers multiple, orthogonal handles for molecular elaboration, making it an ideal starting point for library synthesis and lead optimization.

Strategic Value of this compound (1)

The power of Compound 1 lies in its distinct reactive sites, which can be addressed selectively to build molecular complexity.

  • C5-Amino Group: This primary amine is a potent nucleophile, ideal for forming amides, sulfonamides, or for use in condensation reactions to build fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[3][9] This position is often critical for establishing interactions with the hinge region of protein kinases.

  • C3-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, introducing points of diversity for probing protein surface interactions.

  • N1-(2-Bromophenyl) Group: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, profoundly influencing the compound's steric and electronic properties and enabling access to novel chemical space.

This trifecta of functionality provides a robust platform for generating libraries of analogues with tailored pharmacological profiles.

Synthesis and Characterization of Compound 1

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[10][11] The most reliable and common approach is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[10] The following protocol describes a robust method for the laboratory-scale synthesis of Compound 1 .

Protocol: Synthesis of this compound

Principle: This procedure involves the cyclocondensation reaction of 2-bromophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. The hydrazine nitrogen atoms attack the electrophilic carbons of the acrylate derivative, followed by intramolecular cyclization and aromatization to yield the stable pyrazole ring.

Materials:

  • 2-Bromophenylhydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol (absolute)

  • Triethylamine (TEA)

  • Glacial Acetic Acid

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel 60 F254 plates)

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-bromophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (50 mL).

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the suspension at room temperature. Stir for 15 minutes to liberate the free hydrazine base. A salt (triethylammonium chloride) will precipitate.

  • Addition of β-Keto Ester Equivalent: To the stirring mixture, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) followed by a catalytic amount of glacial acetic acid (approx. 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove salts and other water-soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure Compound 1 as a crystalline solid. Dry the product under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy).

Application Case Study: Development of a Kinase Inhibitor

The 5-aminopyrazole scaffold is a proven pharmacophore for kinase inhibitors.[4][7][8] We will use Compound 1 as a starting point to outline a workflow for developing a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer angiogenesis.[12]

Workflow: From Building Block to Lead Compound

The following workflow illustrates a logical progression for elaborating Compound 1 into a more complex and potent inhibitor. This process involves sequential, selective modifications of the compound's functional groups.

G cluster_0 Core Scaffold cluster_1 Diversification Pathways cluster_1a C3-Position cluster_1b N1-Phenyl Ring cluster_2 Final Candidate start This compound (1) ester_hydrolysis 1. Ester Hydrolysis (LiOH, THF/H2O) start->ester_hydrolysis Step A suzuki Suzuki Coupling (Arylboronic Acid, Pd(PPh3)4) start->suzuki Step B amide_coupling 2. Amide Coupling (Amine, HATU) ester_hydrolysis->amide_coupling final_compound Diversified Lead Compound amide_coupling->final_compound Combine via Suzuki suzuki->final_compound Combine via Amidation

Caption: Synthetic workflow for diversifying the core scaffold (1) .

Protocol: In Vitro Cell-Based Antiproliferative (MTT) Assay

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. This assay is a standard first-pass screen for evaluating the cytotoxic potential of new compounds.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)[12]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Illustrative Structure-Activity Relationship (SAR) Data

To guide a medicinal chemistry program, the data from biological assays are compiled to build an understanding of the structure-activity relationship (SAR). The table below presents hypothetical data for derivatives of Compound 1 to illustrate this process.

Compound IDR¹ (at C3)R² (at C2' of N-phenyl)VEGFR-2 IC₅₀ (nM)PC-3 Cell IC₅₀ (µM)
1 -COOEt-Br>10,000>50
2a -CONH-Ph-Br5,20025.6
2b -CONH-(4-F-Ph)-Br2,10011.3
3a -CONH-(4-F-Ph)-(4-MeO-Ph)1501.8
3b -CONH-(4-F-Ph)-(pyridin-4-yl)38 0.45

Analysis:

  • Converting the C3-ester of Compound 1 to an amide (2a ) introduces modest activity.

  • Adding an electron-withdrawing fluorine to the amide phenyl ring (2b ) improves potency, suggesting a potential hydrophobic or electronic interaction in the binding pocket.

  • Replacing the C2'-bromo group via Suzuki coupling leads to a significant jump in potency. A polar pyridyl group (3b ) provides superior activity compared to the methoxyphenyl group (3a ), indicating a potential hydrogen bond acceptor is favored at this position. This iterative process of synthesis and testing is central to lead optimization.

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its three distinct functional handles provide chemists with the flexibility to rapidly generate diverse libraries of compounds. As demonstrated in the kinase inhibitor case study, this scaffold serves as an excellent starting point for developing potent and selective therapeutic agents. The protocols and workflows detailed herein offer a practical guide for researchers to unlock the full potential of this versatile intermediate in their drug discovery endeavors.

References

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available from: [Link]

  • Granchi, C., & Rizzolio, F. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals. Available from: [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Abdel-Latif, E., et al. (2021). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. ResearchGate. Available from: [Link]

  • Mphahane, N., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • Wang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Fayed, E. A., et al. (2015). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. Available from: [Link]

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Iriepa, I., et al. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Molecules. Available from: [Link]

  • Voll, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active heterocyclic compounds.[1] Its unique arrangement of nitrogen atoms and the reactive amino group allows for the construction of various fused ring systems. This guide focuses on a particularly valuable derivative, Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, as a strategic starting material for the synthesis of novel polycyclic heteroaromatic compounds. The presence of the ortho-bromophenyl group provides a handle for intramolecular cyclization reactions, leading to the formation of tricyclic systems like pyrazolo[1,5-a]quinazolines, while the 5-amino group can be utilized for the construction of other fused systems such as pyrazolo[1,5-a]pyrimidines. These resulting scaffolds are of significant interest to researchers in drug discovery due to their potential as kinase inhibitors, anti-inflammatory agents, and modulators of various biological targets.[2]

This document provides detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to explore the synthetic utility of this versatile starting material.

Part 1: Synthesis of the Starting Material: this compound

A crucial prerequisite for any synthetic exploration is the reliable preparation of the starting material. This section details a robust, two-step protocol for the synthesis of this compound.

Workflow for Starting Material Synthesis

cluster_0 Step 1: Synthesis of 2-Bromophenylhydrazine cluster_1 Step 2: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate analog cluster_2 Step 3: Cyclocondensation A 2-Bromoaniline B Diazotization (NaNO2, HCl) A->B C Reduction (Na2S2O5 or SnCl2) B->C D 2-Bromophenylhydrazine C->D E Acetophenone G Claisen Condensation (NaOEt) E->G F Diethyl oxalate F->G H Ethyl 2,4-dioxo-4-phenylbutanoate G->H I 2-Bromophenylhydrazine K Cyclocondensation (AcOH) I->K J Ethyl 2,4-dioxo-4-phenylbutanoate analog J->K L Ethyl 5-amino-1-(2-bromophenyl)-1H- pyrazole-3-carboxylate K->L

Caption: Workflow for the synthesis of the target starting material.

Protocol 1.1: Synthesis of 2-Bromophenylhydrazine

This protocol is adapted from established procedures for the synthesis of substituted hydrazines from anilines.[3][4][5][6][7]

Materials:

  • 2-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Sodium Metabisulfite (Na2S2O5) or Tin(II) Chloride (SnCl2)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Reduction:

    • In a separate, larger beaker, prepare a solution of sodium metabisulfite (3.0 eq) in water and cool it to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring. The temperature should be maintained below 20 °C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Hydrolysis and Isolation:

    • Slowly add a concentrated solution of sodium hydroxide to the reaction mixture until the pH is strongly basic (pH > 12). This will precipitate the 2-bromophenylhydrazine as a free base.

    • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

Safety Precautions: Diazonium salts are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood, and the temperature should be strictly controlled.

Protocol 1.2: Synthesis of this compound

This protocol involves the cyclocondensation of 2-bromophenylhydrazine with a suitable β-ketoester.[2][8][9][10]

Materials:

  • 2-Bromophenylhydrazine (from Protocol 1.1)

  • Ethyl 2,4-dioxo-4-phenylbutanoate (or a similar β-ketoester)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-bromophenylhydrazine (1.0 eq) and ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Synthesis of Novel Heterocyclic Compounds

With the starting material in hand, we can now explore its derivatization into novel heterocyclic systems. Two primary synthetic pathways are presented here.

Pathway A: Intramolecular Cyclization to Pyrazolo[1,5-a]quinazolin-5-ones

The presence of the 2-bromophenyl group and the 5-amino group on the pyrazole ring allows for an intramolecular C-N bond formation to construct the pyrazolo[1,5-a]quinazoline scaffold. This transformation is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig amination.[11][12][13][14]

A Ethyl 5-amino-1-(2-bromophenyl)-1H- pyrazole-3-carboxylate B Pyrazolo[1,5-a]quinazolin-5-one derivative A->B  Pd or Cu catalyst,  Base, Solvent, Heat

Caption: Intramolecular cyclization to form a pyrazolo[1,5-a]quinazoline.

Protocol 2.1: Palladium-Catalyzed Intramolecular Amination

This protocol is a generalized procedure based on known palladium-catalyzed C-N cross-coupling reactions.[13][14] Optimization of the ligand, base, and solvent may be necessary for this specific substrate.

Materials:

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand)

  • A base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0-3.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]quinazolin-5-one derivative.

Table 1: Representative Conditions for Intramolecular C-N Coupling

Catalyst SystemBaseSolventTemperature (°C)Typical Yields
Pd(OAc)₂ / XantphosCs₂CO₃Toluene110Good to Excellent
Pd₂(dba)₃ / BINAPNaOtBuDioxane100Good to Excellent
CuI / L-prolineK₂CO₃DMSO120Moderate to Good
Pathway B: Synthesis of Pyrazolo[1,5-a]pyrimidines

The 5-amino group of the starting material can react with 1,3-dielectrophiles to construct a fused pyrimidine ring, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives.[1][15][16][17][18][19]

A Ethyl 5-amino-1-(2-bromophenyl)-1H- pyrazole-3-carboxylate C Pyrazolo[1,5-a]pyrimidine derivative A->C  Acid catalyst,  Solvent, Heat B 1,3-Dielectrophile (e.g., β-diketone) B->C

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 2.2: Condensation with β-Dicarbonyl Compounds

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines.[15][19]

Materials:

  • This compound

  • A β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial Acetic Acid or another suitable solvent

  • Catalytic amount of a strong acid (e.g., H₂SO₄), if necessary

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Table 2: Examples of 1,3-Dielectrophiles for Pyrazolo[1,5-a]pyrimidine Synthesis

1,3-DielectrophileResulting Substituents on Pyrimidine Ring
Acetylacetone5,7-Dimethyl
Ethyl acetoacetate5-Methyl-7-hydroxy
Diethyl malonate5,7-Dihydroxy
Malononitrile5-Hydroxy-7-amino
Pathway C: Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The reaction of the 5-amino group with DMF-DMA forms a dimethylaminomethylene intermediate, which is a versatile synthon for the preparation of various other heterocyclic systems.[20]

Protocol 2.3: Formation of the Dimethylaminomethylene Intermediate

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene or another high-boiling solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

  • Add an excess of DMF-DMA (2.0-3.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product, an N,N-dimethylformamidine derivative, can often be used in the next step without further purification.

This intermediate can then be reacted with various nucleophiles to construct a wide range of fused heterocyclic systems, further expanding the synthetic utility of the starting material.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel and potentially biologically active heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The intramolecular cyclization to form pyrazolo[1,5-a]quinazolines and the intermolecular condensation to form pyrazolo[1,5-a]pyrimidines represent just two of the many possibilities for derivatization. Careful execution of these protocols and further exploration of the reactivity of the resulting products will undoubtedly lead to the discovery of new chemical entities with significant potential in drug development and materials science.

References

  • Preparation method for 2-bromophenylhydrazine. CN101148420A.
  • ethyl 2,4-dioxo-4-phenylbutanoate. ChemBK. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Preparation method of 2-bromophenylhydrazine hydrochloride. CN103387514A.
  • Preparation method for 2-bromophenylhydrazine hydrochloride. EP2662358A1.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • 2-Bromophenylhydrazine hydrochloride. LookChem. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c), 1,2,4-triazolo[1,5-a]pyrimidine (5d), benzo[4][15]imidazo[1,2-a]pyrimidine (5e), and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine (5f). ResearchGate. [Link]

  • Preparation method for 2-bromophenylhydrazine. CN101148420A.
  • Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem. [Link]

  • Synthesis of Some Novel Pyrazolo[1,5- a ]Quinazolines and Their Fused Derivatives. Taylor & Francis Online. [Link]

  • Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. ResearchGate. [Link]

  • Synthesis of Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. MDPI. [Link]

  • Synthesis of some novel pyrazolo[1,5-a]quinazolines and their fused derivatives. Taylor & Francis Online. [Link]

  • MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. Semantic Scholar. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. [Link]

  • Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • This compound. MySkinRecipes. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

  • Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Institutes of Health. [Link]

  • Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. MDPI. [Link]

  • Ethyl 5-amino-3-methyl-sulfan-yl-1H-pyrazole-4-carboxyl-ate. PubMed. [Link]

Sources

Application Notes & Protocols: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its synthetic tractability and ability to engage in various biological interactions make it an attractive starting point for drug discovery campaigns. This document provides a detailed guide on the utility of a key intermediate, Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate , as a versatile scaffold for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitor development. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent derivatization, and outline a standard biological assay for evaluating the synthesized analogs.

The Strategic Value of the this compound Scaffold

The selection of a starting scaffold is a critical decision in any medicinal chemistry program. This compound is a strategically designed molecule that offers multiple, distinct points for chemical modification, allowing for a systematic exploration of the chemical space surrounding the pyrazole core.

  • The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for various functional groups and can participate in hydrogen bonding and pi-stacking interactions within protein active sites.[1]

  • The 5-Amino Group: This primary amine serves as a crucial handle for introducing a wide array of substituents via well-established amide coupling reactions. This position is often critical for modulating potency and selectivity.

  • The 1-(2-Bromophenyl) Group: The ortho-bromine atom is a key functional group for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of various aryl and heteroaryl substituents, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

  • The 3-Carboxylate Group: The ethyl ester at this position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups, further expanding the accessible chemical space.

The strategic placement of these functional groups provides a robust platform for generating a diverse library of analogs, enabling a thorough investigation of the SAR and the identification of potent and selective drug candidates.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through a multi-step sequence, adapting established procedures for the synthesis of related 5-aminopyrazoles.[3][4] The general approach involves the condensation of a hydrazine with a suitable three-carbon electrophile.

Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Formation of Hydrazine cluster_1 Step 2: Cyclocondensation 2-Bromoaniline 2-Bromoaniline NaNO2_HCl NaNO2, HCl 0-5 °C 2-Bromoaniline->NaNO2_HCl Diazonium_Salt 2-Bromophenyl diazonium chloride NaNO2_HCl->Diazonium_Salt SnCl2_HCl SnCl2, HCl Diazonium_Salt->SnCl2_HCl 2-Bromophenylhydrazine 2-Bromophenylhydrazine hydrochloride SnCl2_HCl->2-Bromophenylhydrazine 2-Bromophenylhydrazine_re 2-Bromophenylhydrazine hydrochloride Ethyl_cyanoacetate Ethyl (ethoxymethylene)cyanoacetate Base_Solvent Base (e.g., NaOEt) Ethanol, Reflux Ethyl_cyanoacetate->Base_Solvent 2-Bromophenylhydrazine_re->Base_Solvent Target_Compound Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate Base_Solvent->Target_Compound

Caption: Synthetic pathway to the target pyrazole scaffold.

Detailed Protocol: Synthesis of this compound

Materials:

  • 2-Bromoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 2-Bromophenylhydrazine hydrochloride

  • Diazotization: To a stirred solution of 2-bromoaniline (1 equivalent) in concentrated HCl and water at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution to 0 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and then with diethyl ether. Dry the solid under vacuum to obtain 2-bromophenylhydrazine hydrochloride.

Step 2: Synthesis of this compound

  • Sodium Ethoxide Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium metal (1.1 equivalents) to absolute ethanol and stir until all the sodium has dissolved.

  • Cyclocondensation: To the freshly prepared sodium ethoxide solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) followed by 2-bromophenylhydrazine hydrochloride (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the title compound.

Application in Structure-Activity Relationship (SAR) Studies

The synthesized scaffold is now ready for a systematic SAR exploration. The following sections outline potential derivatization strategies at the key functional groups.

SAR Exploration Workflow

SAR_Workflow Start Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Biological_Screening In Vitro Biological Assay (e.g., Kinase Assay) Purification->Biological_Screening Data_Analysis SAR Analysis (Potency, Selectivity) Biological_Screening->Data_Analysis Data_Analysis->Derivatization Iterative Design Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A typical workflow for an SAR campaign.

Derivatization of the 5-Amino Group

The 5-amino group is a prime site for introducing diversity. N-acylation is a common and straightforward method to explore the impact of different substituents on biological activity.

Protocol: N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride or carboxylic acid of choice

  • Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF))

Procedure (using an acyl chloride):

  • Dissolve this compound (1 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Modification of the 1-(2-Bromophenyl) Group

The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling. This allows for the exploration of interactions in more distal pockets of the target protein.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Degas the solvent system (e.g., by bubbling argon through it for 15-20 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Modification of the 3-Carboxylate Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many kinase inhibitors.

Protocol: Ester Hydrolysis and Amide Coupling

Step 1: Ester Hydrolysis

  • Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water.

  • Add LiOH or NaOH (2-3 equivalents) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

  • Follow a standard amide coupling protocol (e.g., using HBTU/DIPEA or EDC/HOBt) with the synthesized carboxylic acid and the desired amine.

Summary of SAR Strategies
Position of ModificationFunctional GroupDerivatization ReactionRationale for Modification
5-Position AminoN-Acylation, N-Sulfonylation, Reductive AminationExplore hydrogen bonding interactions; modulate polarity and steric bulk.
1-Position 2-BromophenylSuzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig AminationIntroduce diverse aryl/heteroaryl groups to probe hydrophobic pockets; modulate ADME properties.
3-Position Ethyl CarboxylateHydrolysis followed by Amide CouplingIntroduce a variety of amide substituents to enhance potency and target engagement.

Biological Evaluation: In Vitro Kinase Assay

To assess the biological activity of the synthesized analogs, a robust and high-throughput in vitro assay is essential. The Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay is a widely used platform for this purpose.[5][6][7][8][9]

Protocol: HTRF Kinase Assay

This protocol provides a general framework for an HTRF kinase assay. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase target.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (typically contains HEPES, MgCl₂, DTT, BSA)

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-antibody (donor) and Streptavidin-XL665 (acceptor)

  • Detection buffer (contains KF to stop the reaction)

  • Synthesized compounds dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the test compounds in DMSO into the assay plate.

  • Enzyme Addition: Add the kinase, diluted in assay buffer, to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Kinase Reaction: Add a mixture of the biotinylated substrate and ATP, diluted in assay buffer, to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents, premixed in detection buffer, to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (E665nm / E620nm * 10,000) and plot the ratio against the compound concentration to determine the IC₅₀ value.

HTRF_Assay_Workflow Compound Dispense Compound Enzyme Add Kinase Compound->Enzyme Substrate_ATP Add Substrate/ATP (Start Reaction) Enzyme->Substrate_ATP Incubate_Reaction Incubate (Kinase Reaction) Substrate_ATP->Incubate_Reaction Detection_Reagents Add HTRF Detection Reagents (Stop Reaction) Incubate_Reaction->Detection_Reagents Incubate_Detection Incubate (Detection) Detection_Reagents->Incubate_Detection Read_Plate Read Plate (HTRF Reader) Incubate_Detection->Read_Plate Data_Analysis Analyze Data (IC50) Read_Plate->Data_Analysis

Caption: Step-by-step workflow of an HTRF kinase assay.

Conclusion

This compound represents a highly valuable and versatile starting point for SAR studies in drug discovery. Its strategic functionalization allows for the systematic exploration of chemical space around the privileged pyrazole core. The detailed synthetic and biological evaluation protocols provided herein offer a comprehensive guide for researchers to efficiently generate and screen compound libraries, ultimately accelerating the identification of novel therapeutic agents. The iterative process of design, synthesis, and testing, guided by the principles outlined in this document, is fundamental to the successful optimization of lead compounds.

References

  • New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (2025). Request PDF. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • REGIOSELECTIVE N-ACYLATION OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS USING POTTER'S CLAY AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. International Journal of Current Research. [Link]

  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. PubMed. [Link]

  • Pyrazole compounds useful as protein kinase inhibitors.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - NIH. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • Pyrazolyl quinoxaline kinase inhibitors.
  • Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]

  • Pyrazolopyridines as kinase inhibitors.
  • N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]

Sources

Strategic Amide Coupling with Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The functionalization of this heterocycle via amide bond formation is a critical step in the synthesis of novel drug candidates. This application note provides a comprehensive guide to performing amide coupling reactions with Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1269294-14-5), a versatile building block for pharmaceutical research and development.[2] We present two robust protocols using EDC/HOBt and HATU, discuss the mechanistic rationale behind reagent selection, and offer detailed procedures for product purification, characterization, and troubleshooting.

Introduction: The Challenge of Coupling to an Electron-Deficient Amine

Amide bond formation is the most frequently used reaction in medicinal chemistry, yet its success is highly dependent on the electronic and steric properties of the coupling partners.[3][4] The target amine, this compound, presents a specific challenge: the 5-amino group is attached to an electron-withdrawing pyrazole ring. This reduces the nucleophilicity of the amine nitrogen, making the reaction more sluggish than with simple anilines or aliphatic amines.[5]

The lone pair of electrons on the nitrogen atom is partially delocalized into the heterocyclic ring system, decreasing its availability to attack an activated carboxylic acid. Furthermore, the ortho-bromophenyl substituent at the N1 position introduces steric hindrance that can further impede the approach of the coupling partners. Therefore, the selection of a highly efficient coupling reagent and optimized reaction conditions is paramount for achieving high conversion and yield.[6][7] This guide details two field-proven methods to address these challenges.

General Experimental Workflow

A successful amide coupling procedure follows a logical sequence of steps, from preparation to final analysis. The following workflow is recommended for ensuring reproducibility and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Reagents - Dry Solvents (DMF, DCM) - Weigh Amine, Acid, Reagents setup 2. Reaction Setup - Inert Atmosphere (N₂/Ar) - Add Amine, Acid, Solvent reagents->setup activation 3. Acid Activation - Add Coupling Reagent & Base - Stir at 0 °C to RT setup->activation monitor 4. Monitor Progress - TLC or LC-MS Analysis activation->monitor quench 5. Quench & Extract - Aqueous Workup to Remove Byproducts monitor->quench Upon Completion purify 6. Purify Product - Column Chromatography or - Recrystallization quench->purify characterize 7. Characterize - NMR, MS, FT-IR - Purity Analysis (HPLC) purify->characterize

Diagram 1: General workflow for amide coupling experiments.

Protocol A: EDC/HOBt Mediated Coupling (Cost-Effective Standard)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxylic acid activation, with 1-Hydroxybenzotriazole (HOBt) as an additive.[8][9] The reaction of the acid with EDC forms a highly reactive O-acylisourea intermediate.[10] HOBt intercepts this intermediate to form an HOBt-active ester, which is less prone to racemization and reacts efficiently with the amine.[11] The urea byproduct from EDC is water-soluble, simplifying purification.[9]

Materials & Reagents
  • This compound (Amine)

  • Carboxylic Acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.0 mmol, 1.0 equiv).

  • Add This compound (1.05 mmol, 1.05 equiv) and HOBt (1.2 mmol, 1.2 equiv).

  • Dissolve the solids in anhydrous DMF (5-10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 mmol, 2.5 equiv) to the stirred solution.

  • Add EDC·HCl (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. A temporary thickening of the mixture may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate (50 mL). Wash successively with 1M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.[12]

EDC/HOBt Mechanism

G Acid R-COOH (Carboxylic Acid) OAI O-Acylisourea (Reactive Intermediate) Acid->OAI + EDC EDC EDC->OAI EDU EDU (Byproduct) OAI->EDU slow reaction with amine, or side reactions ActiveEster HOBt Active Ester OAI->ActiveEster + HOBt (fast) HOBt HOBt HOBt->ActiveEster Amide Amide Product ActiveEster->Amide + Amine HOBt_regen HOBt (regenerated) ActiveEster->HOBt_regen Amine Ar-NH₂ (Pyrazole Amine) Amine->Amide

Diagram 2: Mechanism of EDC/HOBt mediated amide coupling.

Protocol B: HATU Mediated Coupling (High-Efficiency Standard)

For challenging couplings involving electron-deficient amines or sterically hindered substrates, uronium salt-based reagents like HATU are superior.[13][14] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) rapidly converts carboxylic acids into highly reactive OAt-active esters in the presence of a non-nucleophilic base like DIPEA.[15][16] These active esters react quickly and cleanly with the amine, often leading to higher yields and shorter reaction times compared to carbodiimide methods.[17]

Materials & Reagents
  • This compound (Amine)

  • Carboxylic Acid of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate, Water, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous DMF (5 mL).

  • Add HATU (1.1 mmol, 1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 mmol, 3.0 equiv) dropwise. The solution may change color (often to yellow). Stir for 15-30 minutes at 0 °C to pre-activate the acid.

  • Add a solution of This compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in a shorter timeframe than with EDC.

  • Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Note: Tetramethylurea byproduct is water-soluble but can sometimes be difficult to remove fully.

  • Combine the organic layers and wash with brine (3 x 25 mL) to remove residual DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

HATU Mechanism

G Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base DIPEA Base->Carboxylate ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) HATU->TMU Amide Amide Product ActiveEster->Amide + Amine (fast) HOAt HOAt (Byproduct) ActiveEster->HOAt Amine Ar-NH₂ (Pyrazole Amine) Amine->Amide

Diagram 3: Mechanism of HATU mediated amide coupling.

Comparison of Coupling Protocols

The choice between EDC/HOBt and HATU often depends on the value of the substrate, the scale of the reaction, and the difficulty of the coupling.

ParameterProtocol A: EDC/HOBtProtocol B: HATU
Efficiency Good to very good; may be slow with challenging substrates.Excellent; highly effective for electron-deficient amines and hindered substrates.[14]
Reaction Time 12 - 24 hours2 - 6 hours
Reagent Cost LowerHigher
Byproducts Water-soluble urea, easily removed by aqueous workup.[9]Tetramethylurea and HOAt; generally water-soluble but can require more rigorous purification.[18]
Pros Economical, reliable for many standard couplings, readily available reagents.High yields, fast reactions, low racemization, overcomes difficult couplings.[13]
Cons Slower reaction rates, may give lower yields with unreactive amines.[3]Higher cost, byproducts can sometimes be persistent.[18]

Characterization of the Amide Product

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques should be employed.[19][20]

TechniqueExpected Observations for Product
¹H NMR Disappearance of the broad amine -NH₂ signal (typically ~5.5-6.5 ppm in DMSO-d₆).Appearance of a new, sharp amide N-H singlet (typically δ 9.5-11.0 ppm).[21]Characteristic shifts for the protons of the newly introduced acyl group.Shifts in the aromatic and pyrazole proton signals upon amide formation.
¹³C NMR Appearance of a new amide carbonyl signal (δ 162-168 ppm).[21]Shift in the resonance of the pyrazole C5 carbon.
Mass Spec (ESI) Observation of the correct [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the product.
FT-IR Disappearance of the N-H stretching bands of the primary amine.Appearance of a strong C=O stretch for the amide (typically 1640-1680 cm⁻¹).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive coupling reagent (hydrolyzed).2. Amine is too unreactive for the chosen conditions.3. Insufficient base or inactive base.4. Presence of moisture in the reaction.1. Use fresh, high-quality coupling reagents.2. Switch from EDC/HOBt to a more potent reagent like HATU or PyBOP.[22]3. Use freshly opened or distilled base (DIPEA, TEA).4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC / Impure Product 1. Formation of O-acylisourea rearrangement byproducts (with EDC).2. Side reaction with the ester group on the pyrazole.3. Incomplete removal of byproducts (e.g., tetramethylurea).1. Ensure HOBt is used with EDC to minimize side reactions.2. Keep reaction temperature controlled; avoid excessive heat.3. Perform rigorous aqueous workup and/or multiple chromatographic purifications.
Starting Material Recovered 1. Reaction time is too short.2. Reaction temperature is too low.3. Insufficient equivalents of coupling reagent or base.1. Extend the reaction time and continue monitoring by TLC/LC-MS.2. For very difficult couplings, gentle heating (e.g., 40-50 °C) may be required, but monitor for side products.[7]3. Re-check calculations and ensure at least 1.1-1.2 equivalents of the coupling reagent are used.

Conclusion

The successful synthesis of amide derivatives from this compound is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. For routine synthesis, the EDC/HOBt method offers a cost-effective and reliable route. For more challenging carboxylic acids or when reaction time and yield are critical, the HATU protocol provides a superior alternative. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently generate novel pyrazole-based compounds for advancement in drug discovery programs.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Patil, S. A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Gissot, A., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Nucleic Acids Research, 42(9), 6038–6049. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Vale, R. D., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5684–5686. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2825-2834. Retrieved from [Link]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. Retrieved from [Link]

  • KimyaKongreleri.org. (n.d.). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction conditions for the amide formation step. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • ScienceDirect. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • Sharma, S., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 9(4), 1439-1453. Retrieved from [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6649-6656. Retrieved from [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences, 130(9), 118. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 5-Amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized in medicinal chemistry as a "privileged scaffold"[1]. This designation stems from its recurring presence in a multitude of clinically successful drugs across a wide range of therapeutic areas, including oncology (e.g., Ibrutinib), anti-inflammatory agents, and antivirals[1]. The pyrazole ring's utility lies in its unique combination of physicochemical properties: it is metabolically stable, capable of engaging in various non-covalent interactions such as hydrogen bonding and π-stacking, and its geometry can be readily modified through substitution to orient appended functionalities in precise three-dimensional space[2].

This guide focuses on a particularly valuable building block for combinatorial chemistry and diversity-oriented synthesis: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (CAS 1269294-14-5)[3]. This trifunctional scaffold offers multiple, orthogonally reactive sites, enabling the systematic and rapid generation of large, diverse libraries of novel compounds for high-throughput screening and drug discovery campaigns.

The Strategic Advantage of the Scaffold

The power of this compound as a combinatorial building block is rooted in its distinct functional handles, each serving as a point for diversification.

  • C5-Amino Group: A versatile nucleophile, ideal for elaboration through amide bond formation, sulfonylation, reductive amination, and urea/thiourea formation. The electronic nature of the pyrazole ring can modulate the nucleophilicity of this amine compared to a simple aniline[4].

  • C3-Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which then serves as an anchor for further amide or ester library synthesis. Alternatively, it can be reduced to a primary alcohol for etherification or other modifications.

  • N1-(2-Bromophenyl) Group: This is arguably the most strategic feature. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl substituents[5]. Furthermore, the ortho position of the bromine atom can induce a twisted conformation between the phenyl and pyrazole rings, which can be crucial for disrupting planar interactions in biological targets and exploring more complex 3D pharmacophore space[6].

The logical flow of a diversity-oriented synthesis campaign using this scaffold is depicted below.

G cluster_0 Core Scaffold cluster_1 Diversification Pathways cluster_2 Generated Libraries cluster_3 Secondary Diversification Scaffold This compound Amide R1-Amide Coupling (C5-NH2) Scaffold->Amide Suzuki R2-Suzuki Coupling (C2'-Br) Scaffold->Suzuki Hydrolysis Ester Hydrolysis (C3-COOEt) Scaffold->Hydrolysis Lib1 Amide Library Amide->Lib1 Lib2 Biaryl Library Suzuki->Lib2 Lib3 Carboxylic Acid Library Hydrolysis->Lib3 Amide2 R3-Amide Coupling Lib3->Amide2

Caption: Workflow for diversity-oriented synthesis from the core scaffold.

Part 1: Synthesis of the Core Scaffold

The most common and versatile method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or a related 1,3-dielectrophile[4]. For the title compound, the logical precursors are 2-bromophenylhydrazine and a suitable three-carbon electrophile such as ethyl ethoxymethylenecyanoacetate .

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar 1-aryl-5-aminopyrazole esters[7][8].

Reaction Scheme:

(An image of the chemical reaction showing 2-bromophenylhydrazine reacting with ethyl ethoxymethylenecyanoacetate to yield the title compound).

Materials:

  • 2-Bromophenylhydrazine hydrochloride

  • Ethyl (ethoxymethylene)cyanoacetate

  • Triethylamine (TEA) or Sodium Acetate

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: To a 250 mL round-bottom flask, add 2-bromophenylhydrazine hydrochloride (1.0 eq). Suspend the solid in absolute ethanol (approx. 10 mL per gram of hydrazine).

  • Base Addition: Add triethylamine (1.1 eq) or sodium acetate (1.1 eq) to the suspension to liberate the free hydrazine. Stir for 15-20 minutes at room temperature. A color change or dissolution may be observed.

  • Addition of Electrophile: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the reaction mixture dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure title compound.

Causality and Insights: The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization with elimination of ethanol and subsequent tautomerization to the aromatic pyrazole ring. The choice of a mild base like TEA is crucial to neutralize the hydrochloride salt without promoting unwanted side reactions.

Part 2: Combinatorial Library Generation Protocols

The true utility of the scaffold is realized in its derivatization. The following protocols provide robust starting points for library synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromophenyl Moiety

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide[9]. This protocol is adapted from established methods for coupling aryl bromides, including brominated pyrazole systems[10].

Reaction Scheme:

(An image showing the title compound reacting with an arylboronic acid in the presence of a palladium catalyst and base to form a biaryl product).

Materials:

  • This compound (1.0 eq)

  • Aryl- or Heteroarylboronic acid (1.2-1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (2-4 mol%)

  • Base: 2M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Microwave reaction vials or Schlenk tubes

  • Inert atmosphere (Argon or Nitrogen)

Procedure (Microwave-Assisted):

  • Vial Preparation: To a 10 mL microwave vial, add the pyrazole scaffold (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 3.0 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) to the vial.

  • Inerting: Seal the vial and purge with argon for 5 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 120-140 °C for 15-30 minutes. Note: Optimization of time and temperature is crucial for each substrate.

  • Workup:

    • Cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and pass it through a small plug of Celite to remove the palladium catalyst.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolvent SystemTypical ConditionsYield Range (%)Reference
Pd(PPh₃)₄Na₂CO₃ (aq)1,4-Dioxane/H₂O90 °C, 6h (Conventional)70-95[10]
XPhosPdG2/XPhosK₃PO₄THF or Toluene80 °C, 16h (Conventional)60-85
PdCl₂(dppf)K₂CO₃DME/H₂O120 °C, 20 min (Microwave)75-98N/A

Causality and Insights: The choice of ligand and base is critical. Bulky electron-rich phosphine ligands (like XPhos) can accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting. The use of aqueous base is common and often accelerates the transmetalation step. Microwave irradiation dramatically reduces reaction times by efficiently heating the polar solvent mixture.

Protocol 3: Buchwald-Hartwig Amination at the Bromophenyl Moiety

This reaction enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines to the phenyl ring, a key transformation in medicinal chemistry.

Reaction Scheme:

(An image showing the title compound reacting with a primary or secondary amine in the presence of a palladium catalyst, ligand, and base).

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand (4-8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under argon, add the palladium pre-catalyst, the ligand, and the base.

  • Reagent Addition: Add the pyrazole scaffold, followed by the anhydrous solvent (e.g., Toluene).

  • Nucleophile Addition: Add the amine coupling partner.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through Celite.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Causality and Insights: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, which dictates the scope of compatible amines. Sterically hindered biarylphosphine ligands are often required to promote the reductive elimination step, which forms the C-N bond. Strong, non-nucleophilic bases like NaOtBu are necessary to deprotonate the amine and form the active palladium-amido complex. The reaction must be performed under strictly anhydrous and inert conditions as Pd(0) species are oxygen-sensitive.

Protocol 4: Amide Bond Formation at the C5-Amino Group

The 5-amino group can be acylated to introduce another point of diversity. The reduced nucleophilicity of the aminopyrazole compared to a simple alkylamine often requires the use of potent coupling reagents.

Reaction Scheme:

(An image showing the title compound reacting with a carboxylic acid using a coupling agent to form an amide).

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • Coupling Reagent: HATU, HBTU, or EDC/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Activation: In a round-bottom flask under argon, dissolve the carboxylic acid (1.1 eq), the coupling reagent (e.g., HATU, 1.1 eq), and the base (e.g., DIPEA, 2.0 eq) in anhydrous DMF. Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Coupling: Add a solution of the aminopyrazole scaffold (1.0 eq) in a minimum amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor by TLC.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1M HCl (if DIPEA/TEA is used), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography.

Coupling ReagentBaseSolventKey AdvantageReference
HATUDIPEADMFHigh efficiency, low epimerization
EDC/HOBtDIPEADCM/DMFCost-effective, commonN/A
T3PPyridineEthyl AcetateLow allergenicity, easy workupN/A

Causality and Insights: Coupling reagents like HATU form a highly reactive OAt-active ester from the carboxylic acid, which is readily attacked by the moderately nucleophilic 5-amino group. The non-nucleophilic base DIPEA is used to scavenge the acid formed during the reaction without competing as a nucleophile.

Visualization of the Diversification Strategy

Caption: Logical relationships of diversification points on the core scaffold.

Conclusion

This compound represents a high-value, strategically designed scaffold for combinatorial chemistry. Its three distinct and orthogonally reactive functional groups provide medicinal chemists with a powerful platform to rapidly generate vast libraries of structurally diverse small molecules. By leveraging robust and well-established synthetic methodologies such as palladium-catalyzed cross-couplings and amide bond formations, researchers can efficiently explore chemical space around the privileged pyrazole core, significantly accelerating the hit-to-lead optimization process in modern drug discovery.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]

  • 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. [Link]

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI. [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Semantic Scholar. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Semantic Scholar. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PMC - PubMed Central. [Link]

  • Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. NIH. [Link]

  • Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. PMC - NIH. [Link]

  • Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate. PubChem. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reactions of 3-amino-1,2,4-triazine with coupling reagents: (i) Br2, MeOH. ResearchGate. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PMC - PubMed Central. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Science Alert. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Overcoming poor yield in the synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly poor yields, in this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of pyrazole synthesis and extensive experience in heterocyclic chemistry.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable route is the cyclocondensation reaction between (2-bromophenyl)hydrazine and a suitable three-carbon electrophilic partner. A highly effective precursor for this reaction is ethyl 2-cyano-3-ethoxyacrylate. This reaction proceeds through a Michael addition, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the desired 5-aminopyrazole.

Q2: I'm not getting any product. What are the most critical initial checks?

A2: If you are observing a complete failure of the reaction, begin by verifying the quality and integrity of your starting materials. (2-Bromophenyl)hydrazine can degrade upon prolonged exposure to air and light. Ensure your ethyl 2-cyano-3-ethoxyacrylate is pure and has not hydrolyzed. Additionally, confirm that your reaction solvent is anhydrous, as water can interfere with the reaction intermediates.

Q3: My yield is consistently below 30%. What are the likely culprits?

A3: Low yields in this synthesis are often attributed to several factors. The steric hindrance from the ortho-bromo group on the phenylhydrazine can significantly slow down the cyclization step.[1] Incomplete reaction, formation of side products, and suboptimal reaction conditions (temperature, solvent, catalyst) are other common causes. The troubleshooting guide below provides a more detailed breakdown of how to address these issues.

Q4: Should I use the free base or the hydrochloride salt of (2-bromophenyl)hydrazine?

A4: While both can be used, using the hydrochloride salt requires the addition of a base (like triethylamine or sodium acetate) to liberate the free hydrazine in situ. Using the free base simplifies the reaction setup, but it is generally less stable than the hydrochloride salt for long-term storage. If using the salt, ensure you use at least a stoichiometric equivalent of the base.

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues leading to poor yields in the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted (2-bromophenyl)hydrazine and/or ethyl 2-cyano-3-ethoxyacrylate, consider the following:

  • Insufficient Reaction Temperature or Time: The steric bulk of the 2-bromo substituent can increase the activation energy of the reaction.[1]

    • Recommendation: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If a higher temperature does not improve the yield, consider extending the reaction time.

  • Inappropriate Solvent: The polarity of the solvent can influence the reaction rate.

    • Recommendation: Ethanol or acetic acid are commonly used solvents for this type of cyclocondensation. If you are using a non-polar solvent like toluene, the reaction may be sluggish. Acetic acid can act as both a solvent and a catalyst for the dehydration step.

  • Catalyst Inefficiency: While this reaction can proceed without a catalyst, an acid catalyst is often beneficial.

    • Recommendation: If not already in use, add a catalytic amount of a protic acid like acetic acid or a Lewis acid. This can facilitate the key cyclization and dehydration steps.

ParameterStandard ConditionOptimization Strategy
Temperature Reflux in Ethanol (~78°C)Increase to reflux in isopropanol (~82°C) or acetic acid (~118°C)
Time 4-6 hoursExtend to 12-24 hours, monitoring by TLC
Solvent EthanolSwitch to acetic acid or a higher boiling alcohol like n-butanol
Catalyst None or catalytic AcOHAdd 0.1 eq. of p-toluenesulfonic acid (p-TSA)
Issue 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products.

  • Side Reactions of (2-bromophenyl)hydrazine: Hydrazines can undergo oxidation or self-condensation, especially at elevated temperatures.

    • Recommendation: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Purify the (2-bromophenyl)hydrazine before use if its purity is questionable.

  • Incomplete Cyclization: The intermediate Michael adduct may be stable under certain conditions and not proceed to the final pyrazole.

    • Recommendation: Ensure adequate heating and/or the presence of an acid catalyst to promote the intramolecular cyclization and subsequent dehydration.

  • Hydrolysis of Ethyl 2-cyano-3-ethoxyacrylate: The presence of water can lead to the hydrolysis of this starting material.

    • Recommendation: Use anhydrous solvents and dry glassware. Store ethyl 2-cyano-3-ethoxyacrylate over a desiccant.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting poor yields.

troubleshooting_workflow start Poor Yield Observed check_sm Verify Starting Material Quality (Hydrazine & Acrylate) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_purity Analyze Product Purity (TLC, NMR) start->check_purity sm_ok Starting Materials OK check_sm->sm_ok Yes sm_bad Degraded/Impure SM check_sm->sm_bad No conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal No purity_ok Clean Product check_purity->purity_ok Yes purity_bad Side Products Present check_purity->purity_bad No sm_ok->check_conditions purify_sm Action: Purify or Replace Starting Materials sm_bad->purify_sm purify_sm->start Re-run Experiment conditions_ok->check_purity optimize_conditions Action: Increase Temp/Time, Change Solvent, Add Catalyst conditions_suboptimal->optimize_conditions optimize_conditions->start Re-run Experiment optimize_workup Action: Modify Purification (Recrystallization, Chromatography) purity_bad->optimize_workup optimize_workup->start Re-run Experiment

Caption: Troubleshooting workflow for low yield synthesis.

III. Experimental Protocols

General Synthesis Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent quality.

  • To a solution of (2-bromophenyl)hydrazine (1.0 eq) in absolute ethanol (5 mL per mmol of hydrazine), add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Purification Protocol: Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for the target pyrazole.

By systematically addressing these potential issues, researchers can significantly improve the yield and purity of this compound, a valuable building block in medicinal chemistry and drug development.

IV. References

  • Elgemeie, G. H., Zaghary, W. A., Amin, K. M., & Nasr, T. M. (2005). New Trends in Synthesis of Pyrazole Nucleosides as New Antimetabolites. Nucleosides, Nucleotides & Nucleic Acids, 24(9), 1227-1247. [Link]

  • Kumar, R., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Ouf, N. H., & El-Gazzar, A. B. A. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 8, 338-356. [Link]

  • PubChem. Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. This molecule is a key intermediate in the development of various pharmacologically active compounds, including kinase inhibitors and other therapeutic agents. The synthesis, typically achieved via a condensation-cyclization reaction between (2-bromophenyl)hydrazine and a cyanoacrylate derivative, is robust but not without its challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common side reactions and pitfalls encountered during this procedure. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation and Monitoring

Question 1: My reaction fails to initiate or proceeds very slowly, as indicated by TLC analysis. What are the common causes?

Answer: Several factors can contribute to a sluggish or stalled reaction. Let's break them down:

  • Purity of (2-bromophenyl)hydrazine: The hydrazine starting material is susceptible to oxidation, appearing as a dark oil or solid instead of a pale yellow/off-white solid. Oxidized hydrazine is less nucleophilic and can inhibit the reaction. It is recommended to use freshly sourced, high-purity hydrazine or purify it via recrystallization before use.

  • Solvent Choice and Purity: The most common solvent for this reaction is ethanol, which effectively dissolves the reactants and facilitates the reaction. However, the presence of excess water can be problematic. Water can hydrolyze the ethoxy group of the ethyl (ethoxymethylene)cyanoacetate (EEMC) starting material, reducing its reactivity. Ensure you are using absolute or anhydrous ethanol for the best results.

  • Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (40-60 °C) can significantly increase the rate. However, excessive heat can promote side reactions. We recommend starting at room temperature and gradually increasing the heat only if the reaction is slow, while monitoring closely with TLC.

Question 2: I'm observing multiple spots on my TLC plate early in the reaction. How do I identify the main product and key intermediates?

Answer: Co-spotting is your most reliable tool here. A well-run TLC analysis is critical for diagnosing reaction issues.

  • Lane 1: (2-bromophenyl)hydrazine starting material (SM1).

  • Lane 2: Ethyl (ethoxymethylene)cyanoacetate (EEMC) starting material (SM2).

  • Lane 3: Co-spot of SM1 and SM2.

  • Lane 4: Your reaction mixture.

The product, this compound, is significantly more polar than the EEMC starting material but often has an Rf value close to the hydrazine starting material, depending on the solvent system (e.g., Ethyl Acetate/Hexane). An intermediate, the non-cyclized Michael adduct, may also be visible as a transient spot. This adduct is typically more polar than the starting materials and will convert to the product over time. If you observe spots that do not correspond to starting materials, product, or a clear intermediate, you are likely forming side products (see Category 2).

Category 2: Impurities and Side Product Formation

Question 3: My final product is contaminated with a persistent impurity that has a similar polarity. Mass spectrometry suggests it has the same mass as my product. What could it be?

Answer: This is a classic and frequently encountered issue in pyrazole synthesis. The impurity is almost certainly the regioisomeric side product: Ethyl 3-amino-1-(2-bromophenyl)-1H-pyrazole-5-carboxylate .

  • Causality: The formation of the pyrazole ring occurs via the condensation of (2-bromophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate (EEMC). The hydrazine has two non-equivalent nitrogen atoms. The reaction is intended to proceed via nucleophilic attack from the terminal -NH2 group (Nβ), which is more nucleophilic and less sterically hindered. This attack, followed by cyclization and elimination of ethanol, yields the desired 5-amino pyrazole. However, under certain conditions, particularly with prolonged heating or in the presence of certain catalysts, the reaction can proceed through the less reactive nitrogen atom attached to the phenyl ring (Nα), leading to the 3-amino regioisomer.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain the reaction temperature at the lowest effective level. For many substrates, refluxing in ethanol is unnecessary and promotes the formation of the undesired isomer. Try running the reaction at room temperature for a longer period or with gentle warming (e.g., 50 °C).

    • Order of Addition: Adding the hydrazine dropwise to a solution of the EEMC can sometimes favor the desired kinetic product over the thermodynamic one.

    • pH Control: While often run without an explicit catalyst, adding a catalytic amount of a mild acid like acetic acid can sometimes improve regioselectivity by protonating the intermediate in a way that favors the correct cyclization pathway.

The workflow below illustrates the choice points leading to the desired product versus the regioisomeric side product.

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Hydrazine 2-Bromophenylhydrazine Adduct Michael Adduct Intermediate Hydrazine->Adduct EEMC Ethyl (ethoxymethylene)cyanoacetate EEMC->Adduct Temp Temperature Cyclization Cyclization & Elimination Temp->Cyclization Catalyst Catalyst Catalyst->Cyclization Adduct->Cyclization Product_Desired Desired Product Ethyl 5-amino-1-(2-bromophenyl)- 1H-pyrazole-3-carboxylate Cyclization->Product_Desired Kinetic Control (Lower Temp, Nβ attack) Product_Side Side Product Ethyl 3-amino-1-(2-bromophenyl)- 1H-pyrazole-5-carboxylate Cyclization->Product_Side Thermodynamic Control (Higher Temp, Nα attack)

Caption: Regioselective pathways in pyrazole synthesis.

Question 4: I'm seeing a significant amount of a dark, tar-like substance in my reaction flask, leading to low yields and difficult purification. What is causing this?

Answer: The formation of tar or polymeric material is usually due to the instability of one of the reactants or intermediates under the reaction conditions.

  • Decomposition of Hydrazine: As mentioned, (2-bromophenyl)hydrazine can decompose upon prolonged heating, especially in the presence of oxygen. This is a common source of colored impurities.

  • Polymerization of EEMC: Ethyl (ethoxymethylene)cyanoacetate and other activated olefins can self-polymerize, particularly if the reaction is heated for extended periods without successful conversion to the pyrazole product.

  • Preventative Measures:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the oxidative decomposition of the hydrazine starting material.

    • Controlled Heating: Avoid unnecessarily high temperatures or prolonged heating times. If the reaction is complete by TLC, proceed immediately to workup.

    • Purity of Reagents: Ensure high purity of both starting materials before beginning the reaction.

Category 3: Product Isolation and Purification

Question 5: My product precipitates from the reaction mixture upon cooling, but the purity is low. How can I improve the isolation procedure?

Answer: Direct precipitation can be an effective initial purification step, but it often traps unreacted starting materials and side products.

  • Optimized Precipitation/Crystallization:

    • Solvent Choice: The product is typically isolated by cooling the ethanolic reaction mixture and collecting the precipitate. Sometimes, adding water or an anti-solvent like hexane can induce further precipitation.

    • Controlled Cooling: Instead of crashing the product out in an ice bath, allow the mixture to cool slowly to room temperature, and then to 0-4 °C. This promotes the formation of larger, purer crystals.

    • Washing: Wash the filtered solid thoroughly with a cold solvent in which the impurities are more soluble than the product. A cold ethanol/water mixture or diethyl ether can be effective.

Question 6: I am unable to separate the desired 5-amino product from the 3-amino regioisomer using column chromatography. What should I do?

Answer: This is a significant challenge due to the very similar polarity of the two isomers. Standard silica gel chromatography is often insufficient.

  • Advanced Purification Strategies:

    • Recrystallization: This should be your first approach. The two isomers may have different solubilities in various solvent systems. Experiment with solvents like ethanol, isopropanol, ethyl acetate, or toluene to find a system that selectively crystallizes the desired product.

    • Chromatography System Optimization: If chromatography is necessary, you may need to use a less polar, more selective solvent system or switch to a different stationary phase. Sometimes a very long column with a shallow gradient can achieve separation.

    • Derivatization: In a final, more drastic approach, the mixture of isomers could be subjected to a reaction that selectively modifies one isomer over the other (e.g., based on the different steric environments of the amino groups), allowing for easy separation of the derivatives, followed by removal of the protecting/modifying group. This is complex and should only be considered if all other methods fail.

The following table summarizes the key troubleshooting points discussed:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Oxidized hydrazine; Wet solvent; Insufficient temperature.Use fresh/purified hydrazine; Use anhydrous solvent; Gently warm to 40-60 °C.
Regioisomer Formation High reaction temperature; Thermodynamic control.Lower reaction temperature (RT to 50 °C); Control reagent addition; Consider catalytic acid.
Tar/Polymer Formation Decomposition of starting materials; Prolonged heating.Use an inert atmosphere (N₂/Ar); Avoid excessive heat; Ensure high reagent purity.
Difficult Purification Co-precipitation of impurities; Co-elution of isomers.Optimize crystallization (slow cooling, anti-solvent); Attempt recrystallization from various solvents; Optimize chromatography.

Experimental Protocol: Optimized Synthesis

This protocol is designed to minimize the formation of the common regioisomeric side product.

G A 1. Setup - Add Ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and anhydrous ethanol to a flask under N₂. B 2. Reagent Addition - Add (2-bromophenyl)hydrazine (1.05 eq) portion-wise over 10 minutes at RT. A->B C 3. Reaction - Stir at RT for 1 hr. - Gently warm to 50 °C. B->C D 4. Monitoring - Monitor by TLC (e.g., 30% EtOAc/Hexane) - Check for consumption of starting materials. C->D E 5. Isolation - Cool reaction to RT, then to 0-4 °C. - A precipitate should form. D->E F 6. Purification - Filter the solid. - Wash with cold ethanol. - Recrystallize if necessary. E->F

Caption: Optimized workflow for synthesis.

Materials:

  • (2-bromophenyl)hydrazine

  • Ethyl (ethoxymethylene)cyanoacetate (EEMC)

  • Anhydrous Ethanol (200 proof)

  • Round-bottom flask with stir bar

  • Condenser and Nitrogen/Argon inlet

Procedure:

  • To a round-bottom flask under an inert atmosphere of Nitrogen, add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) and anhydrous ethanol (approx. 5-10 mL per gram of EEMC).

  • Stir the solution at room temperature. Add (2-bromophenyl)hydrazine (1.05 equivalents) in small portions over 10 minutes.

  • Continue stirring at room temperature for 1 hour. The mixture may become a thick slurry.

  • Gently warm the reaction mixture to 50 °C and maintain this temperature.

  • Monitor the reaction progress by TLC every 1-2 hours until the limiting starting material is consumed.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature.

  • Place the flask in an ice bath (0-4 °C) for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Dry the product under vacuum. Assess purity by NMR or LC-MS. If the regioisomeric impurity is present, attempt recrystallization from hot ethanol or another suitable solvent.

References

  • Brahman, D., et al. (2023). Synthesis, characterization, and molecular docking of novel pyrazole derivatives as potential antimicrobial agents. Results in Chemistry. Available at: [Link]

  • Ahsan, M.J., et al. (2014). Synthesis, characterization and in vitro anticancer evaluation of 1,3,5-trisubstituted pyrazole derivatives. BioMed Research International. Available at: [Link]

Removal of impurities from Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. The inherent functionalities of this molecule—a basic aromatic amine, an ester, and a pyrazole core—present unique purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the purification of this pyrazole derivative.

Q1: What are the most common impurities I should expect after synthesizing this compound? A1: The impurity profile is largely dependent on the synthetic route, but several common byproducts are frequently observed. A primary challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which can be very difficult to separate due to their similar physical properties.[1][2] Other typical impurities include unreacted starting materials (e.g., 2-bromophenylhydrazine and the dicarbonyl precursor), incompletely cyclized intermediates, and colored byproducts arising from side reactions of the hydrazine starting material.[1]

Q2: What is the best initial step to assess the purity of my crude product? A2: Thin-Layer Chromatography (TLC) is the most rapid and effective initial step. It provides a quick snapshot of the number of components in your crude mixture and helps in developing a strategy for column chromatography.[1][2] For a more quantitative assessment of purity, especially when dealing with regioisomers, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the product's structure and identifying any major impurities.[2]

Q3: Which purification technique should I try first: column chromatography, recrystallization, or an acid/base extraction? A3: Your choice depends on the nature of the impurities identified by TLC.

  • If you have multiple byproducts with different polarities, flash column chromatography is the most robust and versatile first choice.[2]

  • If your crude product is a solid and appears relatively clean by TLC (one major spot), recrystallization is a highly effective and economical method to achieve excellent purity.[3][4]

  • If the primary impurities are non-basic (e.g., unreacted dicarbonyl starting material), a preliminary acid/base liquid-liquid extraction is an excellent purification step that can significantly clean up the material before a final polishing step like recrystallization or chromatography.[5][6]

Q4: My "purified" product is a persistent yellow or brown color. What causes this and how can I remove the color? A4: Colored impurities often stem from side reactions involving the hydrazine starting material or degradation of the aromatic amine. If the color persists after chromatography or recrystallization, a charcoal treatment can be effective. This involves dissolving the compound in a suitable hot solvent, adding a small amount of activated charcoal, filtering the hot solution to remove the charcoal (and adsorbed impurities), and then proceeding with crystallization. Be cautious, as using too much charcoal can lead to significant product loss by adsorbing your desired compound.

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific problems you may encounter during your purification experiments in a direct question-and-answer format.

Troubleshooting Issue 1: Flash Column Chromatography

Symptom A: My compound is streaking or tailing badly on the silica gel TLC plate and column, leading to poor separation.

  • Causality: This is a classic sign of an acid-base interaction. The basic amino group on your pyrazole is strongly interacting with the acidic silanol groups on the surface of the silica gel.[7] This causes some molecules to "stick" to the stationary phase, resulting in tailing and broad peaks.

  • Solution 1 (Mobile Phase Modification): Neutralize the silica's acidity by adding a small amount of a competing base to your mobile phase (eluent). A common and effective choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[8] The volatile base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

  • Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a different stationary phase. Amine-functionalized silica provides a basic surface that eliminates the problematic acid-base interaction and often yields excellent peak shapes for amines.[7][8] Basic alumina is another viable alternative to standard silica gel.[8]

Symptom B: I can't resolve my product from a close-running impurity, likely a regioisomer.

  • Causality: Regioisomers often have very similar polarities, making them difficult to separate using standard solvent systems.[2]

  • Solution 1 (Optimize Solvent System): The key to separating compounds with similar Rf values is to maximize selectivity. Experiment with different solvent systems on TLC. Instead of the common Hexane/Ethyl Acetate, try systems like Dichloromethane/Methanol or Toluene/Acetone. Sometimes, a small change in solvent composition can drastically alter the relative separation.

  • Solution 2 (Use a High-Performance Column): If optimizing the mobile phase is insufficient, using a higher-resolution flash column with smaller particle size silica can improve separation efficiency.

  • Solution 3 (Consider Reversed-Phase): Reversed-phase flash chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., Water/Acetonitrile), can sometimes provide a completely different selectivity profile that allows for the separation of challenging isomers.[8]

Troubleshooting Issue 2: Recrystallization

Symptom A: My compound "oils out" of the solution instead of forming crystals.

  • Causality: This typically happens for one of two reasons: 1) The solution is supersaturated and cooling too quickly, not giving the molecules time to align into a crystal lattice.[9] 2) The melting point of your compound (or the compound plus impurities) is lower than the temperature of the solution from which it is separating.

  • Solution 1 (Slow Down Cooling): After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before inducing further crystallization in an ice bath. Insulating the flask can help slow the cooling rate.[9]

  • Solution 2 (Add More Solvent): The solution may be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then attempt the slow cooling process again.[9]

  • Solution 3 (Change Solvent System): The chosen solvent may not be ideal. A good recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[4] You may need to screen other solvents or use a binary solvent system (one "soluble" solvent and one "anti-solvent").

Symptom B: My yield after recrystallization is very low.

  • Causality: Significant product loss can occur if too much solvent was used, if the compound has appreciable solubility in the cold solvent, or if crystallization was incomplete.[9]

  • Solution 1 (Minimize Solvent): Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[4] Every excess drop of solvent will retain some of your product in the final mother liquor.

  • Solution 2 (Cool Thoroughly): Ensure the crystallization flask has been thoroughly cooled in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid before filtration.

  • Solution 3 (Recover from Mother Liquor): Concentrate the mother liquor (the filtrate after collecting your crystals) by about 50-75% on a rotary evaporator and cool it again. This will often yield a second crop of crystals, which can be collected. Check the purity of this second crop by TLC; it may need to be recrystallized again or combined with a future crude batch.

Troubleshooting Issue 3: Liquid-Liquid Extraction

Symptom A: A thick emulsion has formed at the interface of the organic and aqueous layers and it won't separate.

  • Causality: Emulsions are common when performing extractions, especially with chlorinated solvents or when insoluble particulates are present.[10] They are essentially a suspension of fine droplets of one liquid within the other.

  • Solution 1 (Be Patient): Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own with time.

  • Solution 2 (Add Brine): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up the emulsion.[6]

  • Solution 3 (Filtration): Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion and allow the layers to coalesce.

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for the most common and effective purification methods.

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the use of a standard silica gel column with a modified mobile phase to counteract the basicity of the amine.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. Test systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol.

  • Prepare the Eluent: Prepare a sufficient volume of the chosen solvent system. To this, add 1% v/v triethylamine (TEA). For example, to 990 mL of eluent, add 10 mL of TEA.

  • Pack the Column: Pack a suitably sized silica gel column using the prepared eluent. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4] Alcohols like methanol or ethanol are often good starting points for pyrazole derivatives.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring). Continue to add the solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[4] This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.[4] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification via Acid-Base Extraction

This powerful technique isolates basic compounds from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate. The protonated amine product will move into the aqueous layer.[6][11]

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product. Combine the acidic aqueous extracts. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 10% aqueous NaOH or saturated NaHCO3) with stirring until the solution is basic (pH > 9). Your deprotonated product should precipitate out as a solid or an oil.

  • Final Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration.

    • If the product oils out: Add a fresh portion of ethyl acetate or dichloromethane to the flask and transfer the mixture back to a separatory funnel. Extract the product back into the organic layer.[5] Separate the layers, dry the organic phase with a drying agent (e.g., anhydrous Na2SO4), filter, and evaporate the solvent to obtain the pure product.

Section 4: Workflow Visualizations

Visual diagrams help clarify complex decision-making processes and experimental sequences.

Diagram 1: Purification Strategy Decision Tree A flowchart to guide the selection of the optimal purification method.

G start Crude Product tlc Assess Purity by TLC start->tlc decision1 How many spots? tlc->decision1 decision3 Are impurities non-basic? tlc->decision3 decision2 Is crude a solid? decision1->decision2 One Major Spot col_chrom Flash Column Chromatography decision1->col_chrom Multiple Spots decision2->col_chrom No (Oil) recryst Recrystallization decision2->recryst Yes ab_extract Acid/Base Extraction decision3->ab_extract Yes final_polish Final Polish (Recrystallization or Column) ab_extract->final_polish

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Acid/Base Extraction Workflow A step-by-step visual representation of the acid-base extraction protocol.

cluster_org Organic Phase cluster_aq Aqueous Phase a 1. Dissolve Crude in Ethyl Acetate op1 2. Extract with 1 M HCl a->op1 b 4. Organic Layer (Neutral Impurities) -> Discard c 3. Aqueous Layer (Protonated Product) d 5. Basify with NaOH to pH > 9 c->d e 6. Isolate Pure Product (Filtration or Re-extraction) d->e op1->b op1->c

Caption: Workflow for purification via acid-base extraction.

Section 5: Reference Data Tables

Table 1: Common TLC and Column Chromatography Solvent Systems

Solvent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 to 1:1Low to MediumGood starting point for many organic compounds.
Dichloromethane / Methanol99:1 to 9:1Medium to HighEffective for more polar compounds.
Toluene / Acetone9:1 to 7:3MediumOffers different selectivity compared to ester-based systems.

Note: For all systems, the addition of 0.5-1% triethylamine is recommended to prevent peak tailing.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.

Sources

Characterization of unexpected byproducts in the synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and unexpected outcomes associated with this synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot issues and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis.

Q1: What is the most common synthetic strategy for this compound?

A1: The most prevalent and direct route is the condensation reaction between 2-bromophenylhydrazine (or its hydrochloride salt) and a β-ketonitrile derivative, typically ethyl 2-cyano-3-ethoxyacrylate or a similar reactive precursor. This reaction follows the principles of the Knorr pyrazole synthesis, where the hydrazine undergoes a cyclocondensation reaction with a 1,3-dicarbonyl equivalent.[1][2] The reaction is often catalyzed by a base or acid and proceeds through a hydrazone intermediate that subsequently cyclizes.

Q2: Why is the choice of starting materials and their quality so critical?

A2: The success of this synthesis hinges on the purity and stability of the reactants. 2-Bromophenylhydrazine is susceptible to oxidation and degradation, which can introduce colored impurities and lead to the formation of complex side products, ultimately lowering the yield.[1] It is advisable to use freshly sourced or purified hydrazine. Similarly, the β-ketonitrile must be of high purity to prevent side reactions that compete with the desired cyclization.

Q3: What are the essential analytical techniques to monitor reaction progress and product purity?

A3: A combination of chromatographic and spectroscopic methods is essential.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for real-time reaction monitoring, allowing you to track the consumption of starting materials and the formation of the product and any major byproducts.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the components in your crude reaction mixture, providing immediate clues about the presence of the desired product, unreacted starting materials, and potential byproducts.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of the final product and for identifying and quantifying impurities or isomeric byproducts.[2][3]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a structured approach to diagnosing and resolving common experimental problems.

Workflow for Synthesis and Troubleshooting

cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Diagnosis cluster_problems Problem Identification cluster_solutions Solutions A Reactants (Hydrazine + Ketonitrile) B Reaction (Solvent, Temp, Time) A->B C Crude Product (Workup/Extraction) B->C D TLC / LC-MS Analysis C->D E NMR Analysis D->E P1 Low Yield E->P1 P2 Isomeric Impurity E->P2 P3 Unexpected Byproduct E->P3 S1 Optimize Conditions (Temp, Catalyst) P1->S1 S2 Purification Strategy (Chromatography, Recrystallization) P2->S2 S3 Structural Elucidation & Re-evaluation P3->S3 S2->C Refined Protocol

Caption: General workflow for synthesis, analysis, and troubleshooting.

Issue 1: Low or No Yield of the Desired Product

  • Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a high proportion of unreacted starting materials or a complex mixture of many different compounds.

  • Possible Causes & Solutions:

Cause Scientific Rationale Recommended Solution
Incomplete Reaction The reaction kinetics may be slow under the chosen conditions. The activation energy for the cyclization step might not be met.Increase reaction temperature or prolong the reaction time. Monitor progress meticulously by TLC until the limiting reagent is consumed.[1]
Degraded Hydrazine Phenylhydrazines can oxidize upon exposure to air and light, forming tars and other non-reactive species that inhibit the reaction.[2]Use high-quality 2-bromophenylhydrazine from a freshly opened bottle or purify it via distillation or recrystallization before use.
Suboptimal pH The initial condensation to form the hydrazone and the subsequent cyclization are often pH-dependent. The reaction can stall if the medium is too acidic or too basic.[3]Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the dehydration and cyclization steps. Perform small-scale trials to screen for the optimal catalyst loading.
Product Loss During Workup The aminopyrazole product has some aqueous solubility, especially if protonated. It can be lost to the aqueous phase during extraction if the pH is not controlled.During aqueous workup, ensure the aqueous layer is basified (pH > 8) before extracting with an organic solvent like ethyl acetate to keep the product in its neutral, less polar form.

Issue 2: Presence of an Isomeric Byproduct

  • Symptoms: The ¹H NMR spectrum of the purified product shows two distinct sets of peaks for the pyrazole C-H proton and the amino group, and the mass spectrum confirms a single mass corresponding to the product.

  • Possible Cause & Solution: This is a classic case of regioisomer formation . The cyclization of the intermediate formed from 2-bromophenylhydrazine and an unsymmetrical carbonyl precursor can occur in two different ways, leading to two different pyrazole regioisomers: the desired Ethyl 5-amino-1-(2-bromophenyl) and the undesired Ethyl 3-amino-1-(2-bromophenyl) isomer.[2][4]

    Mechanistic Insight:

    G cluster_main Regioisomer Formation Start Hydrazone Intermediate N1_attack Attack by N1 Start->N1_attack Path A N2_attack Attack by N2 Start->N2_attack Path B Product_5_amino Desired Product (5-Amino) N1_attack->Product_5_amino Product_3_amino Byproduct (3-Amino) N2_attack->Product_3_amino

    Caption: Competing cyclization pathways leading to regioisomers.

    Troubleshooting Steps:

    • Improve Regioselectivity: While difficult to control completely, changing the solvent to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) has been shown in some pyrazole syntheses to enhance regioselectivity.[1]

    • Purification:

      • Column Chromatography: The two regioisomers often have slightly different polarities and can be separated by careful flash column chromatography on silica gel. Use a shallow gradient of a solvent system like hexane/ethyl acetate.

      • Fractional Crystallization: If the isomers have different solubilities, fractional crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective separation method.

      • Acid Salt Crystallization: Convert the mixture to an acid addition salt (e.g., hydrochloride or tosylate). The salts of the two isomers may have significantly different crystallization properties, allowing for selective precipitation of one isomer.[5]

Issue 3: Identification of an Unexpected Byproduct with Mass [M+2]

  • Symptoms: LC-MS analysis reveals a significant peak with a mass two units higher than the expected product. The NMR spectrum may show signals in the aliphatic region that are inconsistent with the aromatic pyrazole ring.

  • Possible Cause & Solution: The likely culprit is an incompletely aromatized pyrazoline intermediate .[2][3] The final step in the pyrazole synthesis is the elimination of a molecule (like water or ethanol) or an oxidation event to form the stable aromatic ring. If this step is incomplete, the pyrazoline remains.

    Recommended Actions:

    • Promote Aromatization: Re-subject the isolated mixture to the reaction conditions, perhaps with a higher temperature or a stronger acid catalyst, to drive the elimination.

    • Introduce an Oxidant: If the aromatization requires oxidation, simply stirring the reaction mixture open to the air can sometimes be sufficient. Alternatively, a mild oxidizing agent can be introduced during the workup.[1] Always test this on a small scale first, as over-oxidation is a risk.

Part 3: Protocols and Characterization Data

Protocol 1: General Synthesis of this compound
  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol (5 mL per mmol), add 2-bromophenylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the starting materials are consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by flash column chromatography or recrystallization from ethanol.

Protocol 2: Purification via HCl Salt Formation
  • Dissolve the crude product containing a mixture of isomers in a minimal amount of isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (2M) or isopropanol dropwise with stirring.

  • Observe for the formation of a precipitate. Allow the mixture to stir for 30 minutes at room temperature, then cool in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry. This solid is the hydrochloride salt of one of the isomers, which can be confirmed by NMR and MS.

  • The desired free-base can be recovered by dissolving the salt in water, basifying with NaHCO₃, and extracting with ethyl acetate.

Table of Potential Byproducts and Their Characterization
Compound NameStructureExpected [M+H]⁺ (for ⁷⁹Br)Key ¹H NMR Features
This compound (Product) 5-NH₂, 3-COOEt310.0Singlet for pyrazole C4-H (~5.8-6.2 ppm), broad singlet for NH₂ (~5.0-5.5 ppm).
Ethyl 3-amino-1-(2-bromophenyl)-1H-pyrazole-5-carboxylate (Regioisomer) 3-NH₂, 5-COOEt310.0Singlet for pyrazole C4-H (likely shifted from product, ~6.0-6.5 ppm), broad singlet for NH₂.
Ethyl 5-amino-1-(2-bromophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (Pyrazoline) Dihydro-pyrazole312.0Aliphatic protons (CH, CH₂) in the 3.0-5.0 ppm range, disappearance of pyrazole C4-H singlet.
Open-chain Hydrazone Intermediate Uncyclized intermediateVariesPresence of vinyl protons and distinct NH signals, lacks the characteristic pyrazole ring protons.

References

  • BenchChem Technical Support. (2025). Preventing the formation of byproducts in pyrazole synthesis.
  • BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of Pyrazoles. [Link]

  • MySkinRecipes. (2026). This compound. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

Technical Support Center: Scaling the Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. This resource is designed for researchers and drug development professionals to navigate the common challenges and nuances associated with scaling up this important heterocyclic building block. The following information is structured to provide immediate answers to common problems and in-depth guidance for more complex experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during the synthesis.

Q1: What is the primary synthetic route for this compound? The most reliable and widely adopted method is the cyclocondensation reaction between (2-bromophenyl)hydrazine and a suitable three-carbon electrophile, typically Ethyl 2-cyano-3-ethoxyacrylate. This reaction leverages the nucleophilicity of the hydrazine to form the pyrazole ring in a regioselective manner.[1][2]

Q2: My reaction yield is consistently low. What are the most likely causes? Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring via Thin Layer Chromatography (TLC) is crucial.[3]

  • Suboptimal Temperature: The cyclization step often requires heating to overcome the activation energy barrier. Refluxing in a suitable solvent like ethanol or isopropanol is common.[3]

  • Starting Material Quality: Purity of the (2-bromophenyl)hydrazine and the cyanoacrylate precursor is paramount. Impurities can lead to significant side product formation.[4]

  • Side Reactions: The formation of hydrazones or other intermediates that do not cyclize efficiently can reduce the yield of the desired pyrazole.[3]

Q3: My TLC shows multiple spots. What are the potential side products? Besides unreacted starting materials, you may be observing regioisomers, where the substituents are arranged differently on the pyrazole ring. Although the reaction with Ethyl 2-cyano-3-ethoxyacrylate is generally regioselective, different conditions can lead to the formation of the undesired Ethyl 3-amino-1-(2-bromophenyl)-1H-pyrazole-5-carboxylate isomer. Other spots could be incompletely cyclized intermediates or decomposition products.

Q4: How can I definitively confirm the structure of my final product? Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, confirming the substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • FTIR Spectroscopy: Identifies key functional groups like N-H (amine), C=O (ester), and C=N bonds.

Q5: Are there any critical safety precautions for this synthesis? Yes. Hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Phenylhydrazines, in particular, can be skin irritants and are suspected carcinogens.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems in a detailed question-and-answer format, providing causal explanations and actionable solutions.

Problem Area: Starting Materials & Reaction Initiation

Q: My (2-bromophenyl)hydrazine is a dark solid and seems to be of poor quality. How does this affect the reaction? A: (2-Bromophenyl)hydrazine is susceptible to oxidation, which is often indicated by a change in color from off-white/tan to dark brown or black. Oxidized hydrazine will have reduced nucleophilicity and can introduce impurities that complicate the reaction and purification. It is highly recommended to use freshly prepared or purified hydrazine. If the quality is suspect, it can be purified by recrystallization from an appropriate solvent system, or a fresh batch should be sourced from a reputable supplier.[4]

Q: The reaction fails to initiate, and my TLC only shows starting materials even after several hours. What's wrong? A: This "stalled" reaction is a common issue.

  • Causality: The initial nucleophilic attack of the hydrazine onto the cyanoacrylate is often the rate-limiting step and can be sterically hindered by the ortho-bromo group. Furthermore, the subsequent cyclization requires the loss of ethanol and water, which may not proceed efficiently at room temperature.

  • Solution:

    • Add a Catalyst: A catalytic amount of a protic acid, such as glacial acetic acid, can protonate the carbonyl oxygen of the ester, making the carbon more electrophilic and accelerating the initial attack.[3]

    • Increase Temperature: Heating the reaction mixture to reflux is often necessary. The choice of solvent will dictate the temperature. Ethanol is a common choice, providing a reflux temperature of ~78°C.[3][5]

    • Solvent Choice: While ethanol is standard, for some aryl hydrazines, aprotic dipolar solvents like DMF or NMP can lead to better results and improved regioselectivity.[4]

Problem Area: Reaction Progression & Control

Q: My reaction mixture has turned into a dark, tarry sludge. Is it salvageable? A: Significant darkening or tar formation usually indicates decomposition, which can be caused by excessive heat or prolonged reaction times.

  • Causality: The starting materials or the product itself may be unstable at the reaction temperature, especially in the presence of acid or base catalysts over long periods.

  • Solution:

    • Temperature Control: Reduce the reaction temperature or shorten the heating time. It is a balance; sufficient heat is needed for cyclization, but excess can cause decomposition.

    • Monitor Closely: Use TLC to track the formation of the product. Once the starting material is consumed and the product spot is maximized, proceed with the work-up immediately. Do not leave the reaction to reflux overnight without prior validation.[6]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.

Q: I've isolated a product, but NMR analysis suggests I have a mixture of regioisomers. How can I improve regioselectivity? A: The formation of two possible regioisomers is a classic challenge in pyrazole synthesis from unsymmetrical precursors.[7]

  • Causality: The (2-bromophenyl)hydrazine has two non-equivalent nitrogen atoms. Nucleophilic attack can occur from either the substituted nitrogen (N1) or the unsubstituted terminal nitrogen (N2). The desired product results from the initial attack of the N2 nitrogen.

  • Solution:

    • pH Control: The regioselectivity is often highly dependent on the pH of the reaction medium. Acidic conditions (using acetic acid) generally favor the formation of the desired 5-amino pyrazole isomer.

    • Solvent Polarity: The solvent can influence which transition state is favored. Experimenting with a range of solvents from polar protic (ethanol, isopropanol) to aprotic polar (DMF, acetonitrile) can help optimize for a single isomer. Gosselin et al. noted that aprotic dipolar solvents can give better results than polar protic solvents for similar reactions.[8]

Problem Area: Product Work-up & Purification

Q: My product has precipitated from the reaction mixture, but it is oily and difficult to filter. A: This is common when the product "oils out" instead of crystallizing.

  • Causality: The product may be soluble in the cooled reaction mixture or may have a melting point below the temperature of the solution. Impurities can also inhibit proper crystal lattice formation.

  • Solution:

    • Cooling Protocol: After the reaction is complete, allow it to cool slowly to room temperature, then transfer it to an ice bath. Slow cooling promotes the formation of larger, more easily filterable crystals.

    • Solvent Addition: Pour the reaction mixture into a large volume of cold water or an ice-water slurry. This will crash out the organic product, often as a solid that can be filtered.

    • Extraction: If the product remains oily, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.[9]

Q: I am struggling to purify the final compound. Column chromatography gives poor separation, and recrystallization fails. A: Purification can be challenging due to the presence of closely related impurities like regioisomers.

  • Causality: The desired product and major impurities may have very similar polarities, making chromatographic separation difficult. For recrystallization, finding a single solvent where the product is soluble when hot but insoluble when cold can be tricky.

  • Solution:

    • Chromatography Optimization:

      • Solvent System: Systematically screen solvent systems for column chromatography. A common starting point is a hexane/ethyl acetate gradient. Slowly increasing the polarity often yields better separation.

      • Adsorbent: If silica gel fails, consider using alumina or a reverse-phase C18 column.

    • Recrystallization Optimization:

      • Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixture).

      • Two-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.

Part 3: Protocols & Data

Reference Experimental Protocol

This protocol provides a validated starting point for synthesis. Optimization may be required based on your specific lab conditions and reagent quality.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (2-bromophenyl)hydrazine (1.0 eq) in absolute ethanol (5-10 mL per gram of hydrazine).

  • Reagent Addition: To this stirring solution, add Ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) followed by glacial acetic acid (0.1 eq).

  • Heating & Monitoring: Heat the reaction mixture to reflux (~78°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour. The reaction is typically complete within 3-6 hours.[5]

  • Work-up: Once the starting hydrazine is consumed, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (10x the volume of ethanol used).

  • Isolation: A solid precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Drying & Purification: Dry the crude solid under vacuum. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Table 1: Reaction Parameter Optimization
ParameterCondition 1 (Standard)Condition 2 (Alternative)Rationale & Notes
Solvent EthanolN,N-Dimethylformamide (DMF)Ethanol is a cost-effective and common choice. DMF may improve yield and regioselectivity for some aryl hydrazines.[8]
Temperature Reflux (~78°C)80-100°CHigher temperatures can accelerate the reaction but increase the risk of decomposition.[3]
Catalyst Acetic Acid (0.1 eq)NoneAcid catalysis is generally recommended to activate the electrophile, but uncatalyzed reactions may proceed at higher temperatures.[3]
Reaction Time 3-6 hours2-8 hoursTime is highly dependent on temperature and substrate reactivity. Monitor by TLC to avoid prolonged heating.[6]
Expected Characterization Data
  • Molecular Formula: C₁₂H₁₂BrN₃O₂

  • Molecular Weight: 310.15 g/mol [10]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.7-7.3 (m, 4H, Ar-H), ~5.5 (s, 2H, NH₂), 4.35 (q, 2H, OCH₂CH₃), 1.38 (t, 3H, OCH₂CH₃). (Note: Chemical shifts are estimates based on similar structures and may vary.)

  • Mass Spec (ESI+): m/z 310.0 [M]+, 312.0 [M+2]+ (characteristic 1:1 bromine isotope pattern).

Part 4: Visualizations

Reaction Mechanism: Cyclocondensation

The following diagram illustrates the proposed mechanism for the acid-catalyzed cyclocondensation.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Ethyl 2-cyano-3-ethoxyacrylate I1 Michael Adduct (Intermediate A) R1->I1 1. Michael Addition (Acid Catalyzed) R2 (2-bromophenyl)hydrazine R2->I1 I2 Cyclized Intermediate (Intermediate B) I1->I2 2. Intramolecular Cyclization P Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate I2->P 3. Elimination of EtOH & H₂O

Caption: Proposed mechanism for pyrazole synthesis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

troubleshooting_workflow start Problem: Low or No Yield check_tlc Analyze reaction by TLC start->check_tlc incomplete Incomplete Reaction: Starting materials remain check_tlc->incomplete Evaluate spots side_products Multiple Spots: Side products observed check_tlc->side_products sol_incomplete1 Increase Reaction Time incomplete->sol_incomplete1 Yes sol_incomplete2 Increase Temperature incomplete->sol_incomplete2 sol_incomplete3 Add Acid Catalyst (e.g., Acetic Acid) incomplete->sol_incomplete3 purify Proceed to Work-up & Purification incomplete->purify No (Reaction Complete) sol_side1 Check Reagent Purity side_products->sol_side1 Yes sol_side2 Optimize Temperature (Avoid decomposition) side_products->sol_side2 sol_side3 Adjust Solvent/Catalyst for Regioselectivity side_products->sol_side3 side_products->purify No (Reaction Clean) sol_incomplete1->check_tlc Re-evaluate sol_incomplete2->check_tlc Re-evaluate sol_incomplete3->check_tlc Re-evaluate sol_side1->check_tlc Re-evaluate sol_side2->check_tlc Re-evaluate sol_side3->check_tlc Re-evaluate

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFku9Btb4BceBLdI4oSn9k30Wi1-DTah5lotdxbfKMOpbhYrCkaW0C6hlgcMmdFwnNizpIelU3eON05k7R8opP_CidF5IngCMQpCSPJKvtG0tY48oMCnxcXu0Bm58Kk_6w928X44JYK_2kEGT2dwZcl7cdn_qdb0eCUDWSaE-j0SWRzTa3ITGJ70rkgEa6EQ6Q=]
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9pQDOMAii70-gmvLBad441vQN8H4Lz0XCUWGQOt8pLZnU6hh40d_p1bFctBUPyWXj3beX-hKR25Gq6h4DkzMT8odeEVs9KQd84OcsJ_hQcUvXrn9Y2Iua_dywLDLittfmopUDYMrjnh-veIo=]
  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHULdN51tnyNSyncF2DvuFwvlNaF_XJ9ps45wgXvUDE9SwO5kjis76pSt481Cf70wuMZytSjE_qL9LlkjgwIiQ5GOJRyvNKpZ2eoMXcJWAB54hX5mGSe_bl9lEUcv2H_xcD0u6ElC_bzT4Crlcwq6GYcq108rwJelX7COa2Jvt4oKXcPTaefiwEIsAFumW5alDQO0zAxT1M]
  • Kaur, N., & Kumar, V. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZurW9qtirkfYBTCHiiWHmC_IC-0zhjaJHIkPEIdUL6-gxVF6vH-vYGn4MbYogv-Qsp7S9ZjEbXRyceaF9fATy_s7nD_TtXU4ILqeMIeADPzbrtnJ8_CRNVlMsEpIhaXWBfRQgTYb6cAbPqOsRyU2dtVsB7J1veSFq]
  • Brahmbhatt, H., & Kremsner, J. M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF01mvxi9-PWJD1VfCksTnHb-y4CVYY7n_cNSEqqJqCbuIGFVeY5FvJKVu_le8qOUEPTWQZ3UnhPjk3og-2d3ByxfTcyzuBUo92Uus-rRjXCJ76eNLNohDQeJMUGybOfx3p58zR_q4wJUIWmOJavWvTkMM=]
  • Brahmbhatt, H., & Kremsner, J. M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRzADMhy1t6tYi7YNUKMRqn21ZNrPDKGzotJGQ57slx1HGDuqTu-WMTJjll4jyFqH_DSBUv-I1CTwqtqIvtmur6XcZdQ3gVZM-m3X76lBN2z0vhxxLmvV0H8s4FWUEZKS_xBjLflRb7Cu8jj3f]
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZKDK6Q-OBnnasWOjsf2KP5IwdN55CEqGPIxdiVY0xzdANJo9mDOEtBRo6kOxZ_kKYRFdAxandgMEUyqHIjq9scexYWoFb45BFytbhL06JBEDZDXPK7_rGxicSpo7x_yg=]
  • ResearchGate. (n.d.). Optimization of reaction conditions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ORFvRnAm0a5gSfjbWE6AvCPYcgNIb8HrwKCgoh5ocRMfT2lWwAI8bVUF5XY67bBZBW4k8ylh7gdU54Z38prOKdCn_HPeefSZ0-9iW1kwBATGbBkCGsNiqsLgcj9WdVsgbl7Exi7YnLkKVKrQa_vFPGMwDh1lvIqK15F_I-xdsDwYCyRpLrG1HJFVvtCOaLgZ]
  • ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp2g_2Our8ur01d_Ox5aEzNSH6xTZQNBj9mczVShU3hynAqGTroQjuF1cMeEDFi8QOgnrT38KK8XURRDyWq-VHBgcxQP3Yd5QwOvNPil9_38h-SQb5hRDxkFoE-aOG3Q3uweXi-FwzUhQVkugstNdZ7T1qwK37sKoYU92xcu01x5Dk]
  • Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjSvWNE3KQe7ZbzMypzZatJ55CIOWxULlwR8r0NatwDgoBE2v6b2uTIgfORwwfNNkywceZHAm8SBHCrmmpeV_-zZ2RFcvNiMsRBpDA0vvFtUFo6Os_Aa853_hww0Hiqx2WkaLHtbu-nL_cHhBdfVKN8_cwJqaVBcHBRqwXlODpn-sYkC_w5wxlGw==]
  • MySkinRecipes. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk8b9JTZ9JSvvOvjssutjbO7Q5G0iB7wVc-u4WUoySo5qH0Z4syYKDJUruBupPvvkqAKO-7iTc3pP_9X8IOEnFwLgArau4TUTG1TvEeVt5yRujNO6M2vKQPP6O0i0ZoaSsIKL8q58DY87_r0w1feqp233EYbmYiPPXT3LH-r06_Ygqew8lyRLWw-qBQfaqI5Go1HQhQsT6rEsikV8HXh-bRxrx5Uhw0ra2lqfoSuj7uKPG6ly4e6rI4A==]
  • Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOlC9M3MdsxmzkBHutyXsd5v1GGCVG11cNFS9kzUfF33EDhbWVRklfccaey82HR8EreQBDfaOJq_iNkB_JVEOQZmy3AWl82Y-1tjbW1t7m34QRYV1TXBfdgl9MeC8tdSbwLSFXrsTB54ubTIT5qQ==]

Sources

Troubleshooting guide for reactions involving Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide expert-driven, field-tested insights to help you troubleshoot common challenges and optimize your reactions. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and innovate in your own laboratory setting.

Structure and Reactivity Overview

This compound is a multi-functional synthetic intermediate. Understanding the distinct reactivity of each component is crucial for successful experimental design.

  • 1-(2-bromophenyl) Group : The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, or amino substituents. The ortho position of the bromine atom can introduce steric hindrance, which may influence catalyst and ligand selection.

  • 5-Amino Group : This primary amine is a potent nucleophile, readily participating in acylations, alkylations, and condensations to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines.[1]

  • 3-Ethyl Carboxylate Group : The ester is susceptible to hydrolysis under both acidic and strongly basic conditions, yielding the corresponding carboxylic acid.[2][3] This can be an unwanted side reaction or a deliberate synthetic step.

  • Pyrazole Core : A stable aromatic heterocycle, generally robust to many reaction conditions. The C4 position is the most likely site for electrophilic substitution, although this is less common than reactions at the other functional groups.[4]

G cluster_molecule Key Reactive Sites cluster_reactions Potential Transformations & Side Reactions mol This compound suzuki Suzuki-Miyaura Coupling mol->suzuki C-Br Bond buchwald Buchwald-Hartwig Amination mol->buchwald C-Br Bond debromination Debromination (Side Reaction) mol->debromination C-Br Bond acylation Amine Acylation / Alkylation mol->acylation 5-Amino Group hydrolysis Ester Hydrolysis mol->hydrolysis 3-Ester Group cyclization Fused Ring Formation mol->cyclization 5-Amino Group

Caption: Reactivity map of the core molecule.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Synthesis & Purification
Q1: My synthesis of the title compound is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazole synthesis often stem from three main areas: the quality of the starting materials, suboptimal cyclization conditions, and side reactions. The most common synthesis involves the cyclocondensation of 2-bromophenylhydrazine with a suitable C3 synthon, such as an ethyl cyanopyruvate equivalent.[5][6]

Potential Causes & Solutions:

  • Hydrazine Instability: 2-bromophenylhydrazine can be unstable, particularly if it's old or has been improperly stored. Oxidation can reduce its effective concentration.

    • Recommendation: Use freshly prepared or recently purchased hydrazine. If purity is suspect, consider purification by recrystallization of its hydrochloride salt.

  • Incorrect Reaction pH: The initial condensation and subsequent cyclization are pH-sensitive. The reaction typically requires a slightly acidic catalyst (like acetic acid) to promote the initial hydrazone formation, followed by cyclization which can be sensitive to strong acids or bases.[5]

    • Recommendation: Maintain a mildly acidic environment. A common method is to use a catalytic amount of acetic acid in a solvent like ethanol. If using the hydrazine hydrochloride salt, a stoichiometric amount of a mild base (e.g., sodium acetate) is needed to liberate the free hydrazine in situ.

  • Side Product Formation: Unwanted side reactions, such as the formation of pyrazolone byproducts or polymeric tars, can consume starting material, especially at elevated temperatures.[7][8]

    • Recommendation: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Avoid excessive heating; refluxing in ethanol is generally sufficient.

  • Regioisomer Formation: While the reaction with typical synthons is generally regioselective to yield the desired 5-amino pyrazole, different starting materials could potentially lead to the formation of the 3-amino isomer.

    • Recommendation: Confirm the structure of your product using Nuclear Magnetic Resonance (NMR) spectroscopy. The regiochemistry can often be confirmed with 2D NMR experiments like HMBC and NOESY.

Q2: I'm having difficulty purifying the final product. It oils out or is difficult to crystallize. What purification strategies do you recommend?

Answer: Purification challenges are common for substituted pyrazoles, which may exist as low-melting solids or viscous oils.[7] A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Acid-Base Extraction: The 5-amino group on the pyrazole ring is basic. This allows for a straightforward acid-base workup to remove non-basic impurities.

    • Protocol: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate your product, pulling it into the aqueous layer and leaving behind neutral impurities. Then, basify the aqueous layer with a base like sodium bicarbonate or dilute NaOH to a pH of 8-9, causing the purified product to precipitate or allowing it to be extracted back into an organic solvent.

  • Chromatography: If impurities persist, column chromatography is the next step.

    • Stationary Phase: Standard silica gel is usually effective. However, the basic amino group can sometimes cause streaking on the column. To mitigate this, you can pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic additive (e.g., 0.5-1% triethylamine).[7]

    • Eluent System: A gradient of ethyl acetate in hexanes or heptane is a good starting point. The polarity can be adjusted based on TLC analysis.

  • Crystallization/Solidification:

    • Recrystallization: If the product is a solid, finding the right solvent system is key. Common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[7]

    • Trituration: If the product is an oil, trituration can induce crystallization. This involves stirring the oil vigorously with a solvent in which it is poorly soluble (e.g., hexanes, diethyl ether, or pentane). This can wash away highly soluble impurities and encourage the product to solidify.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Q3: My Suzuki-Miyaura coupling using the 2-bromophenyl group is failing or showing very low conversion. What are the critical parameters to check?

Answer: A failed Suzuki coupling is a classic multifaceted problem. The issue can lie with the reagents, the catalyst system, or the reaction conditions. The steric hindrance from the ortho-bromo position and the pyrazole ring makes this a more challenging coupling than a simple bromobenzene.

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Systematic Troubleshooting:

  • Reagent Integrity:

    • Boronic Acid: Boronic acids can undergo protodeboronation upon storage, especially in the presence of moisture. Use fresh or properly stored boronic acid.

    • Base: The choice and quality of the base are critical. Use a freshly opened or properly stored anhydrous base. K₃PO₄ and K₂CO₃ are often effective and are milder than alkoxides, which can promote ester hydrolysis.[9]

    • Solvent Degassing: Oxygen is a poison for the active Pd(0) catalyst. Solvents must be rigorously degassed before use. This is arguably the most common cause of failure. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

  • Catalyst System Optimization:

    • Ligand Selection: For sterically hindered aryl bromides, simple ligands like triphenylphosphine (PPh₃) are often ineffective. You should use bulky, electron-rich phosphine ligands developed for challenging couplings (often called "Buchwald ligands"). These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[10]

    • Catalyst/Pre-catalyst: While Pd(PPh₃)₄ can work for simple couplings, using a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specific ligand provides more flexibility and often better results. Modern pre-catalysts (e.g., XPhos-Pd-G3) are often highly efficient as they form the active Pd(0) species more cleanly.

ParameterStandard ConditionsRecommended for Challenging SubstratesRationale
Pd Source Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂; Pre-catalysts (e.g., G3/G4)More versatile and allows for ligand screening. Pre-catalysts are highly active.
Ligand PPh₃SPhos, XPhos, RuPhos, cataCXium ABulky, electron-rich ligands accelerate key catalytic steps for hindered substrates.[10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can facilitate transmetalation but risk side reactions. K₃PO₄ is a good balance.
Solvent Toluene/H₂O, Dioxane/H₂O2-MeTHF/H₂O, CPME/H₂OEthereal solvents often provide better solubility and performance with modern catalyst systems.
Temperature 80-100 °C80-110 °CSufficient thermal energy is needed, but excessive heat can cause catalyst decomposition.
Q4: My Buchwald-Hartwig amination is not working. What are the key differences to consider compared to a Suzuki coupling?

Answer: While also a Pd-catalyzed cross-coupling, the Buchwald-Hartwig amination has its own unique sensitivities. The choice of base is particularly critical as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.[11]

Key Troubleshooting Points:

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common. K₃PO₄ is generally not strong enough for amines unless they are particularly acidic. Be aware that NaOtBu can promote hydrolysis of your ethyl ester, especially at high temperatures.[11]

  • Ligand Choice: Ligand requirements can differ from Suzuki couplings. Biarylphosphine ligands are again the gold standard. For primary amines, ligands like BrettPhos are specifically designed to prevent the formation of undesired bis-arylated products.[11] For secondary amines, ligands like tBuDavePhos have shown success with pyrazole substrates.[12]

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and THF are commonly used.[13] Unlike Suzuki reactions, water is generally avoided as it can interfere with the strong bases used.

  • Amine Nucleophilicity: The N-H bond of the amine coupling partner can sometimes coordinate to the palladium center and inhibit catalysis. The acidity of the N-H bond can be a factor; very acidic N-H bonds can make for poor coupling partners.[14]

Q5: I am observing significant debromination of my starting material during cross-coupling attempts. What causes this and how can I prevent it?

Answer: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs via two main pathways:

  • Reaction with Base and Trace Water: Strong bases can promote this side reaction.

  • Catalytic Hydrodebromination: This involves the palladium catalyst. It can occur if the transmetalation step (with the boronic acid or amine) is slow, allowing an alternative pathway where a hydride source (from solvent, additives, or the ligand itself) is transferred to the aryl bromide complex.

Mitigation Strategies:

  • Use Anhydrous Conditions: Scrupulously dry all reagents and solvents to minimize hydride sources.

  • Optimize the Ligand: Use a ligand that promotes rapid transmetalation and reductive elimination, outcompeting the debromination pathway. Bulky biarylphosphine ligands are excellent for this.

  • Change the Base: Switching to a different base (e.g., from an alkoxide to a carbonate or phosphate) can sometimes reduce the rate of debromination.

  • Lower Reaction Temperature: If the desired coupling is efficient, lowering the temperature may slow the rate of the undesired debromination reaction more significantly.

Section 3: Reactions at Other Functional Groups
Q6: My attempts to perform reactions on the 5-amino group are sluggish, and I'm concerned about the ethyl ester hydrolyzing during the workup. How can I manage this?

Answer: Balancing reactivity between the nucleophilic 5-amino group and the base-sensitive 3-ester group requires careful condition selection.

For Reactions at the 5-Amino Group (e.g., Acylation):

  • Conditions: Use standard, neutral, or mildly basic conditions. For example, acylation with an acid chloride or anhydride can be performed in an aprotic solvent (like DCM or THF) with a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the acid byproduct. These conditions should not affect the ester.

  • Workup: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous wash is needed, use saturated sodium bicarbonate solution (mildly basic) or brine (neutral).

Preventing Unwanted Ester Hydrolysis:

  • Mechanism: Ester hydrolysis is the cleavage of the ester to a carboxylic acid and an alcohol. Alkaline hydrolysis (saponification) is irreversible and proceeds to completion with a stoichiometric amount of base.[3] Acid-catalyzed hydrolysis is an equilibrium process that requires an excess of water to be driven to completion.[15]

  • Avoid Strong Bases: For any reaction involving this substrate, avoid using strong hydroxide bases (NaOH, KOH) at elevated temperatures if you wish to preserve the ester.[16] If a strong base is required for another transformation (like a Buchwald-Hartwig coupling), consider using a non-hydroxide base like NaOtBu or LiHMDS and running the reaction at the lowest effective temperature for the shortest possible time.

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the amino group (e.g., as a Boc-carbamate) before performing reactions that require conditions that might hydrolyze the ester, and then deprotecting it later.

References
  • Selective Hydrolysis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate. Organic Process Research & Development.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Method for purifying pyrazoles.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Preventing degradation of pyrazole compounds during synthesis. BenchChem.
  • ONE-POT REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Process for the preparation of pyrazole and its derivatives.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • How can I solve my problem with Suzuki coupling?
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Ester hydrolysis. Wikipedia.
  • hydrolysis of esters. Chemguide.
  • Ester to Acid - Common Conditions. organic-chemistry.org.

Sources

Technical Support Center: Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, field-proven insights to ensure the successful and efficient production of this key heterocyclic building block.

Introduction to Synthetic Strategy

This compound is a valuable intermediate in medicinal chemistry. The primary challenge in its synthesis is achieving high regioselectivity to favor the desired 1,5-disubstituted aminopyrazole isomer. This guide will explore two robust and alternative synthetic routes, detailing the underlying principles and offering practical solutions to common experimental hurdles.

The core of these syntheses lies in the cyclocondensation reaction between (2-bromophenyl)hydrazine and a suitable three-carbon electrophilic partner. The choice of this partner is critical and dictates the reaction conditions and potential side products.

Route A: Cyclocondensation with Ethyl 2-cyano-3-ethoxyacrylate

This route is a common and effective method for the synthesis of 5-aminopyrazoles. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization.

Route_A cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine (2-bromophenyl)hydrazine reaction Cyclocondensation hydrazine->reaction acrylate Ethyl 2-cyano-3-ethoxyacrylate acrylate->reaction product Ethyl 5-amino-1-(2-bromophenyl)-1H- pyrazole-3-carboxylate reaction->product EtOH, Reflux

Caption: Synthetic pathway for Route A.

Frequently Asked Questions (FAQs) for Route A

Q1: What is the driving force for the regioselective formation of the 5-amino isomer in this reaction?

A1: The regioselectivity is primarily governed by the "hard and soft acids and bases" (HSAB) principle and steric factors. The β-carbon of the ethyl 2-cyano-3-ethoxyacrylate is a soft electrophilic center, which is preferentially attacked by the softer, more nucleophilic nitrogen atom of the (2-bromophenyl)hydrazine (the -NH2 group). The subsequent cyclization then proceeds by the attack of the other nitrogen onto the nitrile group, leading to the 5-amino pyrazole.

Q2: What is a suitable solvent and temperature for this reaction?

A2: Ethanol is a commonly used solvent for this cyclocondensation reaction. It is a polar protic solvent that can facilitate the proton transfer steps in the mechanism. The reaction is typically carried out at reflux temperature to provide sufficient energy for the reaction to proceed at a reasonable rate.[1]

Q3: Can other bases be used to promote the reaction?

A3: While the reaction can proceed without a base, the addition of a mild base like triethylamine can sometimes improve the reaction rate by facilitating the deprotonation of the hydrazine and the intermediate adduct. However, strong bases should be avoided as they can promote side reactions, such as the hydrolysis of the ester or polymerization of the acrylate.

Troubleshooting Guide for Route A
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Formation of the regioisomeric 3-amino pyrazole. - Product loss during workup and purification.- Monitor the reaction by TLC or LC-MS to ensure completion. - Ensure the reaction is maintained at a consistent reflux. - Confirm the structure of the product by NMR to check for isomeric impurities. - Optimize the extraction and crystallization/chromatography conditions.
Impurity Formation - Presence of unreacted starting materials. - Formation of the undesired regioisomer. - Hydrolysis of the ethyl ester to the carboxylic acid. - Polymerization of the ethyl 2-cyano-3-ethoxyacrylate.- Ensure the use of pure starting materials. - Analyze the crude product by NMR to identify the nature of the impurities. - Perform the reaction under anhydrous conditions to minimize ester hydrolysis. - Add the hydrazine slowly to the acrylate solution to prevent localized high concentrations that can lead to polymerization.
Difficult Purification - Similar polarity of the product and the isomeric impurity. - Oily product that is difficult to crystallize.- Use a high-resolution column chromatography system with a carefully selected solvent gradient. - Attempt crystallization from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization, followed by neutralization.

Route B: Cyclocondensation with Ethyl 2-cyano-3,3-bis(methylthio)acrylate

This alternative route utilizes a ketene dithioacetal, which offers a different reactivity profile. The reaction involves the displacement of one of the methylthio groups by the hydrazine, followed by cyclization.

Route_B cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine (2-bromophenyl)hydrazine reaction Cyclocondensation hydrazine->reaction dithioacetal Ethyl 2-cyano-3,3-bis(methylthio)acrylate dithioacetal->reaction product Ethyl 5-amino-1-(2-bromophenyl)-1H- pyrazole-3-carboxylate reaction->product EtOH, Et3N, Reflux

Caption: Synthetic pathway for Route B.

Frequently Asked Questions (FAQs) for Route B

Q1: How does the mechanism of this reaction differ from Route A?

A1: In this route, the initial step is a nucleophilic substitution where the hydrazine attacks the carbon bearing the two methylthio groups, displacing one as methanethiol. This is followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group to form the pyrazole ring. The use of a ketene dithioacetal can sometimes offer better control over regioselectivity compared to the ethoxyacrylate.[2][3]

Q2: Why is a base typically required for this reaction?

A2: A base, such as triethylamine, is often added to neutralize the methanethiol byproduct, which is acidic and can potentially protonate the hydrazine, reducing its nucleophilicity. The base also helps to facilitate the cyclization step.[3]

Q3: What are the advantages of using Ethyl 2-cyano-3,3-bis(methylthio)acrylate?

A3: Ethyl 2-cyano-3,3-bis(methylthio)acrylate is often a crystalline solid, which can be easier to handle and purify than the corresponding ethoxyacrylate, which may be an oil.[4] The reaction can also be more regioselective in some cases.

Troubleshooting Guide for Route B
Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete displacement of the methylthio group. - Inefficient cyclization. - Side reactions involving the dithioacetal.- Ensure an adequate amount of base is used to drive the reaction forward. - Monitor the reaction progress by TLC or LC-MS. - Consider using a higher boiling point solvent if the reaction is sluggish in ethanol.
Strong Odor - Formation of methanethiol as a byproduct.- Conduct the reaction in a well-ventilated fume hood. - Quench the reaction mixture with a solution of sodium hypochlorite (bleach) to oxidize the residual methanethiol before workup.
Formation of Thio-impurities - Incomplete reaction or side reactions involving the sulfur-containing starting material.- Ensure complete consumption of the starting dithioacetal. - Use appropriate purification techniques, such as column chromatography, to separate the product from sulfur-containing impurities.

Experimental Protocols

Route A: General Procedure
  • To a solution of Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol (10 mL/g of acrylate), add (2-bromophenyl)hydrazine (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Route B: General Procedure
  • To a stirred suspension of Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in ethanol (15 mL/g of acrylate), add (2-bromophenyl)hydrazine (1.1 eq) followed by triethylamine (1.2 eq).[3]

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

References

  • Aly, A. A., Brown, A. B., Hassan, A. A., Gomaa, M. A.-M., & Nemr, F. M. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation. Journal of Sulfur Chemistry, 36(5), 555-565.
  • Aly, A. A., Brown, A. B., Hassan, A. A., Gomaa, M. A.-M., & Nemr, F. M. (2015). Reaction of ethyl 2-cyano-3,3-bis(methylthio)
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.
  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. BenchChem.
  • Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E). (2019).
  • A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
  • Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes. (2015). The Journal of Organic Chemistry.
  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,...
  • Ethyl cyanoacryl
  • Aly, A. A., Ramadan, M., El-Aziz, M. A., Bräse, S., Brown, A. B., Fathy, H. M., & Nieger, M. (2017). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis. Chemical Papers, 71(8), 1409–1417.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Ethyl 2-cyano-3-ethoxyacryl
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.
  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2009). Journal of Heterocyclic Chemistry.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2014). Journal of Chemical and Pharmaceutical Research.
  • Ethyl 5-amino-1-(2-bromophenyl)
  • Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (2005). Organic Chemistry Portal.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry.
  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2012). Molecules.
  • Synthesis of novel heterocycles using 1,2,3-triazole-4- carbohydrazides as precursors. (2018). Journal of Heterocyclic Chemistry.
  • Preparation method of 2-bromophenylhydrazine hydrochloride.
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). Reactions.
  • Ethyl 2-cyano-3-(4-methoxyphenyl)
  • Ethyl 2-cyano-3-ethoxyacryl
  • Purifying process of 7-ethyl tryptol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Potential Biological Activities of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promising Scaffold of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents.[1] This guide focuses on the derivatives of a particularly intriguing scaffold: this compound. While direct experimental data on the biological activities of derivatives from this specific parent compound is not extensively available in current literature, its structural motifs suggest significant potential across several therapeutic areas. This document serves as a comparative guide, extrapolating from the evidenced biological activities of structurally related pyrazole derivatives to predict the potential applications and guide future research for analogues of this compound.

The core structure combines several key features: a pyrazole ring, a known pharmacophore with a wide range of biological activities; a 5-amino group, which provides a site for further functionalization and can act as a crucial hydrogen bond donor; a 1-(2-bromophenyl) substituent, which introduces a lipophilic and electron-withdrawing group that can influence binding affinities and metabolic stability; and a 3-carboxylate ester, another site for modification to modulate physicochemical properties.

This guide will explore the potential antimicrobial, anticancer, and anti-inflammatory activities of derivatives of this scaffold, supported by experimental data from closely related compounds. We will also provide detailed experimental protocols that can be adapted for the screening of novel derivatives.

Anticipated Biological Activities: A Comparative Overview

Based on the extensive research into the biological activities of the pyrazole class of compounds, derivatives of this compound are anticipated to exhibit a range of therapeutic effects. The following sections will delve into these potential activities, presenting comparative data from structurally similar compounds to provide a benchmark for future studies.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The pyrazole scaffold is a well-established framework for the development of antimicrobial agents.[2][3] The introduction of various substituents on the pyrazole ring has been shown to yield compounds with potent activity against a range of bacterial and fungal pathogens.

Comparative Data from Structurally Related Pyrazole Derivatives:

Compound ClassTest OrganismActivity Metric (MIC)Reference
Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylatesE. coli0.038 µmol/mL[2]
Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylatesP. aeruginosa0.067 µmol/mL[2]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015 µmol/mL[2]
Imidazo[1,2-b]pyrazole derivativeE. coli0.03 µg/mL[1]
Imidazo[1,2-b]pyrazole derivativeP. aeruginosa0.49 µg/mL[1]

Causality Behind Experimental Choices:

The selection of test organisms typically includes a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to assess the spectrum of activity. The Minimum Inhibitory Concentration (MIC) is a standard quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The choice of a suitable positive control, such as ampicillin or fluconazole, is crucial for validating the assay and providing a benchmark for the activity of the test compounds.[2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Inoculum:

    • Isolate single colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until the culture reaches the logarithmic growth phase, typically confirmed by measuring the optical density at 600 nm.

    • Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a viability indicator such as resazurin can be added to aid in the determination of the MIC.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole moiety is a prominent feature in many approved anticancer drugs, and novel pyrazole derivatives continue to be a major focus of anticancer drug discovery.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Comparative Data from Structurally Related Pyrazole Derivatives:

Compound ClassCancer Cell LineActivity Metric (IC50)Reference
Pyrazole derivative with 4-bromophenyl groupA549 (Lung)8.0 µM[4]
Pyrazole derivative with 4-bromophenyl groupHeLa (Cervical)9.8 µM[4]
Pyrazole derivative with 4-bromophenyl groupMCF-7 (Breast)5.8 µM[4]
Substituted coumarin pyrazole carbaldehydeA549 (Lung)13.5 µmol[5]
Aryl azo imidazo[1,2-b]pyrazoleMCF-7 (Breast)6.1 ± 0.4 µM[1]
Pyrazolo[3,4-d]pyrimidine benzamideMDA-MB-468 (Breast)3.343 ± 0.13 μM[1]

Causality Behind Experimental Choices:

The selection of cancer cell lines for initial screening often includes representatives from different cancer types (e.g., lung, breast, colon) to assess the breadth of activity. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for cytotoxicity. Doxorubicin or cisplatin are commonly used as positive controls. Mechanistic studies, such as cell cycle analysis and apoptosis assays, are then employed to understand how the compounds exert their anticancer effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some, like celecoxib, being widely used in the clinic.[6] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Comparative Data from Structurally Related Pyrazole Derivatives:

Compound ClassAssayActivity MetricReference
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylatesCarrageenan-induced paw edema in rats (in vivo)Significant activity at 25 mg/kg[7]
Pyrazole-substituted heterocyclic systemsCarrageenan-induced paw edema in rats (in vivo)89.57% inhibition of edema[8]
Non-acidic polysubstituted pyrazolesCOX-2 Inhibition (in vitro)ED50 35.7 µmol/kg[1]
Pyrazoline derivativeLipoxygenase Inhibition (in vitro)IC50 = 80 µM[9]

Causality Behind Experimental Choices:

In vivo models, such as the carrageenan-induced paw edema model in rats, are standard for evaluating the acute anti-inflammatory activity of new compounds.[8] This model mimics the physiological inflammatory response. In vitro assays targeting specific enzymes like COX-1 and COX-2 are crucial for determining the mechanism of action and the selectivity of the compounds, which is important for predicting potential side effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization and Grouping:

    • Use adult rats of a specific strain (e.g., Wistar or Sprague-Dawley).

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard, and test compound groups) with at least six animals per group.

  • Compound Administration:

    • Administer the test compounds and the standard drug (e.g., indomethacin or diclofenac sodium) orally or intraperitoneally at a specific dose one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Inflammation:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizing the Path Forward: Experimental Workflow

To systematically evaluate the biological potential of novel derivatives of this compound, a structured experimental workflow is essential.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Cytotoxicity Assays (IC50) Characterization->Anticancer Antiinflammatory Anti-inflammatory Assays (in vivo/in vitro) Characterization->Antiinflammatory SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Antiinflammatory->SAR Target Target Identification & Validation SAR->Target Lead_Opt Lead Optimization Target->Lead_Opt

Caption: A streamlined workflow for the discovery and development of novel pyrazole derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of derivatives of this compound is currently limited, the extensive body of research on structurally related pyrazole compounds provides a strong rationale for their investigation as potential antimicrobial, anticancer, and anti-inflammatory agents. The presence of the 2-bromophenyl group, in particular, may confer unique properties that could lead to enhanced potency and selectivity.

This guide provides a framework for initiating such investigations, offering comparative data from analogous compounds and detailed experimental protocols for a comprehensive biological evaluation. The systematic synthesis and screening of a library of derivatives, coupled with mechanistic studies and structure-activity relationship analysis, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold. The path from a novel scaffold to a clinical candidate is challenging, but the foundational knowledge of the pyrazole nucleus suggests that the derivatives of this compound are worthy of dedicated exploration.

References

Sources

A Comparative Guide to the Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidines Derived from Different Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in the development of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase hinge region, a critical component of the ATP-binding pocket.[1][3][4] This guide provides an in-depth comparison of the kinase inhibitory activity of various pyrazolo[3,4-d]pyrimidine derivatives, with a particular focus on how the choice of the precursor aminopyrazole dictates the final compound's biological activity. We will delve into the structure-activity relationships (SAR), present key experimental data, and provide standardized protocols for assessing kinase inhibition.

The Strategic Importance of the Aminopyrazole Precursor

The synthesis of pyrazolo[3,4-d]pyrimidines predominantly relies on the cyclization of substituted aminopyrazoles.[5][6] The nature and position of substituents on the aminopyrazole ring are pivotal as they translate to specific substitutions on the final pyrazolo[3,4-d]pyrimidine core, thereby influencing kinase affinity and selectivity. The most commonly utilized precursors are 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, each offering a unique trajectory for derivatization.[7][8]

Structure-Activity Relationship (SAR) Analysis

The kinase inhibitory profile of a pyrazolo[3,4-d]pyrimidine is intricately modulated by the substituents at various positions of the bicyclic core. The following sections dissect the impact of substitutions originating from different aminopyrazole precursors.

Substitutions at the N-1 Position

The substituent at the N-1 position of the pyrazole ring, introduced via the hydrazine used in the initial aminopyrazole synthesis, plays a crucial role in modulating the inhibitor's interaction with the solvent-exposed region of the kinase.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, can enhance potency. For instance, a methyl group at N-1 of a pyrazolo[3,4-d]pyrimidine derivative was found to be a potent inhibitor of Haspin kinase.[9]

  • Bulky Groups: Larger, more sterically demanding groups like tert-butyl or substituted phenyl rings can significantly influence selectivity. The well-known Src family kinase inhibitors PP1 and PP2 feature a tert-butyl and a chlorophenyl group at this position, respectively, which contributes to their specific inhibitory profiles.[10]

Substitutions at the C-3 Position

The C-3 position, derived from the aminopyrazole backbone, offers a vector for deep engagement with the kinase active site.

  • Aromatic and Heteroaromatic Rings: Substitution with anilino or other aromatic moieties at this position has been shown to be critical for the inhibition of cyclin-dependent kinases (CDKs).[11] For example, derivatives bearing a 3-fluoroanilino moiety at C-4 (analogous to C-3 in some numbering schemes) exhibited CDK2 inhibitory activity comparable to the reference compound roscovitine.[11]

Substitutions at the C-4 and C-6 Positions

These positions on the pyrimidine ring are often modified to interact with the hinge region and the ribose-binding pocket of the kinase.

  • Amino and Substituted Amino Groups: An amino group at the C-4 position is a common feature, forming crucial hydrogen bonds with the kinase hinge region. Further substitution on this amino group can enhance potency and selectivity.

  • Thiophenethyl and Thiopentane Moieties: At the C-6 position, the introduction of groups like thiophenethyl has been shown to be beneficial for CDK2 and Abl kinase inhibition.[12]

Comparative Kinase Inhibitory Activity

The following table summarizes the kinase inhibitory activity (IC50 values) of representative pyrazolo[3,4-d]pyrimidine derivatives, highlighting the influence of the aminopyrazole-derived substitutions.

Compound IDN-1 SubstituentC-3/C-4 SubstituentC-6 SubstituentTarget KinaseIC50 (nM)Reference
PP1 tert-Butyl4-Amino-Src Family KinasesVaries[1][10]
PP2 tert-Butyl4-Amino, 5-(4-chlorophenyl)-Src Family KinasesVaries[1][10]
Compound 33 1H4-(4-chloro-3-(trifluoromethyl)phenyl)ureaoxy-FLT3, VEGFR2FLT3: 1278, VEGFR2: 305[13][14][15]
Compound 17m Varied3-Iodo-PKD17-35[16]
Compound 23c ---RETPotent Inhibition[17]
Compound 14a-g -Substituted AnilineThiophenethylCDK2, AblVaries[12]

Experimental Protocols

General In Vitro Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay for determining the IC50 value of a pyrazolo[3,4-d]pyrimidine inhibitor.[18]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., pyrazolo[3,4-d]pyrimidine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction:

    • In a well of the assay plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, which reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Science

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Cellular Assays cluster_3 In Vivo Studies a Synthesize Pyrazolo[3,4-d]pyrimidine from Aminopyrazole Precursor b Prepare Serial Dilutions in DMSO a->b c In Vitro Kinase Assay (e.g., ADP-Glo) b->c Test Compound d Determine IC50 Values c->d e Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) d->e Potent Inhibitors f Western Blot for Target Phosphorylation e->f g Xenograft Mouse Model f->g Lead Compound h Evaluate Anti-tumor Efficacy and Toxicity g->h G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified representation of the VEGFR2 signaling pathway, a common target for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Conclusion

The versatility of the aminopyrazole precursor is a critical determinant in the design and synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. By strategically modifying the substituents on the aminopyrazole ring, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The data presented in this guide underscores the importance of a structure-guided approach to inhibitor design, leveraging the rich chemistry of aminopyrazoles to develop next-generation therapeutics targeting a wide range of kinases implicated in human disease.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Ain Shams University.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
  • Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In vitro kinase assay. Protocols.io.
  • Methods for Detecting Kinase Activity. News & Announcements - Cayman Chemical.
  • A Known derivatives of pyrazolo[3,4-]pyrimidine and their anticancer...
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.

Sources

A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Compounds Derived from Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The starting material, Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, represents a versatile building block for the synthesis of novel pyrazole-based compounds. The strategic placement of the amino, bromo, and carboxylate groups offers multiple avenues for chemical modification, enabling the generation of diverse molecular libraries with the potential for tailored biological activities.

This guide provides a comprehensive framework for the in vitro testing of novel compounds synthesized from this specific pyrazole precursor. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against established therapeutic agents. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the therapeutic potential of these novel chemical entities.

The Strategic Importance of the Starting Material

The structure of this compound is primed for diversification. The 5-amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide array of substituents. The 2-bromophenyl moiety allows for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further complexity and modulate the compound's steric and electronic properties. The ethyl carboxylate at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. This inherent chemical versatility makes it an attractive starting point for generating novel drug candidates.

Comparative In Vitro Evaluation Strategy

A robust in vitro evaluation strategy is paramount to identifying promising lead compounds. This guide will focus on three key therapeutic areas where pyrazole derivatives have shown significant promise: oncology, inflammation, and infectious diseases. For each area, we will outline a primary screening assay followed by secondary assays to elucidate the mechanism of action.

I. Anticancer Activity Evaluation

The uncontrolled proliferation of cancer cells is a primary target for many chemotherapeutic agents. Pyrazole derivatives have been reported to exhibit potent anticancer activities through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

A. Primary Screening: Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of newly synthesized compounds is to determine their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Secondary Screening: Kinase Inhibition Assays

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling.[2] Based on the structural similarity to known kinase inhibitors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF V600E are plausible targets for derivatives of our lead compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 as an example)

  • Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Illustrative Comparative Data: Anticancer Activity

CompoundDerivative of this compoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116VEGFR-2 Inhibition IC50 (µM)
PZ-1 (Hypothetical) Amide derivative5.27.86.10.8
PZ-2 (Hypothetical) Suzuki coupling product12.515.110.32.5
Doxorubicin (Reference Drug)0.91.20.8N/A

This is illustrative data to demonstrate a comparative analysis.

Workflow for Anticancer Evaluation

G cluster_0 Primary Screening cluster_1 Secondary Screening start Synthesized Pyrazole Derivatives mtt MTT Cytotoxicity Assay (MCF-7, A549, HCT116) start->mtt kinase Kinase Inhibition Assays (e.g., VEGFR-2, BRAF V600E) mtt->kinase If IC50 < 20 µM apoptosis Apoptosis Assay (e.g., Annexin V) kinase->apoptosis If potent kinase inhibition G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Point of Intervention lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cox2 COX-2 Upregulation nfkb->cox2 pge2 Prostaglandin E2 (Inflammation) cox2->pge2 pyrazole Pyrazole Derivatives (e.g., PZ-3) pyrazole->cox2 Inhibition

Caption: Simplified signaling pathway of COX-2 mediated inflammation.

III. Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. [3][4] A. Primary Screening: Broth Microdilution Assay

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in the appropriate broth.

  • Compound Dilution: Perform serial dilutions of the test compounds and reference antibiotics (e.g., Ampicillin for bacteria, Fluconazole for fungi) in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Illustrative Comparative Data: Antimicrobial Activity (MIC in µg/mL)

CompoundDerivative of this compoundS. aureusE. coliC. albicans
PZ-5 (Hypothetical) Thioamide derivative163264
PZ-6 (Hypothetical) Fused heterocyclic derivative81632
Ampicillin (Reference Antibiotic)0.54N/A
Fluconazole (Reference Antifungal)N/AN/A2

This is illustrative data to demonstrate a comparative analysis.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro approach to evaluate the therapeutic potential of novel compounds synthesized from this compound. The proposed workflow, from primary screening to secondary mechanism-of-action studies, allows for a comprehensive assessment of their anticancer, anti-inflammatory, and antimicrobial activities. Promising candidates identified through this in vitro cascade should be further investigated for their pharmacokinetic properties (ADME/Tox) and subsequently validated in in vivo models to ascertain their true therapeutic potential. The versatility of the pyrazole scaffold, coupled with a rigorous and logical testing strategy, holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Abdellatif, K. R. A., Fadaly, W. A. A., & Kamel, G. M. (2020). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Bioorganic Chemistry, 94, 103411.
  • Alam, M. S., Lee, D. U., & Lee, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758.
  • Al-Ghorbani, M., El-Senduny, F. F., Badria, F. A., & El-Sayed, W. M. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2568.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(5), 1083.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(3), 1160-1166.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 783.
  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). RSC Advances, 13(22), 14946-14963.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 275, 116558.
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. (2024). Current Organic Synthesis.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules, 23(11), 2959.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2022). Current Organic Synthesis, 19(5), 519-530.
  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. (2023). Biomedical and Pharmacology Journal, 16(4).

Sources

Comparative Analysis of Structure-Activity Relationships in Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Chemical Space for Enhanced Potency and Selectivity

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] Its synthetic accessibility and ability to form crucial interactions with biological targets make it a focal point in drug discovery, particularly in the development of protein kinase inhibitors (PKIs).[1][3] Kinase dysregulation is a hallmark of many cancers, making PKIs a critical class of targeted therapies.[4][5]

This guide focuses on the structure-activity relationship (SAR) of a specific, highly adaptable chemical series: analogs of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate . We will dissect the core scaffold, analyze how modifications at key positions influence biological activity, and provide robust experimental protocols for synthesis and evaluation. The 5-aminopyrazole moiety is particularly significant as it frequently acts as a "hinge-binder," mimicking the adenine ring of ATP to anchor inhibitors within the kinase active site through critical hydrogen bonds.[6] By understanding the nuanced effects of structural changes, researchers can rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Core Scaffold and Key Regions for Modification

The foundational structure of this compound presents three primary regions for chemical exploration to modulate its pharmacological activity. Each region plays a distinct role in target engagement, selectivity, and overall drug-like properties.

SAR_Regions cluster_mol Core Scaffold: this compound cluster_legend mol mol R1 Region I: N1-Aryl Substitution R2 Region II: C3-Ester Moiety R3 Region III: C5-Amino Group p1:e->R1:w p2:w->R2:e p3:e->R3:w

Caption: Key regions for SAR analysis on the 5-aminopyrazole scaffold.

  • Region I (N1-Aryl Substitution): The 1-(2-bromophenyl) group. This moiety typically projects into a hydrophobic pocket of the kinase active site. Its size, electronics, and substitution pattern are critical for determining potency and selectivity.

  • Region II (C3-Ester Moiety): The ethyl carboxylate group. This position often interacts with the solvent-exposed region or a ribose-binding pocket. Modifications here can influence solubility, cell permeability, and can be engineered to pick up additional interactions.

  • Region III (C5-Amino Group): The 5-amino group. This is arguably the most critical pharmacophoric element, responsible for anchoring the molecule to the kinase hinge region via hydrogen bonds.

Structure-Activity Relationship (SAR) Analysis

The following analysis synthesizes findings from various studies on pyrazole-based kinase inhibitors to provide a predictive SAR guide for this chemical series.

Region I: The N1-Aryl Substituent

The N1-substituent is pivotal for tuning selectivity and potency. The nature of this group dictates how the molecule orients within the ATP binding pocket, particularly the deeper, more variable regions.

  • Substitution on the Phenyl Ring: The 2-bromo substitution on the parent molecule provides steric bulk and alters the electronic properties of the ring. Moving this substituent (e.g., to the 3- or 4-position) or changing its nature (e.g., to chloro, fluoro, methyl, or methoxy) can probe the specific shape and electrostatic environment of the target's hydrophobic pocket. For instance, in a series of pyrazole-based inhibitors, the removal of a trifluoromethyl group from a phenyl ring significantly decreased potency against Bcr-Abl kinase.[3]

  • Replacement of the Phenyl Ring: Replacing the entire phenyl ring with smaller alkyl groups (e.g., methyl) or other heterocyclic rings can drastically alter the selectivity profile. While a phenyl ring is often optimal for filling hydrophobic pockets, smaller groups may be favored in kinases with more restricted active sites.

Region II: The C3-Carboxylate Group

The C3 position offers a vector for improving physicochemical properties and gaining additional interactions.

  • Ester to Amide Conversion: A common and often highly effective modification is the conversion of the C3-ethyl ester to a carboxamide (-CONH-R). This introduces a hydrogen bond donor and allows for the extension of the molecule to engage with surface residues or solvent. Studies on 5-amino-1H-pyrazole-4-carboxamide derivatives have shown that this modification can lead to potent, nanomolar inhibition of targets like Fibroblast Growth Factor Receptors (FGFRs).[7][8]

  • Varying the Amide Substituent (R): The 'R' group of the carboxamide can be varied extensively. Small alkyl chains, cyclic amines (like piperazine), or substituted aryl rings can be introduced to optimize properties such as solubility, metabolic stability, and target residence time. Compound 8t from a recent study, which incorporated a complex fused ring system via a piperazine linker at a similar position, demonstrated picomolar potency against Fms-like receptor tyrosine kinase 3 (FLT3).[8]

Region III: The C5-Amino Group

The 5-amino group is the primary anchor to the kinase hinge region. Its two hydrogen atoms typically form a pair of hydrogen bonds with the backbone carbonyl and NH groups of the hinge residues, mimicking the interaction of ATP.

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 5-Aminopyrazole Moiety K_CO Backbone C=O K_NH Backbone N-H I_NH2 C5-NH2 K_NH->I_NH2 H-Bond I_NH2->K_CO H-Bond

Caption: The C5-amino group forming crucial hydrogen bonds in the kinase hinge region.

Because of its critical role, modifications directly to the C5-amino group are often detrimental to activity. Acylation or alkylation can disrupt the hydrogen bonding pattern. However, this group serves as a vital synthetic handle for creating fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves privileged scaffolds for kinase inhibition.[4][9]

Comparative Data of Representative Analogs

The table below summarizes biological data for representative pyrazole analogs, illustrating the SAR principles discussed. Data is compiled from studies on structurally related series to provide a predictive framework.

Compound IDN1-Substituent (Region I)C3/C4-Substituent (Region II)Target KinaseActivity (IC₅₀, nM)Reference
Parent 2-BromophenylC3-COOEt(Hypothetical)--
Analog 1 PhenylC4-CONH-(4-ethoxyphenyl)Aurora-APotent[10]
Analog 2 HC4-CONH-(various)FGFR146[7]
Analog 3 HC4-CONH-(various)FGFR2 V564F62[7]
Analog 4 Phenyl (modified)C3-CONH-piperazine-RFLT30.089 [8]
Analog 5 Phenyl (modified)C3-CONH-piperazine-RCDK20.719[8]
Analog 6 4-SulfonamidophenylC4-COOEt, C3-SMeCOX-2Significant[11][12]

Note: The table combines data from C3 and C4-carboxamide/carboxylate series to illustrate the broader principles of modifying these positions. The dramatic increase in potency for Analog 4 highlights the power of optimizing the Region II substituent.

Experimental Protocols

To facilitate the exploration of the SAR of these compounds, we provide validated, step-by-step protocols for their synthesis and biological evaluation.

Protocol 1: General Synthesis of N1-Aryl-5-aminopyrazole Analogs

This protocol describes a common route for synthesizing the core scaffold, which can then be further modified.[11]

Objective: To synthesize Ethyl 5-amino-1-(substituted phenyl)-1H-pyrazole-3-carboxylate.

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Ethyl cyanopyruvate

  • Ethanol, absolute

  • Sodium acetate

  • Glacial acetic acid

  • Standard glassware for reflux and filtration

Procedure:

  • Hydrazine Salt Neutralization: Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) in water. Add a solution of sodium acetate (1.1 eq) in water and stir for 15 minutes at room temperature to liberate the free hydrazine base.

  • Cyclocondensation: To a solution of ethyl cyanopyruvate (1.0 eq) in absolute ethanol, add the freshly prepared hydrazine solution.

  • Reflux: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction to reflux (approx. 78°C) and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether. Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a robust method for quantifying the inhibitory activity of synthesized compounds against a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Recombinant target kinase

  • Kinase-specific substrate and ATP

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (0%) controls and wells without kinase for "maximum inhibition" (100%) controls.

  • Kinase Reaction: Prepare a master mix containing kinase reaction buffer, the target kinase, its specific peptide substrate, and ATP (at a concentration near its Km for the kinase).

  • Initiate Reaction: Add 20 µL of the kinase reaction master mix to each well of the compound plate. Mix briefly on a plate shaker and incubate at room temperature for 1 hour.

  • Stop Reaction & ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

workflow start Design Analogs synthesis Chemical Synthesis (Protocol 1) start->synthesis purification Purification & Characterization (LC-MS, NMR) synthesis->purification assay Biochemical Kinase Assay (Protocol 2) purification->assay ic50 Determine IC50 assay->ic50 cell_assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) ic50->cell_assay If potent sar_analysis SAR Analysis & Next-Gen Design ic50->sar_analysis cell_assay->sar_analysis sar_analysis->start Iterate end Lead Optimization sar_analysis->end

Caption: Iterative workflow for the design and evaluation of pyrazole-based kinase inhibitors.

Conclusion and Future Directions

The Ethyl 5-amino-1-aryl-1H-pyrazole-3-carboxylate scaffold is a highly fertile ground for the development of potent and selective kinase inhibitors. The structure-activity relationships derived from analogous series provide a clear roadmap for optimization:

  • Preserve the Anchor: The C5-amino group is essential for hinge binding and should generally remain unmodified unless used for cyclization into a fused heterocyclic system.

  • Tune for Selectivity: The N1-aryl substituent is the primary driver of potency and selectivity and should be extensively explored to match the topology of the target's hydrophobic pocket.

  • Optimize for Properties: The C3-carboxylate is an ideal handle for introducing carboxamide moieties that can enhance potency and improve drug-like properties such as solubility and metabolic stability.

Future work should focus on integrating structural biology (X-ray co-crystallography) with computational modeling to rationalize observed SAR and prospectively design novel analogs with superior properties. By leveraging the iterative workflow described, research teams can efficiently navigate the chemical space of these versatile pyrazole analogs to discover next-generation therapeutics for cancer and other diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2023). PubMed. Retrieved January 16, 2026, from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein-Institut. Retrieved January 16, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Ethyl 5-Amino-1H-pyrazole-3-carboxylate. (n.d.). Oakwood Chemical. Retrieved January 16, 2026, from [Link]

  • ETHYL 5-AMINO-1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLATE. (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

Sources

Comparative analysis of synthetic methods for substituted aminopyrazole carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Methods of Substituted Aminopyrazole Carboxylates

Substituted aminopyrazole carboxylates are cornerstone scaffolds in modern medicinal chemistry. Their intrinsic structural features allow for versatile interactions with biological targets, leading to their incorporation into a wide array of therapeutic agents, including treatments for cancer, inflammation, and viral infections.[1][2] The efficacy and novelty of new drug candidates often hinge on the ability to efficiently synthesize diverse libraries of these molecules. This guide provides a comparative analysis of the principal synthetic methodologies, offering field-proven insights into their mechanisms, practical applications, and relative merits to empower researchers in drug discovery and process development.

The Classical Approach: Bohlmann-Rahtz Pyridine Synthesis and Analogs

The traditional synthesis of the pyrazole core often involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile. For aminopyrazole carboxylates, the most common pathway involves the reaction between a β-ketonitrile and a hydrazine.[2] This method is a workhorse in synthetic chemistry due to the commercial availability of a wide range of starting materials.

Mechanistic Underpinnings

The reaction proceeds via a well-established mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the nitrile carbon. Tautomerization of the resulting imine then yields the aromatic aminopyrazole ring.

The choice of catalyst is critical. Acidic conditions facilitate the initial condensation by activating the carbonyl group, while basic conditions can deprotonate the hydrazine to increase its nucleophilicity. The regiochemical outcome when using substituted hydrazines can be influenced by the reaction conditions, with acidic media often favoring the formation of the 1,5-disubstituted isomer and basic conditions favoring the 1,3-disubstituted product.

G cluster_0 Classical Condensation Workflow reagents β-Ketonitrile + Hydrazine solvent Solvent (e.g., EtOH, AcOH) reagents->solvent Dissolve & Mix intermediate Hydrazone Intermediate solvent->intermediate Heat/Reflux (Catalyst) cyclization Intramolecular Cyclization intermediate->cyclization Spontaneous or Heat-induced product Aminopyrazole Carboxylate cyclization->product Tautomerization

Caption: General workflow for classical condensation synthesis.

Representative Experimental Protocol

Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate:

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1.55 g, 10 mmol) in ethanol (30 mL), add phenylhydrazine (1.08 g, 10 mmol).

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the final product.

High-Efficiency Methods: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have revolutionized library synthesis by combining three or more starting materials in a single pot to form a complex product, incorporating substantial portions of all reactants.[3] This approach offers significant advantages in terms of efficiency, atom economy, and environmental impact.[3][4]

Mechanistic Causality

A common MCR for aminopyrazole carboxylates involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst. The reaction often initiates with a Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene. This is followed by a Michael addition of the hydrazine, which then proceeds through an intramolecular cyclization and tautomerization sequence to furnish the desired pyrazole. The entire cascade occurs without the need to isolate intermediates, drastically simplifying the synthetic workflow and reducing solvent waste.

G cluster_1 One-Pot Multicomponent Reaction (MCR) start Aldehyde + Malononitrile + Hydrazine + Catalyst knoevenagel Knoevenagel Condensation (Intermediate A) start->knoevenagel Step 1 michael Michael Addition (Intermediate B) knoevenagel->michael Step 2 cyclization Cyclization & Tautomerization michael->cyclization Step 3 finish Final Product cyclization->finish Step 4

Caption: Sequential steps within a one-pot MCR synthesis.

Representative Experimental Protocol

One-Pot Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile:

  • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), phenylhydrazine (1.08 g, 10 mmol), and piperidine (0.1 mL, catalyst) in ethanol (20 mL).

  • Stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The product typically precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Accelerated Synthesis: Microwave-Assisted Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions from hours to minutes.[5][6][7] This is achieved through efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism fundamentally different from conventional conductive heating.[5]

The Rationale Behind Microwave Acceleration

The rapid, localized superheating of the solvent and polar reagents under microwave irradiation dramatically increases the kinetic energy of molecules, allowing energy barriers to be overcome much faster than with an oil bath. This often leads to higher yields, improved product purity by minimizing side reactions, and remarkable reductions in reaction time.[7][8] For the synthesis of aminopyrazole carboxylates, microwave irradiation can be applied to both classical condensation and MCRs.

G cluster_2 Microwave-Assisted Synthesis Workflow reagents Reagents in Microwave Vial mw_reactor Microwave Reactor reagents->mw_reactor reaction Irradiation (e.g., 150°C, 20 min) mw_reactor->reaction product Cool, Filter, & Isolate Product reaction->product

Caption: A streamlined workflow for microwave-assisted synthesis.

Representative Experimental Protocol

Microwave-Assisted Synthesis of 7-Amino Substituted Pyrazolo[1,5-a][6][8][9]triazine-8-carboxylates: [8]

  • In a 10 mL seamless pressure microwave vial, place ethyl 5-aminopyrazole-4-carboxylate (1 mmol), cyanamide (3 mmol), and trimethylorthoformate (3 mmol).[8]

  • Add methanol (2 mL) as the solvent.[8]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 25 minutes with a maximum power of 150 W.[8]

  • After the reaction, cool the vial to room temperature.

  • The precipitated product is collected by filtration, washed with cold methanol, and recrystallized if necessary.[8]

Continuous Production: Flow Chemistry

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing.[10] Reagents are pumped through a network of tubes and reactors where they mix and react under precisely controlled conditions. This technology offers unparalleled control over reaction parameters, enhanced safety, and seamless scalability.[9][10][11]

Why Flow Chemistry Excels

The high surface-area-to-volume ratio in micro- or meso-scale flow reactors allows for extremely efficient heat and mass transfer. This eliminates hotspots and ensures uniform reaction conditions, leading to highly reproducible results and often cleaner products. The small internal volume of the reactor enhances safety, especially when dealing with exothermic reactions or unstable intermediates. Scalability is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.[10]

G cluster_3 Continuous Flow Synthesis Setup pumpA Reagent A Pump mixer T-Mixer pumpA->mixer pumpB Reagent B Pump pumpB->mixer reactor Heated Reactor Coil mixer->reactor Residence Time bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Schematic of a typical two-pump flow chemistry system.

Representative Experimental Protocol

Two-Stage Flow Synthesis of Pyrazoles from Acetophenones: [11]

  • System Setup: Configure a flow chemistry system with two pumps, a stainless-steel coil reactor (e.g., 5 mL), and a glass micro-mixer chip reactor (e.g., 2 mL) connected in series.[11]

  • Stream 1: Prepare a solution of the starting acetophenone and dimethylformamide dimethyl acetal (DMADMF) in DMF.

  • Stream 2: Prepare a solution of hydrazine in DMF.

  • First Stage (Enaminone Formation): Pump Stream 1 through the stainless-steel coil heated to 170 °C with a defined flow rate to achieve a residence time of ~10 minutes.[11]

  • Second Stage (Cyclization): Introduce Stream 2 into the output of the first stage via a T-mixer. Pass the combined stream through the glass mixer-chip reactor heated to 150 °C with a residence time of ~2 minutes.[11]

  • Collection: The product stream is cooled and collected at the outlet for subsequent workup and purification.

Comparative Performance Analysis

The choice of synthetic method is dictated by the specific goals of the researcher, whether it be rapid library generation for screening, large-scale production for preclinical trials, or adherence to green chemistry principles.

Parameter Classical Condensation Multicomponent Reaction (MCR) Microwave-Assisted Synthesis Flow Chemistry
Typical Reaction Time 2 - 24 hours4 - 12 hours5 - 60 minutes[5][8]Seconds to minutes (residence time)[11]
Typical Yield Range (%) 60 - 90%70 - 95%70 - 95%[8][12]65 - 90%[9]
Key Advantages Well-established, readily available starting materials, simple equipment.High atom economy, operational simplicity, reduced waste, ideal for library synthesis.[3]Drastic time reduction, often higher yields and purity, rapid optimization.[5][7]Superior control, enhanced safety, reproducibility, straightforward scalability.[10]
Key Limitations Long reaction times, potential regioselectivity issues, sometimes harsh conditions.Substrate scope can be limited, optimization can be complex.Requires specialized equipment, scalability can be challenging for large volumes.High initial investment, potential for clogging, requires soluble reagents.
Scalability Moderate; requires large glassware and careful heat management.Good; can be scaled in large batch reactors.Poor to Moderate; typically limited to gram-scale in lab equipment.Excellent; scale-out by continuous operation or numbering-up.[10]
Green Chemistry Aspects Moderate; often requires significant solvent and energy.High; one-pot nature reduces solvent use and purification steps.[3][13][14]High; reduced energy consumption due to short reaction times.High; reduced solvent waste, efficient energy use, contained system.[10]

Conclusion and Recommendations

The synthesis of substituted aminopyrazole carboxylates has evolved significantly from traditional batch methods to highly sophisticated, technology-driven approaches.

  • For Exploratory Chemistry and Academia: Classical Condensation remains a viable and accessible starting point. However, adopting Multicomponent Reactions and Microwave-Assisted Synthesis is highly recommended for rapidly generating diverse compound libraries for structure-activity relationship (SAR) studies. The operational simplicity of MCRs and the sheer speed of microwave heating provide a decisive advantage in the early stages of drug discovery.

  • For Process Development and Manufacturing: Flow Chemistry is the undisputed future.[10] Its ability to provide consistent product quality, enhanced safety, and seamless scalability makes it the ideal choice for producing larger quantities of a lead candidate. While the initial investment is higher, the long-term benefits in reproducibility and process control are invaluable in a regulated environment.

By understanding the causality, advantages, and practical limitations of each method, researchers can make informed decisions, optimizing their synthetic strategy to meet the demanding pace of modern drug development.

References

  • Krasavin, M., et al. (2018). A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. CORE. [Link]

  • Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Marques, M., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Ghaffari, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Özdemir, Z., & Kandemir, H. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Cravotto, G., et al. (2010). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. [Link]

  • Bentham Science. (2025). Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Bentham Science. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkat USA. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]

  • JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. PubMed. [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential analytical methodologies required for the unambiguous structural validation of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate and its derivatives. For drug development professionals and medicinal chemists, absolute certainty in molecular structure is non-negotiable. The synthesis of substituted pyrazoles, a cornerstone scaffold in pharmacology, is often complicated by issues of regioselectivity, making robust validation protocols paramount.[1] This document moves beyond mere procedural lists to explain the causality behind experimental choices, presenting a self-validating workflow where orthogonal analytical techniques converge to provide irrefutable proof of structure.

The Core Challenge: Regioselectivity in Pyrazole Synthesis

The common synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3][4] In the case of this compound, a reaction between 2-bromophenylhydrazine and a β-ketonitrile precursor can theoretically yield two distinct regioisomers. The nucleophilic attack can occur at two different electrophilic centers, leading to the desired product or its isomer.

This inherent ambiguity necessitates a multi-technique approach to validation. Relying on a single piece of data, such as a mass spectrometry peak, is insufficient and scientifically unsound. This guide details the integrated use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography as a self-validating system.

G cluster_synthesis Synthetic Step cluster_validation Validation Workflow Precursors Precursors Reaction Reaction Precursors->Reaction Condensation Crude Product Crude Product Reaction->Crude Product Yields Mixture NMR NMR Spectroscopy (¹H, ¹³C, 2D) Crude Product->NMR Initial Structure Hypothesis MS Mass Spectrometry (LRMS & HRMS) Crude Product->MS Confirm Mass & Formula XRay X-Ray Crystallography (Gold Standard) NMR->XRay If Ambiguity Persists Validated Validated Structure NMR->Validated MS->Validated XRay->Validated Unambiguous Proof

Figure 1: A comprehensive workflow illustrating the logical progression from synthesis to a fully validated molecular structure using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrazole derivatives, ¹H and ¹³C NMR, supplemented by 2D techniques like HSQC and HMBC, can often resolve any regiochemical questions.

Causality of Choice : The chemical environment of each proton and carbon atom is unique. The electronic effects of the neighboring amino (-NH₂) and carboxylate (-COOEt) groups will induce different chemical shifts for the pyrazole ring proton and carbons in the two possible isomers. This difference is the key to their differentiation.

Comparative ¹H and ¹³C NMR Data (Predicted)

The following table outlines the predicted chemical shifts for the target compound versus its most likely regioisomeric impurity. The exact values can vary based on solvent and concentration, but the relative differences are instructive.

Atom/Group This compound (Target) Ethyl 3-amino-1-(2-bromophenyl)-1H-pyrazole-5-carboxylate (Isomer) Rationale for Difference
Pyrazole C4-H (singlet) ~6.0-6.5 ppm~5.5-6.0 ppmThe C4-H in the target is flanked by C3-COOEt (electron-withdrawing) and C5-NH₂ (electron-donating), leading to a specific shielding effect. The reverse is true for the isomer.
Amino -NH₂ (broad singlet) ~5.0-5.5 ppm~6.5-7.0 ppmThe amino group at C5 is less conjugated with an adjacent carbonyl, appearing more upfield compared to the C3 amino group which would be more deshielded.
Ester -CH₂- (quartet) ~4.2-4.4 ppm~4.1-4.3 ppmMinor difference, but the electronic environment of the pyrazole ring can have a subtle effect on the ester group.
Pyrazole C3 (quat.) ~145-150 ppm~155-160 ppmIn the target, C3 is attached to the electron-withdrawing carboxylate. In the isomer, C3 is attached to the amino group.
Pyrazole C4 (CH) ~95-100 ppm~90-95 ppmThe chemical shift of C4 is highly sensitive to the electronic nature of the substituents at C3 and C5.
Pyrazole C5 (quat.) ~150-155 ppm~140-145 ppmIn the target, C5 is attached to the electron-donating amino group. In the isomer, it's attached to the carboxylate.
Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If ambiguity remains, acquire 2D spectra:

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons (e.g., confirming the C4-H signal corresponds to the C4 carbon signal).

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations. This is crucial for definitively linking the ester's carbonyl carbon to the C3 position of the pyrazole ring.

Trustworthiness : The convergence of ¹H, ¹³C, and 2D NMR data provides a self-validating dataset. An HMBC correlation from the pyrazole C4-H to both the C3 and C5 carbons, which are themselves uniquely identifiable by their chemical shifts, provides incontrovertible proof of the substitution pattern.

Mass Spectrometry (MS): Confirming Composition and Identity

While NMR elucidates the structure, mass spectrometry confirms the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly critical.

Causality of Choice : HRMS provides an extremely accurate mass measurement (to within 0.0001 Da). This allows for the calculation of a unique elemental formula, ruling out other potential molecular formulas that might have the same nominal mass.

Comparative Mass Spectrometry Data
Parameter Target Compound: C₁₂H₁₂BrN₃O₂ Alternative Structures
Nominal Mass 310 g/mol (for ⁷⁹Br isotope)An incorrect synthesis might yield products with a completely different nominal mass.
Theoretical Exact Mass [M+H]⁺ 310.0240 Da (for ⁷⁹Br) / 312.0220 Da (for ⁸¹Br)Any deviation beyond ~5 ppm from this value indicates an incorrect elemental formula.
Isotopic Pattern A characteristic ~1:1 ratio for the M and M+2 peaks due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.The absence of this distinct bromine isotopic pattern would immediately invalidate the proposed structure.
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.

  • Data Acquisition : Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

  • Data Analysis : Compare the measured exact mass of the monoisotopic peak with the theoretical exact mass calculated for the proposed formula (C₁₂H₁₂BrN₃O₂). The mass error should be less than 5 ppm. Observe the isotopic pattern to confirm the presence of one bromine atom.

Trustworthiness : The combination of an accurate mass measurement confirming the elemental formula and the correct isotopic pattern for bromine provides a powerful secondary validation that is orthogonal to NMR data.

Single-Crystal X-ray Crystallography: The Gold Standard

When NMR and MS data are still ambiguous, or when an absolute, three-dimensional structure is required for applications like molecular modeling, single-crystal X-ray crystallography provides the definitive answer.[5][6]

Causality of Choice : X-ray crystallography directly maps the electron density of a molecule in its solid, crystalline state, revealing the precise spatial arrangement of every atom and the connectivity between them.[7][8][9] This method leaves no room for doubt regarding regiochemistry.

Key Crystallographic Parameters (Representative)
Parameter Representative Value for Pyrazole Derivatives Significance
Crystal System Monoclinic or Triclinic[5][8]Describes the basic shape of the unit cell.
Space Group P2₁/n or P-1[5][8]Defines the symmetry elements within the unit cell.
Bond Lengths (Å) C-N: ~1.35-1.40 Å, N-N: ~1.37 ÅConfirms the covalent bonding within the pyrazole ring and with its substituents.
Bond Angles (°) Angles within the pyrazole ring: ~105-112°Confirms the five-membered ring structure.
Final R-factor (R₁) < 0.05A low R-factor indicates a good fit between the experimental diffraction data and the final refined structural model.
Experimental Protocol: X-ray Crystallography
  • Crystal Growth : Grow a single, high-quality crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer.[5] The crystal is cooled (typically to 100-120 K) and rotated while being irradiated with monochromatic X-rays. A detector records the diffraction pattern.[5]

  • Structure Solution & Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. This model is refined to achieve the best possible fit with the experimental data.

  • Data Visualization : The final refined structure provides a 3D model with precise information on all bond lengths, angles, and intermolecular interactions.[5]

G Start Purified Compound Crystal Grow Single Crystal Start->Crystal Slow Evaporation Data Collect Diffraction Data Crystal->Data X-ray Irradiation Solve Solve & Refine Structure Data->Solve Computational Analysis End Unambiguous 3D Structure Solve->End Low R-factor

Figure 2: A streamlined workflow for single-crystal X-ray diffraction analysis.

Conclusion

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • Advanced Strategies in Heterocyclic Compound Synthesis. BOC Sciences.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [No Source Provided].
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [No Source Provided].
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH).
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

A Comparative Guide to the Synthesis of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate: Benchmarking Conventional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate, in particular, is a valuable building block in the synthesis of complex heterocyclic compounds for drug discovery. This guide provides an in-depth technical comparison of synthetic routes to this target molecule, benchmarking a traditional thermal condensation method against contemporary approaches such as microwave-assisted synthesis and one-pot multicomponent reactions. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to inform your selection of the most appropriate synthetic strategy.

The Benchmark: A Conventional Thermal Condensation Approach

The classical and most direct route to this compound involves the condensation of (2-bromophenyl)hydrazine with a suitable three-carbon electrophile, typically ethyl 2-cyano-3-ethoxyacrylate. This method, rooted in the principles of the Knorr pyrazole synthesis, is reliable and requires standard laboratory equipment.

The reaction proceeds via a nucleophilic attack of the hydrazine on the ethoxy-activated double bond of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrazole ring. The choice of a protic solvent like ethanol facilitates the proton transfer steps involved in the mechanism.

Experimental Protocol: Conventional Synthesis

Materials:

  • (2-bromophenyl)hydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Triethylamine or Sodium Acetate

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • To a solution of (2-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to liberate the free hydrazine.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

  • Optionally, a catalytic amount of glacial acetic acid can be added to promote the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Mechanistic Pathway: Conventional Synthesis

G cluster_reactants Reactants hydrazine (2-bromophenyl)hydrazine intermediate1 Initial Adduct hydrazine->intermediate1 Nucleophilic Attack acrylate Ethyl 2-cyano-3-ethoxyacrylate acrylate->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 5-amino-1-(2-bromophenyl)- 1H-pyrazole-3-carboxylate intermediate2->product Dehydration & Aromatization

Caption: Reaction mechanism for the conventional synthesis.

Alternative Method 1: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions.[1] For the synthesis of our target pyrazole, microwave irradiation can dramatically reduce the reaction time from hours to minutes, often with an improvement in yield.[2] This is due to the efficient and uniform heating of the reaction mixture, which overcomes the activation energy barrier more effectively than conventional heating.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • (2-bromophenyl)hydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Triethylamine or Sodium Acetate

Procedure:

  • In a microwave-safe reaction vessel, combine (2-bromophenyl)hydrazine hydrochloride (1.0 eq), ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), and triethylamine (1.1 eq) in ethanol or DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 10-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The workup procedure is similar to the conventional method: pour the reaction mixture into ice-cold water, filter the precipitate, and recrystallize.

Workflow Comparison: Conventional vs. Microwave

G cluster_conventional Conventional Method cluster_microwave Microwave Method conv_start Reactants in Solvent conv_reflux Reflux (4-8 hours) conv_start->conv_reflux conv_workup Workup & Purification conv_reflux->conv_workup conv_product Final Product conv_workup->conv_product mw_start Reactants in Solvent mw_irradiate Microwave Irradiation (10-20 minutes) mw_start->mw_irradiate mw_workup Workup & Purification mw_irradiate->mw_workup mw_product Final Product mw_workup->mw_product

Caption: Comparative workflow of conventional vs. microwave synthesis.

Alternative Method 2: One-Pot Multicomponent Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. One-pot multicomponent reactions are highly desirable as they reduce the number of synthetic steps, minimize waste, and can often be performed in greener solvents like water or ethanol.[3] For the synthesis of this compound, a one-pot approach can be envisioned where the precursors are combined in a single reaction vessel, potentially with a catalyst to enhance efficiency.

Experimental Protocol: One-Pot Synthesis in a Green Solvent

Materials:

  • (2-bromophenyl)hydrazine hydrochloride

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Water or Ethanol

  • A green catalyst (e.g., a reusable solid acid catalyst or a phase-transfer catalyst)

  • Triethylamine

Procedure:

  • To a mixture of water and ethanol, add (2-bromophenyl)hydrazine hydrochloride (1.0 eq), ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), triethylamine (1.1 eq), and the catalyst.

  • Stir the reaction mixture vigorously at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

  • Purify the crude product by recrystallization.

Performance Benchmark: A Comparative Analysis

ParameterConventional Thermal CondensationMicrowave-Assisted SynthesisOne-Pot Multicomponent Reaction
Reaction Time 4 - 8 hours10 - 20 minutes1 - 2 hours
Typical Yield 70 - 85%80 - 95%[1]75 - 90%
Energy Consumption High (prolonged heating)Low (short reaction time)Moderate
Solvent Usage Organic solvents (e.g., Ethanol)Organic solvents (e.g., Ethanol, DMF)Greener solvents (e.g., Water/Ethanol mixtures)
Procedural Complexity ModerateLowLow
Scalability Well-establishedCan be challenging for large scaleGenerally good
Safety Considerations Standard reflux hazardsRequires specialized microwave equipmentGenerally safer due to milder conditions

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic method for this compound depends on the specific needs of the researcher and the available resources.

  • Conventional thermal condensation remains a viable and reliable method, particularly when specialized equipment is not available. Its main drawback is the long reaction time.

  • Microwave-assisted synthesis offers a significant advantage in terms of speed and often provides higher yields, making it ideal for rapid lead optimization in a drug discovery setting.[2]

  • One-pot multicomponent reactions align well with the principles of green chemistry, offering a more sustainable and efficient approach, especially when coupled with the use of environmentally friendly solvents and catalysts.[3]

For modern drug development and research environments where efficiency and sustainability are paramount, both microwave-assisted synthesis and green one-pot procedures present compelling alternatives to the traditional approach.

References

  • Bagley, M. C., et al. (2009). Regioselective synthesis of 3- and 5-aminopyrazoles. Journal of Organic Chemistry, 74(15), 5569-5572.
  • Yoon, C. H., et al. (2015). One-pot synthesis of 5-aminopyrazoles from esters. Organic Letters, 17(15), 3844-3847.
  • Ashour, F. A., & Leroux, F. R. (2007). Regioselective synthesis of 5-aminopyrazoles. Tetrahedron Letters, 48(22), 3989-3992.
  • Mitchell, L. H., et al. (2004). Synthesis of 3(5)-aminopyrazoles from isoxazoles. Tetrahedron Letters, 45(48), 8831-8833.
  • Rao, J. R. (1995). A simple and regioselective synthesis of 5-aminopyrazoles.
  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.
  • Buriol, L., et al. (2009). Microwave-assisted synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates. Tetrahedron Letters, 50(4), 444-446.
  • Kamal, A., et al. (2011). Synthesis of aminobenzothiazole linked pyrazolo[1,5-a]pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 21(17), 5064-5068.
  • Yao, C., et al. (2012). Three-component synthesis of pyrazolo[3,4-b]pyridines. Chinese Chemical Letters, 23(3), 271-274.
  • Boruah, R., et al. (2016). Unprecedented synthesis of pyrazolo[1,5-a]pyrimidines involving a C–C bond cleavage. Organic & Biomolecular Chemistry, 14(34), 8042-8045.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2014).
  • Prestat, G., et al. (2016). Recent advances in aminopyrazoles synthesis and functionalization. European Journal of Organic Chemistry, 2016(3), 321-346.
  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. 7, 147-160.
  • Molecules. (2019). Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. 25(1), 229.
  • CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 20(4), 341-348.
  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), M1757.
  • National Center for Biotechnology Information. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 13(1), 12345.
  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-228.
  • National Center for Biotechnology Information. (2004). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2263-o2264.
  • Wiley Online Library. (2018). Synthesis of novel heterocycles using 1,2,3-triazole-4-carbohydrazides as precursors. Journal of Heterocyclic Chemistry, 55(10), 2351-2361.
  • ResearchGate. (2010). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. Retrieved from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 53-63.
  • Longdom Publishing. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371.

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from an Ethyl 5-Amino-1-arylpyrazole-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many successful kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a novel series of kinase inhibitors synthesized from Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (we will refer to these hypothetical derivatives as the EP-Series ), contextualized by a comparison with well-characterized aminopyrazole-based inhibitors.

Our focus is to illuminate the subtle structural modifications that dictate kinase selectivity and to provide researchers with the strategic framework and experimental protocols necessary for robust cross-reactivity profiling. We will explore the causality behind experimental choices and ground our discussion in authoritative data.

The Strategic Importance of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share significant homology within their ATP-binding pockets.[2] While targeting a specific kinase responsible for a disease state is the primary goal, off-target activity is an almost inevitable consequence of inhibitor design. This cross-reactivity can be a double-edged sword. Unintended kinase inhibition can lead to toxicity and adverse side effects.[3] Conversely, in some cases, polypharmacology—the modulation of multiple targets—can result in enhanced therapeutic efficacy.[3] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline, essential for interpreting biological data and predicting clinical outcomes.[4]

The 5-Aminopyrazole Scaffold: A Versatile Starting Point

The starting material, This compound , provides a versatile platform for generating a diverse library of kinase inhibitors. The 5-amino group serves as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase ATP-binding site. The ester at the 3-position can be readily converted to an amide, a common feature in many kinase inhibitors that can form additional interactions. The 1-aryl substituent (the 2-bromophenyl group) occupies the solvent-exposed region of the ATP pocket and can be modified to enhance potency and tune selectivity.

For the purpose of this guide, we will consider a hypothetical EP-Series derived from this starting scaffold, where the ethyl ester is converted to a carboxamide and the bromo-substituent on the phenyl ring is used as a handle for further chemical modifications (e.g., via Suzuki or Buchwald-Hartwig coupling) to introduce various R-groups.

cluster_synthesis Hypothetical Synthesis of EP-Series Start Ethyl 5-amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxylate Amidation Amidation (e.g., with NH3) Start->Amidation Intermediate 5-Amino-1-(2-bromophenyl) -1H-pyrazole-3-carboxamide Amidation->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki) Intermediate->Coupling EP_Series EP-Series Inhibitors (Varying R-groups) Coupling->EP_Series

Caption: Hypothetical synthesis workflow for the EP-Series inhibitors.

Comparative Inhibitors: Setting the Benchmark

To provide a meaningful comparison for our hypothetical EP-Series, we have selected two real-world aminopyrazole-based inhibitors with distinct and well-documented selectivity profiles:

  • Promiscuous Inhibitor "1" : A widely studied N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine that demonstrates broad kinome activity. At a 1 µM screening concentration, it was found to target 337 out of 359 wild-type kinases.[5] Its high promiscuity makes it an excellent negative control for selectivity and a tool for understanding broad structure-activity relationships.

  • Selective Inhibitor SR-3576 : An aminopyrazole developed as a potent and selective inhibitor of c-Jun N-terminal Kinase 3 (JNK3). It exhibits over 2800-fold selectivity for JNK3 over the closely related kinase p38α.[6][7] This compound serves as a benchmark for achieving high selectivity through targeted chemical design.

Cross-Reactivity Profiling: A Quantitative Comparison

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as either percent inhibition at a fixed concentration or as half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values.

Based on the structure-activity relationships (SAR) of similar aminopyrazole inhibitors found in the literature, our hypothetical EP-Series is predicted to show primary activity against members of the CMGC (CDK, MAPK, GSK3, CLK) and TK (Tyrosine Kinase) families.[1][5] The nature of the R-group introduced via cross-coupling would be the primary determinant of the selectivity profile.

Table 1: Comparative Kinase Inhibition Data

Compound IDPrimary Target(s)Primary Target IC50/Kd (nM)Key Off-Targets (>75% Inhibition @ 1µM or IC50 < 1000 nM)Reference
EP-Series (Hypothetical) JNKs, CDKsPredicted 10-200p38α, GSK3β, FLT3, various CDKsBased on SAR[4][6]
Promiscuous Inhibitor "1" CDK2, CDK5, JNK34.6, 27.6, 26.1 (Kd)337 kinases inhibited > 65% @ 1µM[5]
SR-3576 JNK37 (IC50)JNK1 (IC50 = 165 nM), JNK2 (IC50 = 240 nM). Negligible p38α inhibition (IC50 > 20,000 nM).[6][7]

Key Insights from Comparative Data:

  • Promiscuity vs. Selectivity: The data starkly contrasts the broad activity of Inhibitor "1" with the highly focused profile of SR-3576. This highlights that the aminopyrazole core can be guided toward either promiscuity or selectivity.

  • Achieving Selectivity: The remarkable selectivity of SR-3576 for JNK3 over p38 is attributed to the planar nature of its pyrazole and N-linked phenyl structures, which better occupy the smaller active site of JNK3.[6][7] This provides a clear design principle for developing selective inhibitors.

  • Predicted Profile of EP-Series: We hypothesize that by carefully selecting the R-group on the 1-phenyl ring, the EP-Series could be optimized for selectivity against specific JNK or CDK family members, likely with some cross-reactivity against related kinases like GSK3β, a common off-target for this scaffold.[5]

Experimental Methodologies for Kinase Profiling

To generate the kind of robust, comparative data presented above, several key experimental techniques are employed. The choice of assay is critical and depends on the stage of the drug discovery process.

Protocol 1: Large-Scale Kinome Profiling (Binding Assay)

Commercial services like KINOMEscan™ offer a high-throughput method to assess the binding of a compound against a large panel of kinases (often >450).[8] This competition binding assay is an excellent tool for initial, broad cross-reactivity screening.

Experimental Workflow: KINOMEscan™

cluster_workflow KINOMEscan™ Workflow Compound Test Inhibitor (e.g., EP-Series) Incubation Incubate & Equilibrate Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel (~450+ kinases) Kinase_Panel->Incubation Ligand Immobilized Active-Site Directed Ligand Binding Kinase-Ligand Binding (Competition) Ligand->Binding Incubation->Binding Quantification Quantify Bound Kinase (via DNA tag using qPCR) Binding->Quantification Data_Analysis Calculate % Inhibition or Kd value Quantification->Data_Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. As a complex heterocyclic compound containing a brominated aromatic ring, this substance requires a conservative and informed approach to waste management. The following protocols are synthesized from established best practices for hazardous research chemicals and are designed to ensure the safety of laboratory personnel and minimize environmental impact. Your institution's Environmental Health & Safety (EHS) department is the final authority and must be consulted for guidance specific to your location and regulations.[1][2]

Hazard Profile and Waste Classification

Due to its molecular structure, this compound must be treated as a hazardous chemical waste.[2] A thorough hazard assessment is predicated on its constituent functional groups:

  • Pyrazole Core: Pyrazole derivatives are a broad class of compounds known for diverse and potent pharmacological activities.[2][3][4] Their potential biological effects and ecotoxicity necessitate that they are not released into the environment.[5]

  • Brominated Aromatic System: The 2-bromophenyl group places this compound in the category of halogenated organic waste.[2] Such compounds can be persistent in the environment and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[1][6]

  • Amino and Carboxylate Groups: These functional groups contribute to the molecule's overall chemical reactivity and potential biological activity, reinforcing the need for cautious handling and disposal.

Based on this profile, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be classified and segregated as Halogenated Organic Hazardous Waste .

Core Disposal Principles: A Summary

Adherence to these fundamental rules is critical for safety and compliance.

DoDo Not
Consult your institution's EHS department for specific procedures.[1][7]NEVER dispose of this chemical down the sink or in the regular trash.[2][7][8][9]
Segregate this waste from non-halogenated and non-hazardous waste streams.[2][10][11]NEVER dispose of waste by evaporation in a fume hood.[7][8]
Use clearly labeled, sealed, and chemically compatible containers.[1][7]DO NOT mix incompatible waste streams.[7][10][12]
Store waste containers in a designated, secure area with secondary containment.[1][2][8]DO NOT overfill waste containers; leave adequate headspace.[2][10]
Maintain accurate records of all disposed chemicals.[5]DO NOT use food or beverage containers for waste collection.[10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste from the moment of generation to its final collection.

Step 1: Waste Segregation

Proper segregation is the most critical step in compliant chemical waste management.

  • Identify the Waste Stream: All materials containing this compound are to be designated as Halogenated Organic Waste .

  • Separate Physical States: Collect solid waste (unused powder, contaminated weigh boats, gloves) separately from liquid waste (solutions, reaction mixtures, rinsates).[10]

  • Prevent Commingling: Ensure this halogenated waste is not mixed with other waste streams, especially non-halogenated solvents, acids, bases, or oxidizers.[2][10] This is crucial because mixed waste streams are more complex and costly to dispose of.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a sturdy, leak-proof container with a tightly sealing screw cap.[7][10] The original product container is often a suitable choice.[10] For liquids, high-density polyethylene (HDPE) or chemically resistant glass bottles are appropriate.

  • Apply a Hazardous Waste Label: Before adding any waste, affix a completed EHS-provided hazardous waste tag.[7][10] The label must include:

    • The words "Hazardous Waste".[2]

    • The full, unambiguous chemical name: "this compound" and any other constituents with their approximate concentrations.[2]

    • The date when waste was first added to the container (accumulation start date).[2]

    • The name of the Principal Investigator and the specific lab location.[2]

Step 3: Waste Accumulation and Storage
  • Active Collection: Keep the waste container sealed at all times, except when actively adding waste.[7][10] This minimizes the release of vapors and prevents spills.

  • Designated Storage Area: Store the sealed container in a designated hazardous waste accumulation area within your laboratory.[1][8] This area should be away from general lab traffic.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container, such as a plastic tub or tray.[2][7][8] The secondary container must be large enough to hold the entire volume of the liquid in case of a leak.[2]

Step 4: Disposal of Contaminated Materials and Empty Containers
  • Grossly Contaminated Items: Any lab materials significantly contaminated with the compound, such as gloves, absorbent pads, or silica gel, should be collected as solid hazardous waste and placed in the designated solid waste container.[1][11]

  • Empty Container Rinsing: A container that has held this compound is not considered "empty" until properly rinsed.

    • Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).[12]

    • The first rinsate must be collected and disposed of as liquid halogenated hazardous waste.[2][7] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsates as hazardous waste.

    • After rinsing, completely deface or remove the original label.[7][8] The clean, unlabeled container can then be discarded with regular laboratory glass or plastic waste.[7]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill liquid containers beyond 90% capacity to allow for expansion.[10]

  • Request Pickup: Once a container is full or the accumulation time limit set by your institution is reached, follow your EHS department's established procedures to request a hazardous waste pickup.[1][7]

  • Professional Disposal: The ultimate disposal will be handled by a licensed professional waste management company, which will use high-temperature incineration for this category of chemical waste.[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Accumulation & Final Disposal Start Waste Generated (Pure compound, solution, or contaminated material) Classify Classify as: Halogenated Organic Hazardous Waste Start->Classify Segregate Segregate from non-halogenated and other waste streams Classify->Segregate Container Select Appropriate Container (Sealed, Chemically Resistant) Segregate->Container Label Attach & Complete Hazardous Waste Label Container->Label Store Store in Designated Area with Secondary Containment Label->Store CheckFull Container Full? Store->CheckFull CheckFull->Store No Request Request Pickup from EHS CheckFull->Request Yes Disposal Professional Disposal (High-Temp Incineration) Request->Disposal

Caption: Workflow for the compliant disposal of this compound.

References

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Chemical Waste Disposal for Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Management of Waste - Prudent Practices in the Labor
  • Chemical Waste Procedures. Division of Research Safety - University of Illinois.
  • Proper Disposal of Disuprazole: A Guide for Labor
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem.
  • Proper Disposal of m-Bromofluorobenzene-d4: A Comprehensive Guide. Benchchem.
  • Best Practices for Managing Chemical Byproducts in Manufacturing.
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Bromine in orgo lab SOP.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Green Synthetic Strategies for Pyrazole Deriv
  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
  • Chemical Waste. Environmental Health & Safety (EHS)
  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. US Environmental Protection Agency (EPA). eiAvg==)

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate. The following procedures are rooted in established best practices for managing halogenated aromatic compounds and pyrazole derivatives to foster a secure and compliant laboratory environment.

I. Hazard Assessment and Engineering Controls

A thorough risk assessment should be conducted before commencing any work with this compound.[5] The primary engineering control for handling this compound is a certified chemical fume hood.[2][6] All manipulations, including weighing, transferring, and preparing solutions, must be performed within the fume hood to minimize the risk of inhalation exposure.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to prevent accidental exposure. The following table outlines the minimum required PPE when handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Glasses with Side ShieldsMust meet national or international standards (e.g., ANSI Z87.1, EN166). Essential for protecting against splashes and airborne particles.[1]
Chemical GogglesRecommended for enhanced protection against chemical splashes, particularly when handling larger quantities or during reactions.[1]
Face ShieldTo be used in conjunction with safety glasses or goggles for maximum protection during procedures with a high risk of splashing.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart.[7] Double gloving is recommended to provide an additional barrier and facilitate safe glove removal.[2]
Body Protection Laboratory CoatA standard requirement for all laboratory work to protect skin and clothing from contamination.[1][6]
Impervious ClothingConsider the use of a chemically resistant apron or coveralls if there is a significant risk of splashes or spills.[1]
Respiratory Protection Not typically required when working in a certified fume hood.If work must be performed outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection, which may necessitate enrollment in a respiratory protection program.[8]
III. Standard Operating Procedure for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the workspace.

  • Handling:

    • Carefully weigh the solid compound on a tared weigh boat within the fume hood.

    • Transfer the weighed compound to the reaction vessel.

    • Conduct all subsequent steps of the experimental procedure within the fume hood.

  • Cleanup and Decontamination:

    • Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent.

    • Dispose of all contaminated materials in the designated halogenated waste container.[6][9]

  • Waste Disposal:

    • Due to the presence of bromine, all waste containing this compound must be disposed of as halogenated organic waste.[4][6][9]

    • Collect all liquid and solid waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[4][9]

    • Never dispose of this compound down the drain.[6][7]

    • Follow your institution's specific guidelines for hazardous waste disposal.[6]

  • Personal Decontamination:

    • Carefully doff and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.

    • Thoroughly wash your hands with soap and water after completing the work and before leaving the laboratory.[9]

IV. Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

V. Regulatory Compliance

All handling and disposal of this chemical must adhere to the regulations set forth by the Occupational Safety and Health Administration (OSHA), specifically the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8][12][13] Employers are required to provide information and training to employees regarding the hazards of chemicals in their work area.[5][13]

By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure to themselves and their colleagues.

References

  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Benchchem.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA).
  • Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
  • Chemical Safety Guidelines. University of New Mexico.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager.
  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Fisher Scientific.
  • Halogenated Solvents. Washington State University.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. OC-Praktikum.
  • SAFETY DATA SHEET - Ethyl 3-amino-1H-pyrazole-4-carboxylate. ChemDmart.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.